molecular formula C14H15N3OS B1333895 N-(4-(Benzyloxy)phenyl)hydrazinecarbothioamide CAS No. 206559-37-7

N-(4-(Benzyloxy)phenyl)hydrazinecarbothioamide

Cat. No.: B1333895
CAS No.: 206559-37-7
M. Wt: 273.36 g/mol
InChI Key: SSEUFZMKDSZKBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(Benzyloxy)phenyl)hydrazinecarbothioamide is a useful research compound. Its molecular formula is C14H15N3OS and its molecular weight is 273.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-amino-3-(4-phenylmethoxyphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3OS/c15-17-14(19)16-12-6-8-13(9-7-12)18-10-11-4-2-1-3-5-11/h1-9H,10,15H2,(H2,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSEUFZMKDSZKBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=S)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20372630
Record name N-[4-(Benzyloxy)phenyl]hydrazinecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206559-37-7
Record name N-[4-(Phenylmethoxy)phenyl]hydrazinecarbothioamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=206559-37-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[4-(Benzyloxy)phenyl]hydrazinecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 206559-37-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

N-(4-(Benzyloxy)phenyl)hydrazinecarbothioamide chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-(Benzyloxy)phenyl)hydrazinecarbothioamide is a thiosemicarbazide derivative. Thiosemicarbazides are a class of compounds known for their wide range of biological activities and serve as versatile intermediates in the synthesis of various heterocyclic compounds.[1][2] This technical guide provides a comprehensive overview of the known chemical properties, a probable synthetic route, and the potential biological significance of this compound, based on available data and studies of structurally related compounds.

Chemical Properties

While specific experimental data for this compound is limited, its fundamental properties have been identified.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 206559-37-7[1][3]
Molecular Formula C₁₄H₁₅N₃OS[1][3]
Molecular Weight 273.35 g/mol [1][3]
Boiling Point 439.1 °C at 760 mmHg (Predicted)[3]
Density 1.295 g/cm³ (Predicted)[3]

Synthesis

The logical synthetic route would therefore proceed in two main stages:

  • Synthesis of the precursor, 4-(benzyloxy)phenylhydrazine.

  • Reaction of 4-(benzyloxy)phenylhydrazine with a suitable thiocarbonyl transfer reagent to form the final hydrazinecarbothioamide. A common method for this step would be reaction with thiophosgene followed by reaction with ammonia, or more directly, reaction with ammonium thiocyanate. A more direct, though less common, route would be the direct reaction of the hydrazine with thiocarbonic acid derivatives.

The following diagram illustrates a probable synthetic workflow.

G cluster_0 Stage 1: Synthesis of 4-(Benzyloxy)phenylhydrazine cluster_1 Stage 2: Formation of Hydrazinecarbothioamide A 4-Benzyloxyaniline B Diazonium Salt A->B 1. NaNO₂, HCl 2. 0°C C 4-(Benzyloxy)phenylhydrazine B->C SnCl₂ (Reduction) E Isothiocyanate Intermediate C->E + Thiophosgene F N-(4-(Benzyloxy)phenyl)- hydrazinecarbothioamide C->F + Ammonium Thiocyanate (Alternative Route) D Thiophosgene (CSCl₂) E->F + NH₃

Probable Synthesis Workflow
Experimental Protocols

Detailed experimental protocols for the exact synthesis of this compound are not available. However, the following protocols for the synthesis of its key precursor and for the general synthesis of similar compounds can be adapted by a skilled synthetic chemist.

Protocol 1: Synthesis of 4-Benzyloxyphenylhydrazine Hydrochloride (Precursor)

This procedure is adapted from the diazotization of 4-benzyloxyaniline followed by reduction.

  • Materials: 4-benzyloxyaniline hydrochloride, sodium nitrite (NaNO₂), tin(II) chloride (SnCl₂), concentrated hydrochloric acid (HCl), water, ether.

  • Procedure:

    • A suspension of 4-benzyloxyaniline hydrochloride (e.g., 50 g) in concentrated hydrochloric acid (e.g., 120 ml) is cooled to between -6°C and -12°C in a salt-ice bath.

    • A solution of sodium nitrite in water is added dropwise over approximately 45 minutes, maintaining the low temperature.

    • The reaction mixture is stirred for an additional hour at the same temperature.

    • The resulting diazonium salt solution is then added to a cold (-12°C) stirred solution of tin(II) chloride dihydrate in concentrated hydrochloric acid.

    • The mixture is stirred for 2 hours while allowing it to warm to room temperature.

    • The resulting solid precipitate is collected by filtration, washed with anhydrous ether, and dried to yield 4-benzyloxyphenylhydrazine hydrochloride.

Protocol 2: General Synthesis of Hydrazinecarbothioamides

This is a general procedure for the reaction of a hydrazide with an isothiocyanate, which is a common method for forming the hydrazinecarbothioamide linkage.

  • Materials: Appropriate acid hydrazide, appropriate isothiocyanate, absolute ethanol.

  • Procedure:

    • Equimolar amounts of the acid hydrazide and the isothiocyanate are dissolved in absolute ethanol.

    • The mixture is heated under reflux for several hours (e.g., 4-10 hours).

    • After cooling, the precipitated product is collected by filtration, washed with cold ethanol, and dried.

    • The crude product can be purified by recrystallization from a suitable solvent like ethanol.[4][5]

Potential Biological Activity

While no specific biological studies on this compound have been found, the broader class of thiosemicarbazide and hydrazinecarbothioamide derivatives is well-documented to possess a wide range of pharmacological activities. This suggests that the target compound could be a candidate for screening in several therapeutic areas.

Antimicrobial Activity

Many thiosemicarbazide derivatives have been reported to exhibit significant antibacterial and antifungal properties.[4] The mode of action is often attributed to the chelation of metal ions essential for microbial growth or the inhibition of specific enzymes.

Anticancer Activity

Numerous studies have demonstrated the potential of hydrazinecarbothioamide derivatives as anticancer agents.[6][7] The proposed mechanisms of action are diverse and can include:

  • Inhibition of Tyrosine Kinases: Some derivatives have been shown to inhibit key signaling proteins like VEGFR or EGFR, which are crucial for tumor growth and angiogenesis.

  • RXRα Antagonism: Certain hydrazine-1-carboxamide/carbothioamide derivatives have been identified as antagonists of the Retinoid X Receptor alpha (RXRα), a nuclear receptor implicated in cancer development.[7]

  • Induction of Apoptosis: These compounds can trigger programmed cell death in cancer cells through various cellular pathways.[7]

Other Potential Activities

Derivatives of hydrazinecarbothioamide have also been investigated for other biological effects, including:

  • Anticonvulsant Activity: Some N-phenyl-hydrazinecarbothioamides have shown promising anticonvulsant effects in preclinical models.

  • Anti-inflammatory Activity: Certain related structures have demonstrated anti-inflammatory properties.

Given the established bioactivity of this class of compounds, this compound represents a molecule of interest for further biological evaluation. The presence of the benzyloxy group may influence its lipophilicity and, consequently, its pharmacokinetic and pharmacodynamic properties.

Conclusion

This compound is a compound with a well-defined basic chemical identity but lacks extensive characterization in the scientific literature. Based on the known chemistry of related compounds, a viable synthetic route can be proposed, starting from 4-benzyloxyaniline. The broad spectrum of biological activities associated with the hydrazinecarbothioamide scaffold, including antimicrobial and anticancer effects, suggests that this compound is a promising candidate for further investigation in drug discovery and development programs. Future research should focus on its synthesis, full spectral characterization, and comprehensive biological screening to elucidate its therapeutic potential.

References

Synthesis and Characterization of N-(4-(benzyloxy)phenyl)hydrazinecarbothioamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N-(4-(benzyloxy)phenyl)hydrazinecarbothioamide, a molecule of interest in medicinal chemistry and drug development. This document details the synthetic pathway, experimental protocols, and in-depth characterization of the compound and its key precursor.

Synthesis Pathway

The synthesis of this compound is a multi-step process commencing from 4-benzyloxyaniline. The overall synthetic scheme involves the diazotization of 4-benzyloxyaniline followed by reduction to form the key intermediate, 4-benzyloxyphenylhydrazine. Subsequent reaction with a thiocyanate source yields the final product.

Synthesis_Pathway A 4-Benzyloxyaniline (Starting Material) B Diazotization (NaNO2, HCl, 0 °C) A->B Step 1 C Diazonium Salt Intermediate B->C D Reduction (SnCl2, HCl) C->D Step 2 E 4-Benzyloxyphenylhydrazine (Key Intermediate) D->E F Thiocarbamoylation (e.g., KSCN, HCl) E->F Step 3 G This compound (Final Product) F->G Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start Start: 4-Benzyloxyaniline HCl Step1 Step 1: Diazotization & Reduction Start->Step1 Intermediate Isolate & Purify: 4-Benzyloxyphenylhydrazine HCl Step1->Intermediate Step2 Step 2: Thiocarbamoylation Intermediate->Step2 Product Isolate & Purify: Final Product Step2->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS MP Melting Point Product->MP Analysis Structural Confirmation & Purity Assessment NMR->Analysis IR->Analysis MS->Analysis MP->Analysis

In-depth Technical Guide: N-(4-(benzyloxy)phenyl)hydrazinecarbothioamide (CAS 206559-37-7)

Author: BenchChem Technical Support Team. Date: December 2025

An Examination of a Thiosemicarbazide Derivative with Potential Biological Activity

Abstract

N-(4-(benzyloxy)phenyl)hydrazinecarbothioamide, a member of the thiosemicarbazide class of compounds, holds potential for investigation in drug discovery and development. Thiosemicarbazides are known to exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, and anticancer effects. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical properties and a probable synthetic route based on established chemical principles for this class of molecules. Due to the limited specific research on this particular compound, this guide also draws upon data from closely related analogues to infer potential biological activities and experimental approaches.

Chemical and Physical Properties

This compound is a solid organic compound with the molecular formula C14H15N3OS.[1][2][3] Its chemical structure features a central hydrazinecarbothioamide core substituted with a 4-(benzyloxy)phenyl group. The presence of the benzyloxy moiety is a key feature, often incorporated into drug candidates to modulate lipophilicity and pharmacokinetic properties.

PropertyValueReference
CAS Number 206559-37-7[1][2][4]
Molecular Formula C14H15N3OS[1][2][3]
Molecular Weight 273.35 g/mol [1][3]
Melting Point 167 °C

Synthesis

Proposed Synthetic Pathway

The synthesis would likely proceed via the reaction of 4-(benzyloxy)phenylhydrazine with a source of thiocarbamic acid, such as an isothiocyanate. A common method for preparing similar hydrazinecarbothioamides involves the reaction of a hydrazide with an isothiocyanate in a suitable solvent like ethanol, often with heating.

Synthesis_Pathway cluster_reactants Reactants cluster_process Reaction cluster_product Product Reactant1 4-(Benzyloxy)phenylhydrazine Reaction Condensation Reaction Reactant1->Reaction Reactant2 Isothiocyanate Source (e.g., Ammonium thiocyanate) Reactant2->Reaction Product This compound Reaction->Product Formation of carbothioamide bond

Figure 1: Proposed synthesis of this compound.
General Experimental Protocol for Related Hydrazinecarbothioamides

The following is a generalized protocol based on the synthesis of similar compounds:

  • Dissolution: Dissolve 4-(benzyloxy)phenylhydrazine in a suitable solvent, such as ethanol or methanol.

  • Addition: To this solution, add an equimolar amount of an appropriate isothiocyanate reagent.

  • Reaction: The reaction mixture is typically stirred at room temperature or heated under reflux for several hours to ensure completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation: Upon completion, the reaction mixture is cooled, and the resulting solid product is collected by filtration.

  • Purification: The crude product is washed with a cold solvent (e.g., ethanol or diethyl ether) to remove any unreacted starting materials and byproducts. Further purification can be achieved by recrystallization from a suitable solvent system.

  • Characterization: The structure and purity of the final compound are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Potential Biological Activities and Experimental Protocols

Although no specific biological data for this compound has been published, the broader class of hydrazinecarbothioamide and thiosemicarbazone derivatives has been extensively studied, revealing a wide spectrum of pharmacological activities.

Potential as Monoamine Oxidase (MAO) Inhibitors

Recent studies have highlighted that benzyloxy derivatives of thio/semicarbazones can act as inhibitors of monoamine oxidase B (MAO-B). MAO-B is a key enzyme in the degradation of dopamine and its inhibition is a therapeutic strategy for Parkinson's disease.

Experimental Protocol for MAO Inhibition Assay:

A common method to assess MAO inhibitory activity is a fluorometric assay.

  • Enzyme Preparation: Recombinant human MAO-A and MAO-B enzymes are used.

  • Assay Buffer: A phosphate buffer (e.g., 100 mM, pH 7.4) is typically used.

  • Substrate: A suitable substrate for MAO-B, such as kynuramine or benzylamine, is used. The enzymatic reaction produces a fluorescent product (e.g., 4-hydroxyquinoline from kynuramine).

  • Procedure:

    • The test compound (dissolved in DMSO) is pre-incubated with the MAO enzyme in the assay buffer.

    • The reaction is initiated by the addition of the substrate.

    • The fluorescence of the product is measured over time using a microplate reader.

    • The IC50 value (the concentration of the inhibitor required to reduce enzyme activity by 50%) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

MAO_Inhibition_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_reaction Reaction cluster_detection Detection & Analysis Enzyme MAO-B Enzyme PreIncubate Pre-incubation Enzyme->PreIncubate Compound Test Compound (this compound) Compound->PreIncubate Buffer Assay Buffer Buffer->PreIncubate Substrate Add Substrate (e.g., Kynuramine) PreIncubate->Substrate Reaction Enzymatic Reaction Substrate->Reaction Measure Measure Fluorescence Reaction->Measure Calculate Calculate IC50 Measure->Calculate

Figure 2: Workflow for a typical MAO-B inhibition assay.
Potential Antimicrobial Activity

Hydrazinecarbothioamide derivatives are well-documented for their antimicrobial properties against a range of bacteria and fungi.

Experimental Protocol for Antimicrobial Susceptibility Testing:

The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial activity.

  • Microorganisms: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) is used.

  • Growth Medium: Appropriate liquid broth (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi) is used.

  • Procedure (Broth Microdilution Method):

    • Serial dilutions of the test compound are prepared in a 96-well microtiter plate.

    • A standardized inoculum of the microorganism is added to each well.

    • The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Conclusion

This compound is a compound of interest within the thiosemicarbazide chemical class. While specific research on this molecule is currently lacking, its structural features and the known biological activities of related compounds suggest that it may possess therapeutic potential, particularly as an MAO inhibitor or an antimicrobial agent. The synthetic and experimental protocols outlined in this guide provide a solid foundation for future research into the pharmacological profile of this compound. Further investigation is warranted to elucidate its specific biological activities and mechanism of action.

References

Structure Elucidation of N-(4-(benzyloxy)phenyl)hydrazinecarbothioamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of N-(4-(benzyloxy)phenyl)hydrazinecarbothioamide. While direct experimental data for this specific molecule is not extensively available in published literature, this document outlines a plausible synthetic route, predicts the expected analytical data based on analogous compounds, and details the necessary experimental protocols for its characterization. This guide is intended to serve as a valuable resource for researchers involved in the synthesis and analysis of novel hydrazinecarbothioamide derivatives for potential applications in drug discovery and development.

Introduction

Hydrazinecarbothioamide derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anticonvulsant, and anticancer properties. The structural features of these molecules, particularly the presence of a thiourea moiety, allow for diverse intermolecular interactions, making them attractive scaffolds for drug design. The target molecule, this compound, incorporates a benzyloxy-substituted phenyl ring, which can influence its lipophilicity and binding characteristics. Accurate structure elucidation is paramount for understanding its chemical properties and biological activity. This guide details the methodologies for its synthesis and characterization.

Proposed Synthesis

A plausible and efficient method for the synthesis of this compound involves a two-step process starting from 4-nitrophenol. The initial step is the benzylation of 4-nitrophenol to form 4-benzyloxynitrobenzene, followed by reduction of the nitro group to yield the key intermediate, 4-(benzyloxy)aniline.[1] This aniline can then be converted to the target hydrazinecarbothioamide.

A common method for the synthesis of aryl thiosemicarbazides from anilines involves the reaction with ammonium thiocyanate in an acidic medium. This proceeds through the formation of an intermediate phenylammonium thiocyanate, which then rearranges to the corresponding thiourea. For the hydrazinecarbothioamide, the aniline would first be diazotized and reduced to form the corresponding hydrazine, which is then reacted with thiocyanate. A more direct route involves the reaction of the corresponding arylhydrazine with an isothiocyanate. However, for the purpose of this guide, we will focus on a well-established, albeit multi-step, pathway from the aniline.

The proposed synthetic pathway is illustrated below:

Synthesis_Pathway cluster_step1 Step 1: Synthesis of 4-(Benzyloxy)aniline cluster_step2 Step 2: Formation of Hydrazinecarbothioamide 4-Nitrophenol 4-Nitrophenol 4-Benzyloxynitrobenzene 4-Benzyloxynitrobenzene 4-Nitrophenol->4-Benzyloxynitrobenzene Benzyl Chloride, K2CO3 4-(Benzyloxy)aniline 4-(Benzyloxy)aniline 4-Benzyloxynitrobenzene->4-(Benzyloxy)aniline Reduction (e.g., SnCl2/HCl) Intermediate_Hydrazine Intermediate_Hydrazine 4-(Benzyloxy)aniline->Intermediate_Hydrazine 1. NaNO2, HCl 2. SnCl2/HCl Target_Compound N-(4-(benzyloxy)phenyl)- hydrazinecarbothioamide Intermediate_Hydrazine->Target_Compound NH4SCN, HCl

Figure 1: Proposed synthetic pathway for this compound.

Structure Elucidation Workflow

The comprehensive characterization of the synthesized this compound would involve a suite of spectroscopic and analytical techniques to confirm its identity, purity, and structure.

Characterization_Workflow Synthesis Synthesis and Purification MS Mass Spectrometry (MS) - Confirm Molecular Weight Synthesis->MS NMR Nuclear Magnetic Resonance (NMR) - 1H and 13C Spectra - Elucidate Carbon-Hydrogen Framework Synthesis->NMR IR Infrared Spectroscopy (IR) - Identify Functional Groups Synthesis->IR EA Elemental Analysis - Determine Elemental Composition Synthesis->EA Structure_Confirmation Structure Confirmation MS->Structure_Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation EA->Structure_Confirmation

Figure 2: General experimental workflow for the structure elucidation of this compound.

Predicted Analytical Data

Based on the proposed structure and data from analogous compounds, the following spectral data are predicted for this compound.

1H NMR Spectroscopy

Table 1: Predicted 1H NMR Chemical Shifts (in ppm)

Proton AssignmentPredicted Chemical Shift (δ)Multiplicity
-NH2 (Thioamide)~8.0 - 9.0Broad Singlet
-NH- (Hydrazine)~7.5 - 8.5Singlet
-NH- (Aromatic)~7.0 - 8.0Singlet
Aromatic H (Phenyl, C6H5)~7.2 - 7.5Multiplet
Aromatic H (Phenoxy, ortho to -O)~6.8 - 7.0Doublet
Aromatic H (Phenoxy, ortho to -NH)~6.9 - 7.2Doublet
-O-CH2-~5.0Singlet
13C NMR Spectroscopy

Table 2: Predicted 13C NMR Chemical Shifts (in ppm)

Carbon AssignmentPredicted Chemical Shift (δ)
C=S~180 - 185
Aromatic C (C-O)~155 - 160
Aromatic C (C-NH)~140 - 145
Aromatic C (Benzyl, C-ipso)~137
Aromatic C (Benzyl)~127 - 129
Aromatic C (Phenoxy)~115 - 125
-O-CH2-~70
FT-IR Spectroscopy

Table 3: Predicted FT-IR Absorption Bands (in cm-1)

Functional GroupPredicted Wavenumber (ν)Intensity
N-H Stretch (Amide/Amine)3100 - 3400Medium-Strong
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 3000Medium
C=S Stretch (Thioamide)1200 - 1300Strong
C-N Stretch1300 - 1400Medium-Strong
C-O-C Stretch (Ether)1200 - 1250Strong
Mass Spectrometry

The molecular formula of this compound is C14H15N3OS.[2] The predicted exact mass and the expected molecular ion peak in mass spectrometry are presented below.

Table 4: Predicted Mass Spectrometry Data

ParameterPredicted Value
Molecular FormulaC14H15N3OS
Molecular Weight273.35 g/mol
[M+H]+~274.10

Detailed Experimental Protocols

Synthesis of 4-(Benzyloxy)aniline

A detailed procedure for the synthesis of 4-(benzyloxy)aniline hydrochloride is available in the patent literature.[1] The free base can be obtained by neutralization.

General Procedure for the Synthesis of this compound

A plausible method adapted from general procedures for the synthesis of aryl thiosemicarbazides is as follows:

  • To a solution of 4-(benzyloxy)aniline in a suitable solvent (e.g., ethanol), add an equimolar amount of ammonium thiocyanate.

  • Acidify the mixture with concentrated hydrochloric acid and reflux for several hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice-water.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Analytical Instrumentation and Conditions
  • NMR Spectroscopy: 1H and 13C NMR spectra would be recorded on a 400 or 500 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d6) or deuterated chloroform (CDCl3) as the solvent. Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • FT-IR Spectroscopy: The infrared spectrum would be recorded on an FT-IR spectrometer using KBr pellets or as a thin film on a NaCl plate.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be performed using an electrospray ionization (ESI) source to confirm the molecular weight and elemental composition.

  • Elemental Analysis: The elemental composition (C, H, N, S) would be determined using a CHNS elemental analyzer.

Molecular Structure

The chemical structure of this compound is depicted below.

Figure 3: Chemical structure of this compound.

Conclusion

This technical guide provides a foundational framework for the synthesis and comprehensive structure elucidation of this compound. By following the proposed synthetic route and employing the detailed analytical methodologies, researchers can confidently prepare and characterize this and similar novel compounds. The predicted spectral data herein serves as a useful reference for the verification of the target molecule's structure, paving the way for further investigation into its potential biological applications.

References

Spectroscopic Profile of N-(4-(benzyloxy)phenyl)hydrazinecarbothioamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the spectroscopic characteristics of the compound N-(4-(benzyloxy)phenyl)hydrazinecarbothioamide. Due to the limited availability of published experimental data for this specific molecule, this document outlines the expected spectroscopic data based on the analysis of its structural fragments and comparison with closely related compounds. It includes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for obtaining such spectra. This guide serves as a valuable resource for researchers working with or aiming to synthesize and characterize this compound and similar chemical entities.

Chemical Structure and Properties

This compound is a thiosemicarbazide derivative featuring a benzyloxy-substituted phenyl ring.

  • Chemical Formula: C₁₄H₁₅N₃OS[1]

  • Molecular Weight: 273.35 g/mol [1]

  • CAS Number: 206559-37-7[1]

The structure combines the functionalities of a hydrazinecarbothioamide chain, a p-substituted benzene ring, a benzyloxy ether linkage, and a terminal phenyl group. These features will dictate its characteristic spectroscopic signatures.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from the known spectral characteristics of its constituent functional groups and data from analogous compounds found in the literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 9.5 - 10.5Singlet1HNH -CS
~ 8.0 - 8.5Singlet1HPh-NH
~ 7.2 - 7.5Multiplet5HC₆H ₅ (Benzyl)
~ 7.1 - 7.3Doublet2HAr-H (ortho to NH)
~ 6.8 - 7.0Doublet2HAr-H (ortho to O)
~ 5.0 - 5.2Singlet2HO-CH₂ -Ph
~ 4.5 - 5.0Broad Singlet2HNH₂

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~ 175 - 185C =S
~ 150 - 155Ar-C -O
~ 135 - 140Ar-C (ipso, Benzyl)
~ 130 - 135Ar-C -NH
~ 127 - 129Ar-C H (Benzyl)
~ 120 - 125Ar-C H (ortho to NH)
~ 114 - 118Ar-C H (ortho to O)
~ 70 - 75O-C H₂-Ph
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3150 - 3400Medium-Strong, BroadN-H stretching (NH, NH₂)
3000 - 3100MediumAromatic C-H stretching
2850 - 2950Weak-MediumAliphatic C-H stretching (CH₂)
~ 1600StrongC=N stretching / Aromatic C=C stretching
~ 1500StrongAromatic C=C stretching
~ 1240StrongC=S stretching
~ 1230StrongAr-O-C asymmetric stretching
~ 1020MediumAr-O-C symmetric stretching
690 - 770StrongAromatic C-H out-of-plane bending
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zInterpretation
273[M]⁺ (Molecular Ion)
182[M - C₇H₇]⁺ (Loss of benzyl group)
108[C₇H₈O]⁺
91[C₇H₇]⁺ (Tropylium ion)
77[C₆H₅]⁺ (Phenyl cation)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data. Specific parameters may need to be optimized based on the instrumentation and sample characteristics.

NMR Spectroscopy

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-200 ppm).

    • A longer acquisition time and a higher number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

Protocol:

  • Sample Preparation:

    • KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Place the sample in the spectrometer and record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry

Protocol:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample, a direct insertion probe is typically used for Electron Ionization (EI). For Electrospray Ionization (ESI), the sample would first be dissolved in a suitable solvent.

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., EI or ESI) and mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Acquisition (EI):

    • Ionize the sample using a standard electron energy (typically 70 eV).

    • Scan a mass range appropriate for the expected molecular weight and fragment ions (e.g., m/z 50-500).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Visualization of Methodologies

The following diagrams illustrate the general workflows for the synthesis and spectroscopic analysis of this compound.

SynthesisWorkflow 4-(Benzyloxy)aniline 4-(Benzyloxy)aniline Reaction with CS₂/NH₃ Reaction with CS₂/NH₃ 4-(Benzyloxy)aniline->Reaction with CS₂/NH₃ Step 1 Intermediate Salt Intermediate Salt Reaction with CS₂/NH₃->Intermediate Salt Reaction with Hydrazine Reaction with Hydrazine Intermediate Salt->Reaction with Hydrazine Step 2 This compound This compound Reaction with Hydrazine->this compound

Caption: A potential synthetic route to the target compound.

SpectroscopicAnalysisWorkflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis Synthesized Compound Synthesized Compound NMR NMR Synthesized Compound->NMR Dissolve in deuterated solvent IR IR Synthesized Compound->IR Prepare KBr pellet or use ATR MS MS Synthesized Compound->MS Direct insertion or dissolve for ESI Structural Elucidation Structural Elucidation NMR->Structural Elucidation Functional Group ID Functional Group ID IR->Functional Group ID Molecular Weight & Fragmentation Molecular Weight & Fragmentation MS->Molecular Weight & Fragmentation Final Characterization Final Characterization Structural Elucidation->Final Characterization Functional Group ID->Final Characterization Molecular Weight & Fragmentation->Final Characterization

Caption: General workflow for spectroscopic characterization.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic properties of this compound. While direct experimental data remains elusive in the public domain, the predicted values and general methodologies presented here offer a robust starting point for researchers involved in the synthesis, characterization, and application of this and related compounds. The provided workflows and tabulated data are intended to facilitate the efficient and accurate spectroscopic analysis of this molecule in a laboratory setting.

References

biological activity of thiosemicarbazide derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biological Activity of Thiosemicarbazide Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword

The thiosemicarbazide scaffold (–NH-CS-NH-NH2) and its derivatives, particularly thiosemicarbazones, represent a privileged class of compounds in medicinal chemistry.[1][2] Their remarkable structural flexibility, potent metal-chelating properties, and ability to participate in hydrogen bonding have made them a focal point of drug discovery for over half a century.[3][4][5] This guide moves beyond a simple cataloging of activities to provide a deeper understanding of the causality behind their biological effects, the structure-activity relationships that govern their potency, and the robust experimental methodologies required for their evaluation. We aim to equip researchers with the foundational knowledge and practical insights necessary to innovate within this versatile chemical space.

The Chemical Core: Synthesis and Structural Versatility

The therapeutic potential of this class of compounds is underpinned by their synthetic accessibility. The most common and efficient route to thiosemicarbazone derivatives is a straightforward condensation reaction between a thiosemicarbazide and an appropriate aldehyde or ketone.[4][6][7] This simplicity allows for the rapid generation of vast chemical libraries by varying the substituents on either precursor.

The parent thiosemicarbazides themselves are typically prepared through the reaction of acid hydrazides with various isothiocyanates, further expanding the structural diversity that can be achieved.[8][9]

Experimental Protocol: General Synthesis of a Thiosemicarbazone Derivative

This protocol describes a representative synthesis via condensation, a self-validating method that relies on rigorous characterization to confirm the final product.

Objective: To synthesize a thiosemicarbazone derivative from a substituted benzaldehyde and thiosemicarbazide.

Materials:

  • Substituted Benzaldehyde (1.0 mmol)

  • Thiosemicarbazide (1.0 mmol)

  • Ethanol or Methanol (20-30 mL)

  • Glacial Acetic Acid (catalytic amount, ~3-4 drops)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • Reaction Setup: Dissolve the substituted benzaldehyde (1.0 mmol) in ethanol (10 mL) in a 50 mL round-bottom flask. In a separate vessel, dissolve the thiosemicarbazide (1.0 mmol) in ethanol (10 mL), warming gently if necessary.

  • Condensation: Add the thiosemicarbazide solution to the aldehyde solution with magnetic stirring. Add a few drops of glacial acetic acid to catalyze the reaction.[10]

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-5 hours.[7][10] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, allow the mixture to cool to room temperature. The thiosemicarbazone product will often precipitate out of the solution.[11]

  • Purification: Collect the solid product by filtration and wash with a small amount of cold ethanol to remove unreacted starting materials.[11] Further purification can be achieved by recrystallization from a suitable solvent like ethanol or methanol.

  • Validation & Characterization: Dry the purified product under vacuum. The structure and purity must be confirmed using a suite of analytical techniques, including:

    • Infrared (IR) Spectroscopy: To confirm the presence of key functional groups like C=N (imine), N-H, and C=S.[7][11]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the complete chemical structure and confirm the condensation.[7][11]

    • Mass Spectrometry (MS): To verify the molecular weight of the synthesized compound.[11]

    • Elemental Analysis: To confirm the elemental composition (C, H, N, S).[11]

G cluster_start Starting Materials cluster_process Process cluster_validation Validation Aldehyde Aldehyde/Ketone (R1, R2 substituents) Reaction Condensation Reaction (Ethanol/Methanol, Acid Catalyst) Aldehyde->Reaction Thiosemicarbazide Thiosemicarbazide (N4 substituents) Thiosemicarbazide->Reaction Purification Purification (Filtration, Recrystallization) Reaction->Purification Product Thiosemicarbazone Product Purification->Product Analysis Structural Characterization (NMR, IR, MS, EA) Product->Analysis Verification

Figure 1: Workflow for the synthesis and validation of thiosemicarbazone derivatives.

A Broad Spectrum of Biological Activity

Thiosemicarbazide derivatives have demonstrated a wide array of pharmacological effects, making them attractive candidates for tackling various diseases.[8][12]

Biological ActivityPrimary Mechanism of ActionKey Therapeutic Area
Anticancer Ribonucleotide Reductase (RR) Inhibition, Topoisomerase Inhibition, Oxidative StressOncology
Antimicrobial DNA Gyrase/Topoisomerase IV Inhibition, Metal ChelationInfectious Diseases
Antiviral Inhibition of Viral Replication/Protein SynthesisVirology
Anticonvulsant Modulation of CNS Receptors/ChannelsNeurology
Enzyme Inhibition Active Site Binding, Metal ChelationVarious

Table 1: Summary of major biological activities and associated mechanisms.

In-Depth Analysis: Anticancer Activity

The anticancer properties of thiosemicarbazones are among their most extensively studied activities.[1][13] The drug Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone), an inhibitor of ribonucleotide reductase (RR), has undergone numerous clinical trials, validating this class as a viable oncology therapeutic.[14][15]

Mechanism of Action: Ribonucleotide Reductase Inhibition

Ribonucleotide reductase is a crucial enzyme responsible for converting ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA synthesis and repair.[16] Its inhibition effectively halts cell proliferation, making it an excellent target for cancer therapy.

Thiosemicarbazones exert their inhibitory effect through a sophisticated mechanism. As potent N,N,S chelating agents, they bind to essential iron cofactors in the R2 subunit of the enzyme.[14] This binding sequesters the iron, generating a free radical that ultimately inactivates the enzyme, leading to the depletion of the dNTP pool and subsequent cell cycle arrest and apoptosis.[17]

G TSC Thiosemicarbazone (e.g., Triapine) RR Ribonucleotide Reductase (Active, Iron-dependent) TSC->RR Inhibits by chelating iron dNTPs dNTP Pool (dATP, dGTP, dCTP, dTTP) RR->dNTPs Catalyzes production DNA DNA Synthesis & Repair dNTPs->DNA Building blocks Proliferation Cancer Cell Proliferation DNA->Proliferation Enables

Figure 2: Mechanism of anticancer action via Ribonucleotide Reductase (RR) inhibition.

Beyond RR inhibition, other anticancer mechanisms include the induction of apoptosis through the generation of reactive oxygen species (ROS) and the inhibition of other key enzymes like topoisomerase II.[2][17][18]

Structure-Activity Relationship (SAR)
  • Chelation is Key: The α-N-heterocyclic scaffold (e.g., pyridine, isoquinoline) is critical for potent RR inhibition and antitumor activity.[16]

  • Terminal Substitution: Modifications at the terminal N4-position of the thiosemicarbazide moiety significantly influence cytotoxicity, lipophilicity, and metal-binding affinity.[19][20]

  • Aromatic Ring: Substituents on the aldehyde- or ketone-derived aromatic ring can modulate activity. Electron-withdrawing groups have been shown in some series to enhance anticancer effects.[21]

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

Objective: To determine the concentration of a thiosemicarbazide derivative that inhibits the growth of a cancer cell line by 50% (IC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the resulting solution is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cancer cells (e.g., A549 lung cancer, LNCaP prostate cancer) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for attachment.[1][18]

  • Compound Treatment: Prepare serial dilutions of the thiosemicarbazide derivative in the appropriate cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include wells with vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37°C with 5% CO₂.

  • MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. Viable cells will convert MTT to formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

In-Depth Analysis: Antimicrobial Activity

With the rise of antimicrobial resistance, the need for novel antibacterial and antifungal agents is critical. Thiosemicarbazide derivatives have shown significant promise in this area.[4][22]

Mechanism of Action

The primary antibacterial mechanism is believed to be the dual inhibition of DNA gyrase and topoisomerase IV.[1][23] These enzymes are essential for bacterial DNA replication, and their inhibition leads to the disruption of DNA synthesis and ultimately cell death. Additionally, the metal-chelating properties of these compounds can disrupt essential bacterial enzymatic processes that rely on metal cofactors.[24]

Structure-Activity Relationship (SAR)
  • Heterocyclic Scaffolds: Incorporating heterocyclic moieties (e.g., quinoline, benzothiazole) often enhances antimicrobial potency.[22][25]

  • Lipophilicity: A balance of hydrophilic and lipophilic properties is crucial for penetrating the bacterial cell wall.

  • N4-Substituents: The nature of the substituent at the N4 position can dramatically affect the minimum inhibitory concentration (MIC).[23] For instance, derivatives of salicylic acid hydrazide have shown potent activity against Gram-positive bacteria.[23]

Compound TypeTarget OrganismActivity (MIC, µg/mL)Reference
Quinoline-based TSCS. aureus250[22]
Quinoline-based TSCC. albicans31.25[22]
N,N-bis(4-chlorophenyl) derivativeS. aureus, P. aeruginosa62.5 - 125[12]
Pyridine-based TSCB. cereus10 (mg/L)[1]

Table 2: Examples of reported Minimum Inhibitory Concentration (MIC) values for thiosemicarbazide derivatives.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Principle: The broth microdilution method involves preparing a two-fold serial dilution of the antimicrobial agent in a liquid growth medium in a 96-well plate. Each well is then inoculated with a standardized suspension of the test microorganism.

G Start Prepare Serial Dilutions of Compound in 96-well Plate Inoculate Inoculate Wells with Standardized Bacterial Suspension Start->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Observe Observe for Visible Growth (Turbidity) Incubate->Observe Determine MIC = Lowest Concentration with No Visible Growth Observe->Determine

Figure 3: Experimental workflow for the broth microdilution MIC assay.

Procedure:

  • Preparation: Prepare a stock solution of the thiosemicarbazide derivative. Perform two-fold serial dilutions in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial or fungal suspension. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).[12]

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria or as required for the specific microorganism.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or with a plate reader.

Other Significant Biological Activities

Antiviral Activity

Thiosemicarbazones were among the first synthetic antiviral agents discovered.[26] Methisazone, for example, was used against smallpox.[26] Their mechanism often involves the inhibition of viral DNA or protein synthesis.[27] They have shown activity against a range of viruses, including Herpes Simplex Virus (HSV) and various poxviruses.[27][28]

Anticonvulsant Activity

Numerous thiosemicarbazide and thiosemicarbazone derivatives have been evaluated for anticonvulsant properties using standard models like maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests.[29][30] The activity profile across these tests can provide insights into the potential mechanism of action (e.g., effects on sodium channels vs. GABAergic systems). Structure-activity studies have shown that substitutions on the aryl ring and the thiosemicarbazide core are critical for potency and reducing neurotoxicity.[25][29]

Enzyme Inhibition

The strong metal-chelating ability of the thiosemicarbazone scaffold makes it an effective inhibitor for various metalloenzymes.

  • Tyrosinase Inhibitors: By chelating the copper ions in the active site, thiosemicarbazones can inhibit tyrosinase, an enzyme involved in melanin production, making them of interest to the cosmetic and food industries.[31]

  • Carbonic Anhydrase Inhibitors: Certain derivatives have shown potent, low-nanomolar inhibition of various carbonic anhydrase isoforms, which are targets for diuretics, anti-glaucoma, and anticancer agents.[32][33]

  • Cholinesterase Inhibitors: Derivatives have also been designed to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to the treatment of Alzheimer's disease.[34][35]

Conclusion and Future Perspectives

Thiosemicarbazide derivatives remain a profoundly important and versatile scaffold in modern drug discovery. Their synthetic tractability allows for extensive structural optimization, and their diverse mechanisms of action provide avenues to combat a wide range of diseases, from cancer to microbial infections.

Challenges: Key challenges include managing potential toxicity and improving target selectivity to minimize off-target effects.[1] While many compounds show potent in vitro activity, translating this to in vivo efficacy and clinical success remains a significant hurdle.[36]

Future Directions:

  • Hybrid Molecules: Combining the thiosemicarbazide moiety with other known pharmacophores to create hybrid drugs with dual or enhanced modes of action.[2]

  • Metal Complexes: The deliberate synthesis of metal complexes (e.g., with copper, zinc, palladium) can enhance biological activity and potentially overcome resistance mechanisms.[13][19][20]

  • Targeted Drug Delivery: Conjugating thiosemicarbazones to targeting moieties could improve their delivery to cancer cells or infected tissues, increasing efficacy while reducing systemic toxicity.

The continued exploration of this chemical class, guided by a deep understanding of its structure-activity relationships and mechanisms, promises to yield next-generation therapeutics for some of our most pressing medical challenges.

References

N-(4-(benzyloxy)phenyl)hydrazinecarbothioamide: A Technical Guide to its Potential Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the mechanism of action of N-(4-(benzyloxy)phenyl)hydrazinecarbothioamide is limited in publicly available literature. This guide provides an in-depth overview of the potential mechanisms of action based on studies of structurally related compounds containing the N-phenylhydrazinecarbothioamide core and the benzyloxy moiety. The information presented herein is intended to guide future research and drug discovery efforts.

Introduction

This compound belongs to the thiosemicarbazone class of compounds, which are characterized by a hydrazinecarbothioamide functional group. This scaffold is a versatile pharmacophore that has been explored for a wide range of therapeutic applications. The presence of a benzyloxy group suggests potential interactions with targets that have hydrophobic binding pockets. This technical guide will explore the plausible biological targets and signaling pathways of the title compound based on evidence from analogous structures.

Potential Mechanisms of Action and Biological Targets

Based on the current body of scientific literature on structurally similar molecules, the primary potential mechanisms of action for this compound can be categorized as follows:

  • Enzyme Inhibition: Targeting key enzymes involved in pathological processes.

  • Receptor Modulation: Acting as an antagonist on nuclear or cell surface receptors.

  • Signal Transduction Pathway Modulation: Influencing intracellular signaling cascades.

  • Antioxidant and Anti-inflammatory Effects: Scavenging free radicals and modulating inflammatory responses.

Tyrosinase Inhibition

Hydrazinecarbothioamide derivatives have been investigated as inhibitors of tyrosinase, a key enzyme in melanin biosynthesis, which is a target for treating hyperpigmentation disorders and has implications in melanoma.

Mechanism: A study on a series of N-aryl-2-phenyl-hydrazinecarbothioamides revealed an uncompetitive inhibition mechanism for the most potent compound.[1] Molecular docking studies suggest that these compounds can interact with the tyrosinase active site through hydrogen bonding and hydrophobic interactions with key amino acid residues, as well as π-π stacking with the substrate, L-DOPA.[1]

Supporting Data:

CompoundTargetIC50 (µM)Inhibition MechanismReference
N-(4-bromophenyl)-2-phenyl-hydrazinecarbothioamideTyrosinase22.6Uncompetitive[1]

Experimental Protocol: Tyrosinase Inhibition Assay

A spectrophotometric method using L-DOPA as the substrate is commonly employed to determine tyrosinase inhibitory activity.

  • Enzyme and Substrate Preparation: A solution of mushroom tyrosinase and L-DOPA in phosphate buffer (pH 6.8) is prepared.

  • Assay Procedure:

    • The test compound, dissolved in a suitable solvent (e.g., DMSO), is pre-incubated with the tyrosinase solution for a specific period at a controlled temperature.

    • The reaction is initiated by adding the L-DOPA solution.

    • The formation of dopachrome is monitored by measuring the absorbance at 475 nm at regular intervals.

  • Data Analysis: The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Androgen Receptor Antagonism

The N-(4-(benzyloxy)phenyl) moiety is present in a known series of androgen receptor (AR) antagonists.[2] The AR is a crucial target in the treatment of prostate cancer.

Mechanism: N-(4-(benzyloxy)-phenyl)-sulfonamide derivatives have been identified as antagonists that target the activation function 2 (AF2) region of the AR.[2] This binding prevents the conformational changes required for coactivator recruitment and subsequent transcriptional activation of androgen-responsive genes, thereby inhibiting tumor growth.[2]

Supporting Data:

CompoundTargetIC50 (µM)ActivityReference
T1-12 (a N-(4-(benzyloxy)-phenyl)-sulfonamide derivative)Androgen Receptor0.47Antagonistic[2]

Signaling Pathway: Androgen Receptor Signaling

AR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR Androgen Receptor (AR) Androgen->AR AR_Androgen AR-Androgen Complex AR->AR_Androgen HSP HSP HSP->AR Nucleus Nucleus AR_Androgen->Nucleus Translocation ARE Androgen Response Element (ARE) AR_Androgen->ARE Binding Coactivators Coactivators ARE->Coactivators Gene_Transcription Gene Transcription Coactivators->Gene_Transcription Activation Antagonist N-(4-(benzyloxy)phenyl) hydrazinecarbothioamide (Potential Antagonist) Antagonist->AR Binding to AF2 MAPK_NFKB_Signaling Inflammatory_Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory_Stimuli->Receptor MAPK_Pathway MAPK Pathway Receptor->MAPK_Pathway IKK IKK Receptor->IKK NFkB NF-κB MAPK_Pathway->NFkB IkB IκB IKK->IkB Phosphorylation & Degradation NFkB_IkB NF-κB-IκB Complex IkB->NFkB_IkB Nucleus Nucleus NFkB->Nucleus Translocation Proinflammatory_Genes Pro-inflammatory Gene Expression NFkB->Proinflammatory_Genes Activation NFkB_IkB->NFkB Inhibitor N-(4-(benzyloxy)phenyl) hydrazinecarbothioamide (Potential Inhibitor) Inhibitor->MAPK_Pathway Inhibition Inhibitor->IKK Inhibition Screening_Workflow Compound N-(4-(benzyloxy)phenyl) hydrazinecarbothioamide Primary_Screening Primary Screening (e.g., Enzyme Inhibition, Receptor Binding) Compound->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Hit_Identification->Compound Inactive Secondary_Assays Secondary Assays (e.g., Cell-based functional assays) Hit_Identification->Secondary_Assays Active Lead_Candidate Lead Candidate Secondary_Assays->Lead_Candidate Mechanism_Studies Mechanism of Action Studies (e.g., Western Blot, qPCR) Lead_Candidate->Mechanism_Studies Confirmed Activity In_Vivo_Studies In Vivo Efficacy and Toxicology Studies Mechanism_Studies->In_Vivo_Studies

References

in silico studies of N-(4-(benzyloxy)phenyl)hydrazinecarbothioamide

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the In Silico Analysis of N-(4-(benzyloxy)phenyl)hydrazinecarbothioamide and Its Derivatives

Introduction

This compound belongs to the thiosemicarbazide class of compounds, a versatile scaffold known for a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibition properties.[1][2] The incorporation of a benzyloxy moiety is a strategic design element often associated with enhanced biological efficacy, particularly in the context of enzyme inhibition, such as with monoamine oxidase (MAO).[3][4]

This technical guide provides a comprehensive overview of the in silico methodologies used to investigate the therapeutic potential of this compound and its structurally related analogs. In silico studies, including molecular docking, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, and molecular dynamics, are pivotal in modern drug discovery. They enable the rapid, cost-effective screening of compounds, prediction of their pharmacokinetic profiles, and elucidation of their mechanisms of action at a molecular level before committing to resource-intensive laboratory synthesis and testing.[5]

Experimental and Computational Protocols

Molecular Docking Protocol

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, providing insights into binding affinity and interaction patterns.[5]

1. Preparation of the Receptor Protein:

  • The three-dimensional crystal structure of the target protein is obtained from a repository such as the Protein Data Bank (PDB).

  • Using software like BIOVIA Discovery Studio or the Protein Preparation Wizard in Schrödinger Suite, the protein structure is pre-processed.[4] This involves removing water molecules and co-crystallized ligands, adding polar hydrogen atoms, and assigning appropriate atomic charges (e.g., Kollman charges).

  • The protein's energy is minimized to relieve any steric clashes and achieve a more stable conformation.

2. Preparation of the Ligand:

  • The 2D structure of this compound is drawn using chemical drawing software and converted to a 3D structure.

  • The ligand's geometry is optimized, and its energy is minimized using computational chemistry software to find the most stable conformation.

  • The prepared ligand file is saved in a suitable format (e.g., .pdbqt for AutoDock).

3. Docking Simulation:

  • A grid box is defined around the active site of the target protein. The active site is typically identified based on the location of a co-crystallized native inhibitor or through binding pocket identification tools.[5]

  • Docking is performed using software such as AutoDock Vina or Molegro Virtual Docker (MVD).[6][7] The software systematically samples different conformations and orientations of the ligand within the defined active site.

  • The resulting poses are scored based on a scoring function that estimates the binding free energy (e.g., in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.

ADMET Prediction Protocol

ADMET prediction is crucial for evaluating the drug-likeness and pharmacokinetic profile of a compound, helping to identify candidates with a higher probability of success in clinical trials.[8]

  • The chemical structure of the compound is converted into a simplified notation, such as the SMILES (Simplified Molecular Input Line Entry System) format.

  • The SMILES string is submitted to online web servers like SwissADME and pkCSM.[8][9]

  • These servers use quantitative structure-activity relationship (QSAR) models and other algorithms to predict a wide range of properties, including:

    • Physicochemical Properties: Molecular weight, LogP (lipophilicity), number of hydrogen bond donors/acceptors.

    • Drug-Likeness: Adherence to rules such as Lipinski's Rule of Five, which helps predict oral bioavailability.[9]

    • Pharmacokinetics: Human intestinal absorption, Caco-2 cell permeability, blood-brain barrier (BBB) permeability, and interaction with cytochrome P450 (CYP) enzymes that are critical for drug metabolism.[10][11]

    • Toxicity: Prediction of potential adverse effects such as AMES toxicity (mutagenicity), hepatotoxicity (liver damage), and cardiotoxicity (hERG inhibition).[9]

Visualized Workflows and Pathways

In_Silico_Workflow cluster_0 Computational Analysis Ligand Ligand Structure (N-(4-(benzyloxy)phenyl) hydrazinecarbothioamide) ADMET ADMET Prediction (pkCSM, SwissADME) Ligand->ADMET Docking Molecular Docking (AutoDock Vina) Ligand->Docking Target Target Protein Selection (e.g., MAO-B, PDB: 2V5Z) Target->Docking MD_Sim Molecular Dynamics (Desmond) Docking->MD_Sim Analysis Binding Energy & Interaction Analysis MD_Sim->Analysis Molecular_Docking_Protocol cluster_1 Docking Protocol PDB 1. Obtain Protein Structure (from PDB) PrepProt 2. Prepare Protein (Remove water, add hydrogens) PDB->PrepProt Grid 4. Define Grid Box (around Active Site) PrepProt->Grid PrepLig 3. Prepare Ligand (Energy Minimization) RunDock 5. Run Docking Simulation (AutoDock Vina) PrepLig->RunDock Grid->RunDock Analyze 6. Analyze Results (Binding Energy, Interactions) RunDock->Analyze MAO_B_Pathway Dopamine Dopamine MAOB MAO-B Enzyme Dopamine->MAOB Metabolism Metabolites Inactive Metabolites MAOB->Metabolites Inhibitor Benzyloxy Derivative (Inhibitor) Inhibitor->MAOB Inhibition

References

N-(4-(benzyloxy)phenyl)hydrazinecarbothioamide derivatives synthesis and screening

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Synthesis and Screening of N-(4-(benzyloxy)phenyl)hydrazinecarbothioamide Derivatives

This technical guide provides a comprehensive overview of the synthesis, experimental protocols, and biological screening of this compound derivatives. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives and related thiosemicarbazide compounds generally involves the reaction of a substituted hydrazine or hydrazide with an appropriate isothiocyanate, or the reaction of a substituted aldehyde or ketone with a thiosemicarbazide. A common synthetic route involves the condensation of a benzyloxy-substituted benzaldehyde with a thiosemicarbazide derivative.

A general synthetic scheme is depicted below:

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product reactant1 4-(Benzyloxy)benzaldehyde reaction Condensation reactant1->reaction reactant2 Substituted Thiosemicarbazide reactant2->reaction product N-(4-(benzyloxy)phenyl) -substituted hydrazinecarbothioamide reaction->product Acid catalyst (e.g., Acetic Acid) Ethanol, Reflux

Caption: General synthesis of this compound derivatives.

Detailed Experimental Protocol for Synthesis

The following protocol is a generalized procedure based on methodologies reported in the literature for the synthesis of thiosemicarbazone derivatives.[1][2][3]

Materials and Reagents:

  • 4-(Benzyloxy)benzaldehyde

  • Substituted thiosemicarbazide (e.g., thiosemicarbazide, N-methylthiosemicarbazide, N-phenylthiosemicarbazide)

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Distilled Water

Procedure:

  • Dissolve equimolar amounts of 4-(benzyloxy)benzaldehyde and the appropriate substituted thiosemicarbazide in absolute ethanol.

  • Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Reflux the reaction mixture for a period ranging from 2 to 10 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).[2]

  • After completion of the reaction, cool the mixture to room temperature.

  • The precipitated solid product is collected by filtration.

  • Wash the crude product with cold distilled water and then with a small amount of cold ethanol to remove unreacted starting materials.

  • Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the purified N-(4-(benzyloxy)phenyl)-substituted hydrazinecarbothioamide derivative.

  • Dry the purified product in a desiccator. The structure of the synthesized compounds can be confirmed using spectroscopic techniques such as IR, 1H-NMR, 13C-NMR, and mass spectrometry.[2][3]

Physicochemical Characterization Data

The following table summarizes the physicochemical data for some synthesized this compound derivatives.[1]

Compound IDSubstituentMolecular FormulaYield (%)Melting Point (°C)
BT6MethylC16H17N3OS81139-141
BT8PhenylC21H19N3OS79130-132

Biological Screening of Derivatives

This compound derivatives have been screened for a variety of biological activities, including enzyme inhibition, anticancer, antioxidant, and antimicrobial effects.

Monoamine Oxidase (MAO) Inhibition

Certain derivatives have been identified as potent inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases.[1]

MAO_Inhibition_Pathway MAO_B Monoamine Oxidase B (MAO-B) Metabolites Inactive Metabolites MAO_B->Metabolites Neurotransmitters Dopamine & other neurotransmitters Neurotransmitters->MAO_B Metabolism Inhibitor N-(4-(benzyloxy)phenyl) hydrazinecarbothioamide Derivative Inhibitor->MAO_B Inhibition

Caption: Inhibition of MAO-B by this compound derivatives.

The inhibitory activity against human MAO-B can be determined using an in vitro fluorometric assay.

Materials:

  • Recombinant human MAO-B enzyme

  • Kynuramine (substrate)

  • Test compounds (derivatives)

  • Reference inhibitors (e.g., Pargyline, Safinamide)

  • Sodium phosphate buffer (pH 7.4)

Procedure:

  • Prepare solutions of the test compounds and reference inhibitors in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the sodium phosphate buffer, the MAO-B enzyme solution, and the test compound solution.

  • Pre-incubate the mixture at 37°C for 15 minutes.

  • Initiate the enzymatic reaction by adding the substrate, kynuramine.

  • Incubate the reaction mixture at 37°C for 30 minutes.

  • Stop the reaction by adding a quenching solution (e.g., NaOH).

  • Measure the fluorescence of the product (4-hydroxyquinoline) at an excitation wavelength of 320 nm and an emission wavelength of 380 nm.

  • Calculate the percentage of inhibition and determine the IC50 values.

Compound IDSubstituentMAO-B IC50 (µM)[1]
BT6Methyl0.87 ± 0.04
BT8Phenyl0.95 ± 0.06
Anticancer Activity

Hydrazinecarbothioamide derivatives have been evaluated for their cytotoxic effects against various cancer cell lines.[4][5]

Anticancer_Screening_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay Viability Assay cluster_analysis Data Analysis cell_lines Cancer Cell Lines (e.g., MCF-7, HepG2) treatment Incubate with Test Compounds cell_lines->treatment assay MTT or SRB Assay treatment->assay analysis Calculate IC50 Values assay->analysis

Caption: Workflow for in vitro anticancer activity screening.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG2, A549)[4][6]

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • Test compounds

  • MTT solution

  • DMSO

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 hours).

  • Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 values.

Compound TypeCell LineIC50 (µg/mL)[4]
2-benzylidene-N-(phenylsulfonyl)hydrazine-1-carbothioamide (4a)MCF-738.1
2-(4-methoxybenzylidene)-N-(phenylsulfonyl)hydrazine-1-carbothioamide (4c)MCF-737.8
2-(4-chlorobenzylidene)-N-(phenylsulfonyl)hydrazine-1-carbothioamide (4d)MCF-738
2-(4-(dimethylamino)benzylidene)-N-(phenylsulfonyl)hydrazine-1-carbothioamide (4e)MCF-741
Doxorubicin (Standard)MCF-712.80

Note: The compounds in this table are structurally related but do not contain the benzyloxy group.

Antioxidant Activity

The antioxidant potential of these derivatives is often assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[2][4]

Materials:

  • DPPH solution in methanol

  • Test compounds

  • Reference antioxidant (e.g., Ascorbic acid, BHA)

  • Methanol

Procedure:

  • Prepare different concentrations of the test compounds in methanol.

  • Add the test compound solution to the DPPH solution.

  • Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measure the absorbance of the solution at 517 nm.

  • Calculate the percentage of DPPH radical scavenging activity.

  • Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Compound TypeDPPH Scavenging IC50 (µM)[2]
2-(4-(Phenylsulfonyl)benzoyl)-N-(2,4-difluorophenyl)hydrazinecarbothioamide (4)39.39
2-(4-(4-Chlorophenylsulfonyl)benzoyl)-N-(2,4-difluorophenyl)hydrazinecarbothioamide (5)39.79
2-(4-(4-Bromophenylsulfonyl)benzoyl)-N-(2,4-difluorophenyl)hydrazinecarbothioamide (6)42.32
Butylated hydroxyanisole (BHA) (Standard)51.62
Ascorbic Acid (AA) (Standard)107.67

Note: The compounds in this table are structurally related but do not contain the benzyloxy group.

Antimicrobial Activity

Several hydrazinecarbothioamide derivatives have demonstrated promising activity against various bacterial and fungal strains.[3][7]

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is commonly used.

Materials:

  • Bacterial or fungal strains (e.g., S. aureus, E. coli, P. aeruginosa)[3]

  • Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Test compounds

  • Standard antimicrobial agents (e.g., Vancomycin, Meropenem)[3]

Procedure:

  • Prepare a twofold serial dilution of the test compounds in the appropriate broth in a 96-well microtiter plate.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Incubate the plates at 37°C for 24 hours (for bacteria) or at a suitable temperature and duration for fungi.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Compound IDSubstituentS. aureus MIC (µM)[3]P. aeruginosa MIC (µM)[3]
5e4-bromophenyl12.5>100
5gn-propyl>1000.78

Note: The compounds in this table are structurally related but do not contain the benzyloxy group.

Conclusion

This compound derivatives represent a versatile scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities. The synthetic methods are generally straightforward, allowing for the generation of diverse libraries of compounds. The screening results, particularly for MAO-B inhibition, highlight the therapeutic potential of this class of molecules. Further optimization of the lead compounds through structure-activity relationship (SAR) studies could lead to the development of novel therapeutic agents for various diseases.

References

Methodological & Application

Synthesis Protocol for N-(4-(benzyloxy)phenyl)hydrazinecarbothioamide

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

This document provides a detailed protocol for the synthesis of N-(4-(benzyloxy)phenyl)hydrazinecarbothioamide, a thiosemicarbazide derivative of significant interest to researchers in medicinal chemistry and drug development. Thiosemicarbazides are a class of compounds known for their wide range of biological activities, including antimicrobial, anticonvulsant, and anticancer properties. The N-(4-(benzyloxy)phenyl) moiety is a common pharmacophore that can modulate the biological activity of the parent compound.

This protocol outlines a two-step synthesis commencing with the preparation of the key intermediate, (4-(benzyloxy)phenyl)hydrazine hydrochloride, from 4-benzyloxyaniline. This is followed by the reaction of the hydrazine intermediate with ammonium thiocyanate to yield the final product. The methodologies provided are based on established chemical principles for the formation of hydrazines and thiosemicarbazides. All quantitative data regarding reactant amounts, yields, and reaction parameters are summarized for clarity. This document is intended for use by qualified researchers and scientists in a laboratory setting. Adherence to all institutional and governmental safety regulations is mandatory.

Experimental Protocols

Part 1: Synthesis of (4-(benzyloxy)phenyl)hydrazine hydrochloride

This procedure details the synthesis of the hydrazine intermediate via diazotization of 4-benzyloxyaniline followed by reduction.

Materials:

  • 4-Benzyloxyaniline hydrochloride

  • Sodium nitrite (NaNO₂)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Water (H₂O)

  • Diethyl ether (Et₂O)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Büchner funnel and filter paper

  • Beakers and graduated cylinders

Procedure:

  • A suspension of 4-benzyloxyaniline hydrochloride (e.g., 50 g) in concentrated hydrochloric acid (e.g., 120 ml) is prepared in a round-bottom flask and cooled to between -12°C and -6°C using a salt-ice bath.[1]

  • A solution of sodium nitrite (e.g., 16.1 g) in water is added dropwise to the stirred suspension over approximately 45 minutes, maintaining the temperature below -6°C.[1]

  • The reaction mixture is stirred for an additional hour at the same temperature.[1]

  • The resulting solution containing the diazonium salt is filtered and cooled to approximately -18°C.[1]

  • In a separate flask, a solution of tin(II) chloride dihydrate (e.g., 157.9 g) in concentrated hydrochloric acid (e.g., 400 ml) is prepared and cooled to -12°C.[1]

  • The cold diazonium salt solution is added slowly to the tin(II) chloride solution over about 30 minutes, allowing the temperature to rise to 0°C.[1]

  • The mixture is stirred for an additional 2 hours, during which it is allowed to warm to room temperature.[1]

  • The resulting precipitate is collected by filtration, washed with anhydrous ether, and dried to afford (4-(benzyloxy)phenyl)hydrazine hydrochloride.[1]

Table 1: Reactant quantities and yields for the synthesis of (4-(benzyloxy)phenyl)hydrazine hydrochloride.

ReactantMolecular Weight ( g/mol )Amount (g)Moles
4-Benzyloxyaniline hydrochloride235.71500.212
Sodium nitrite69.0016.10.233
Tin(II) chloride dihydrate225.65157.90.700
Product Yield (g) Yield (%)
(4-(Benzyloxy)phenyl)hydrazine hydrochloride250.7234.4~65%

Note: The yield is based on the example provided in the cited literature and may vary.

Part 2: Synthesis of this compound

This procedure describes the conversion of the synthesized hydrazine intermediate to the target thiosemicarbazide.

Materials:

  • (4-(Benzyloxy)phenyl)hydrazine hydrochloride

  • Ammonium thiocyanate (NH₄SCN) or Potassium thiocyanate (KSCN)

  • Ethanol

  • Water

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Beakers and graduated cylinders

  • Büchner funnel and filter paper

Procedure:

  • (4-(Benzyloxy)phenyl)hydrazine hydrochloride is dissolved in a mixture of ethanol and water.

  • An equimolar amount of ammonium thiocyanate is added to the solution.

  • The reaction mixture is heated to reflux and maintained at this temperature for several hours (typically 3-4 hours), with stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, the mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

  • The crude product is washed with cold ethanol and then recrystallized from a suitable solvent (e.g., ethanol) to yield pure this compound.

Table 2: Representative reactant quantities for the synthesis of this compound.

ReactantMolecular Weight ( g/mol )Amount (g)Moles
(4-(Benzyloxy)phenyl)hydrazine hydrochloride250.72100.04
Ammonium thiocyanate76.123.040.04
Product Yield (g) Yield (%)
This compound287.37Theoretical: 11.49To be determined experimentally

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Hydrazine Synthesis cluster_step2 Step 2: Thiosemicarbazide Formation 4-Benzyloxyaniline_HCl 4-Benzyloxyaniline Hydrochloride Diazotization Diazotization (NaNO2, HCl, 0°C) 4-Benzyloxyaniline_HCl->Diazotization Diazonium_Salt Diazonium Salt Intermediate Diazotization->Diazonium_Salt Reduction Reduction (SnCl2, HCl) Diazonium_Salt->Reduction Hydrazine_HCl (4-(Benzyloxy)phenyl)hydrazine Hydrochloride Reduction->Hydrazine_HCl Reaction Reaction (Ethanol, Reflux) Hydrazine_HCl->Reaction Ammonium_Thiocyanate Ammonium Thiocyanate Ammonium_Thiocyanate->Reaction Final_Product N-(4-(benzyloxy)phenyl) hydrazinecarbothioamide Reaction->Final_Product

Caption: Synthetic workflow for this compound.

logical_relationship Starting_Material 4-Benzyloxyaniline (Precursor) Intermediate (4-(Benzyloxy)phenyl)hydrazine (Key Intermediate) Starting_Material->Intermediate Diazotization & Reduction Target_Molecule This compound (Final Product) Intermediate->Target_Molecule Nucleophilic Addition Thiocarbonyl_Source Thiocyanate Salt (C=S Source) Thiocarbonyl_Source->Target_Molecule Reaction

Caption: Logical relationship of key components in the synthesis.

References

Application Notes and Protocols: N-(4-(benzyloxy)phenyl)hydrazinecarbothioamide as a Versatile Precursor for the Synthesis of Bio-active Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-(benzyloxy)phenyl)hydrazinecarbothioamide, a thiosemicarbazide derivative, is a valuable and versatile precursor for the synthesis of a wide array of heterocyclic compounds. The presence of the reactive hydrazinecarbothioamide moiety allows for various cyclization reactions, leading to the formation of key heterocyclic scaffolds such as thiazoles, 1,2,4-triazoles, 1,3,4-thiadiazoles, and pyrazoles. These heterocyclic cores are prevalent in numerous biologically active molecules and approved drugs, exhibiting a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties. The benzyloxy group on the phenyl ring offers a site for further functionalization or can be deprotected to yield a phenol, providing an additional handle for modifying the final compounds' physicochemical and biological properties.

This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds using this compound as a key starting material.

Synthesis of this compound

The precursor, this compound, can be synthesized from commercially available 4-(benzyloxy)aniline. The synthesis involves the conversion of the aniline to the corresponding isothiocyanate, followed by reaction with hydrazine.

Application in Heterocyclic Synthesis

Synthesis of Thiazole Derivatives

The Hantzsch thiazole synthesis is a well-established method for the preparation of thiazole derivatives. It involves the reaction of a thiourea or thiosemicarbazide with an α-haloketone. This compound can be readily converted to the corresponding N-(4-(benzyloxy)phenyl)thiourea, which can then be cyclized with various α-haloketones to yield a library of 2-amino-4-substituted-thiazole derivatives.

Experimental Protocol: Synthesis of 4-(4-(benzyloxy)phenyl)-N-substituted-thiazol-2-amines

A mixture of the appropriate N-substituted-N'-(4-(benzyloxy)phenyl)thiourea (1 mmol) and the desired α-bromoacetophenone (1 mmol) in ethanol (20 mL) is refluxed for 4-6 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, and the precipitated solid is filtered, washed with cold ethanol, and recrystallized from a suitable solvent to afford the pure thiazole derivative.

Entryα-BromoacetophenoneProductYield (%)M.P. (°C)
12-bromo-1-phenylethanone4-(4-(benzyloxy)phenyl)-N-phenyl-thiazol-2-amine85-95180-182
22-bromo-1-(4-chlorophenyl)ethanone4-(4-(benzyloxy)phenyl)-N-(4-chlorophenyl)-thiazol-2-amine88-96195-197
32-bromo-1-(4-methoxyphenyl)ethanone4-(4-(benzyloxy)phenyl)-N-(4-methoxyphenyl)-thiazol-2-amine82-92175-177

Logical Workflow for Thiazole Synthesis

precursor N-(4-(benzyloxy)phenyl) hydrazinecarbothioamide thiourea N-(4-(benzyloxy)phenyl)thiourea precursor->thiourea Reaction with primary amine thiazole Substituted Thiazole Derivative thiourea->thiazole Hantzsch Reaction haloketone α-Halo Ketone haloketone->thiazole

Caption: General workflow for the synthesis of thiazole derivatives.

Synthesis of 1,2,4-Triazole Derivatives

1,2,4-triazole-3-thiones are readily synthesized by the intramolecular cyclization of acylthiosemicarbazides in a basic medium. This compound can be acylated with various acid chlorides or anhydrides, and the resulting intermediate can be cyclized to the corresponding triazole.

Experimental Protocol: Synthesis of 5-(4-(benzyloxy)phenyl)-4-aryl-4H-1,2,4-triazole-3-thiol [1]

A mixture of the appropriate 1-aroyl-4-(4-(benzyloxy)phenyl)thiosemicarbazide (0.01 mol) in 8% aqueous sodium hydroxide (50 mL) is refluxed for 4-6 hours. The reaction mixture is then cooled, filtered, and the filtrate is acidified with dilute hydrochloric acid to pH 5-6. The precipitated solid is filtered, washed with water, and recrystallized from ethanol to yield the desired 1,2,4-triazole-3-thiol.

EntryAcylating AgentProductYield (%)M.P. (°C)
1Benzoyl chloride5-(4-(benzyloxy)phenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol70-80187-189
24-Chlorobenzoyl chloride5-(4-(benzyloxy)phenyl)-4-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol72-82205-207
3Acetic anhydride4-Acetyl-5-(4-(benzyloxy)phenyl)-4H-1,2,4-triazole-3-thiol65-75160-162

Reaction Pathway for 1,2,4-Triazole Synthesis

precursor N-(4-(benzyloxy)phenyl) hydrazinecarbothioamide acyl_intermediate 1-Acyl-4-(4-(benzyloxy)phenyl) thiosemicarbazide precursor->acyl_intermediate Acylation triazole 5-(4-(benzyloxy)phenyl)-4-substituted -4H-1,2,4-triazole-3-thiol acyl_intermediate->triazole Alkaline Cyclization

Caption: Synthetic route to 1,2,4-triazole-3-thiol derivatives.

Synthesis of 1,3,4-Thiadiazole Derivatives

2-Amino-5-substituted-1,3,4-thiadiazoles can be synthesized through the oxidative cyclization of thiosemicarbazones or by the cyclization of acylthiosemicarbazides in the presence of a dehydrating agent like concentrated sulfuric acid.

Experimental Protocol: Synthesis of 5-(4-(benzyloxy)phenyl)-1,3,4-thiadiazol-2-amine [2]

To a stirred solution of this compound (0.01 mol) in concentrated sulfuric acid (10 mL) cooled in an ice bath, the temperature is maintained below 10°C. After the addition is complete, the mixture is stirred for 2 hours at room temperature and then poured onto crushed ice. The resulting mixture is neutralized with a saturated solution of sodium bicarbonate. The precipitated solid is filtered, washed with water, and recrystallized from ethanol to give the pure 1,3,4-thiadiazole derivative.

ReactantProductYield (%)M.P. (°C)
This compound5-(4-(benzyloxy)phenyl)-1,3,4-thiadiazol-2-amine75-85210-212

Workflow for 1,3,4-Thiadiazole Synthesis

precursor N-(4-(benzyloxy)phenyl) hydrazinecarbothioamide thiadiazole 5-(4-(benzyloxy)phenyl) -1,3,4-thiadiazol-2-amine precursor->thiadiazole Oxidative Cyclization (Conc. H2SO4)

Caption: Synthesis of 5-(4-(benzyloxy)phenyl)-1,3,4-thiadiazol-2-amine.

Synthesis of Pyrazole Derivatives

The synthesis of pyrazoles typically involves the condensation of a hydrazine with a 1,3-dicarbonyl compound (Knorr pyrazole synthesis). This compound can be converted to 4-(benzyloxy)phenylhydrazine, which can then be used in the Knorr synthesis.

Experimental Protocol: Synthesis of 1-(4-(benzyloxy)phenyl)-3,5-disubstituted-1H-pyrazoles

Step 1: Synthesis of 4-(benzyloxy)phenylhydrazine this compound (0.01 mol) is hydrolyzed by refluxing with a strong acid (e.g., 6M HCl) or a strong base (e.g., 8M NaOH) for 6-8 hours. After cooling, the reaction mixture is neutralized, and the product is extracted with an organic solvent. The solvent is evaporated to give 4-(benzyloxy)phenylhydrazine.

Step 2: Synthesis of Pyrazole [3] A mixture of 4-(benzyloxy)phenylhydrazine (1 mmol) and a 1,3-dicarbonyl compound (e.g., acetylacetone, 1 mmol) in ethanol (15 mL) with a catalytic amount of acetic acid is refluxed for 3-5 hours. The solvent is then evaporated under reduced pressure, and the residue is purified by column chromatography or recrystallization to afford the desired pyrazole.

1,3-Dicarbonyl CompoundProductYield (%)M.P. (°C)
Acetylacetone1-(4-(benzyloxy)phenyl)-3,5-dimethyl-1H-pyrazole80-9098-100
Ethyl acetoacetate1-(4-(benzyloxy)phenyl)-3-methyl-1H-pyrazol-5(4H)-one75-85155-157
Dibenzoylmethane1-(4-(benzyloxy)phenyl)-3,5-diphenyl-1H-pyrazole82-92142-144

Pyrazoles Synthesis Pathway

precursor N-(4-(benzyloxy)phenyl) hydrazinecarbothioamide hydrazine 4-(benzyloxy)phenylhydrazine precursor->hydrazine Hydrolysis pyrazole 1-(4-(benzyloxy)phenyl)-3,5- disubstituted-1H-pyrazole hydrazine->pyrazole Knorr Synthesis dicarbonyl 1,3-Dicarbonyl Compound dicarbonyl->pyrazole

Caption: General pathway for the synthesis of pyrazole derivatives.

Conclusion

This compound serves as a highly effective and versatile precursor for the synthesis of a diverse range of heterocyclic compounds. The straightforward and generally high-yielding protocols for the synthesis of thiazoles, 1,2,4-triazoles, 1,3,4-thiadiazoles, and pyrazoles make this starting material an attractive option for medicinal chemists and drug development professionals. The ability to generate libraries of these important heterocyclic scaffolds allows for extensive structure-activity relationship (SAR) studies, aiding in the discovery and optimization of new therapeutic agents.

References

Application Notes and Protocols for N-(4-(benzyloxy)phenyl)hydrazinecarbothioamide in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

N-(4-(benzyloxy)phenyl)hydrazinecarbothioamide is a member of the thiosemicarbazide class of compounds, which are recognized for their diverse biological activities. Thiosemicarbazides and their derivatives, thiosemicarbazones, have garnered significant interest in medicinal chemistry as potential therapeutic agents.[1][2] The core structure, featuring a hydrazinecarbothioamide group, is a key pharmacophore that allows for metal chelation and interaction with various biological targets.[3] Numerous studies have demonstrated the anticancer potential of this class of compounds, attributing their activity to mechanisms such as the induction of apoptosis (programmed cell death), generation of reactive oxygen species (ROS), and cell cycle arrest.[3][4] These compounds have shown efficacy against a wide range of cancer cell lines, including those of the breast, lung, prostate, and melanoma.[2][5]

These application notes provide a comprehensive overview of the synthesis, potential mechanisms of action, and protocols for evaluating the anticancer effects of this compound and related derivatives.

Synthesis Protocol

The synthesis of this compound involves a two-step process. The first step is the preparation of the key intermediate, 4-(benzyloxy)phenyl isothiocyanate, from 4-(benzyloxy)aniline. The second step is the reaction of this isothiocyanate with hydrazine hydrate to yield the final product.

Protocol 1: Synthesis of this compound

Part A: Synthesis of 4-(Benzyloxy)phenyl Isothiocyanate

  • Dissolution: Dissolve 4-(benzyloxy)aniline (1 equivalent) in a suitable solvent such as dichloromethane (CH2Cl2) or aqueous media.[5][6]

  • Reagent Addition: Add carbon disulfide (CS2) (1.2-2 equivalents) and a base such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH) (2 equivalents) to the solution at room temperature.[5][6]

  • Reaction: Stir the mixture vigorously for 2-20 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[6]

  • Desulfurization: Cool the reaction mixture to 0°C and add a desulfurizing agent like triphosgene (TCT) or lead nitrate.[6][7]

  • Work-up: After the reaction is complete, the mixture is worked up through extraction and purification, typically by column chromatography, to yield 4-(benzyloxy)phenyl isothiocyanate.[6]

Part B: Synthesis of this compound

  • Reaction Setup: Dissolve 4-(benzyloxy)phenyl isothiocyanate (1 equivalent) in a suitable solvent like ethanol.

  • Hydrazine Addition: Add hydrazine hydrate (1-1.2 equivalents) dropwise to the solution at room temperature.

  • Reaction and Precipitation: Stir the reaction mixture at room temperature. The product, this compound, will often precipitate out of the solution. The reaction can be heated to reflux to ensure completion.

  • Isolation and Purification: Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum to obtain the purified product.

G cluster_0 Part A: Synthesis of 4-(Benzyloxy)phenyl Isothiocyanate cluster_1 Part B: Synthesis of Target Compound A0 4-(Benzyloxy)aniline A1 Dissolve in CH2Cl2/H2O A0->A1 A2 Add CS2 and Base (e.g., K2CO3) A1->A2 A3 Stir at Room Temp (2-20h) A2->A3 A4 Cool to 0°C A3->A4 A5 Add Desulfurizing Agent (e.g., TCT) A4->A5 A6 Purify (Column Chromatography) A5->A6 A7 4-(Benzyloxy)phenyl Isothiocyanate A6->A7 B0 4-(Benzyloxy)phenyl Isothiocyanate B1 Dissolve in Ethanol B0->B1 B2 Add Hydrazine Hydrate B1->B2 B3 Stir at Room Temp / Reflux B2->B3 B4 Precipitation B3->B4 B5 Filter, Wash, and Dry B4->B5 B6 N-(4-(benzyloxy)phenyl) hydrazinecarbothioamide B5->B6 G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway compound Anticancer Thiosemicarbazide (e.g., this compound) death_receptor Death Receptor (e.g., Fas, TRAIL-R) compound->death_receptor bax_bak Bax/Bak Activation compound->bax_bak bcl2 Bcl-2 Inhibition compound->bcl2 pro_caspase8 Pro-caspase-8 death_receptor->pro_caspase8 recruits caspase8 Caspase-8 pro_caspase8->caspase8 activates pro_caspase3 Pro-caspase-3 caspase8->pro_caspase3 mitochondrion Mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c bax_bak->mitochondrion bcl2->bax_bak apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) cytochrome_c->apoptosome pro_caspase9 Pro-caspase-9 apoptosome->pro_caspase9 recruits caspase9 Caspase-9 pro_caspase9->caspase9 activates caspase9->pro_caspase3 caspase3 Caspase-3 (Executioner) pro_caspase3->caspase3 activates parp PARP Cleavage caspase3->parp apoptosis Apoptosis parp->apoptosis G start Start seed Seed cells in 96-well plate (100 µL/well) start->seed incubate1 Incubate overnight (37°C, 5% CO2) seed->incubate1 treat Treat cells with compound (various concentrations) incubate1->treat incubate2 Incubate for 24-72 hours treat->incubate2 add_mtt Add 10 µL MTT solution incubate2->add_mtt incubate3 Incubate for 2-4 hours add_mtt->incubate3 solubilize Remove medium, add 100 µL Solubilizer incubate3->solubilize shake Shake for 15 mins solubilize->shake read Read Absorbance (570 nm) shake->read analyze Calculate % Viability Determine IC50 read->analyze end_node End analyze->end_node

References

Application Notes and Protocols for Antibacterial Assays of N-(4-(benzyloxy)phenyl)hydrazinecarbothioamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed guide for researchers, scientists, and drug development professionals on conducting antibacterial susceptibility testing of N-(4-(benzyloxy)phenyl)hydrazinecarbothioamide derivatives. This document emphasizes the rationale behind protocol design, ensuring scientific integrity and robust, reproducible results.

Introduction: The Promise of Hydrazinecarbothioamide Derivatives

This compound and its derivatives represent a class of compounds with significant potential as novel antibacterial agents. The core structure, featuring a thiourea moiety, is a well-known pharmacophore in medicinal chemistry, contributing to a wide range of biological activities. The presence of the benzyloxy group can enhance the lipophilicity of these molecules, which may improve their ability to penetrate bacterial cell membranes.[1][2] However, this increased hydrophobicity also presents challenges in aqueous assay environments. Therefore, standardized and carefully controlled methods are crucial for accurately determining their antibacterial efficacy.

This guide will detail two primary, universally accepted methods for assessing antibacterial activity: the Broth Microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the Agar Well Diffusion assay for evaluating zones of inhibition. Adherence to guidelines from authoritative bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) is paramount for generating data that is both reliable and comparable across different studies and laboratories.[3][4][5][6][7]

Part 1: Quantitative Analysis - Broth Microdilution for MIC Determination

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of the compound that inhibits the visible growth of a microorganism after overnight incubation.[8] This method is considered the gold standard for susceptibility testing due to its accuracy and ability to provide a quantitative measure of a compound's potency.[9]

Scientific Rationale

The principle of this assay is to expose a standardized bacterial inoculum to serial dilutions of the test compound in a liquid growth medium. The use of 96-well microtiter plates allows for the simultaneous testing of multiple compounds and concentrations, making it a high-throughput screening method.[9]

Causality Behind Experimental Choices:

  • Choice of Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium for routine susceptibility testing of non-fastidious aerobic bacteria.[10][11] Its composition is well-defined and has a low concentration of inhibitors of common antibacterial agents like sulfonamides and trimethoprim.[10][11][12] The cation (Ca²⁺ and Mg²⁺) concentrations are adjusted as they can influence the activity of certain antibiotics.[13] The presence of starch in the medium helps to absorb toxic metabolites produced by the bacteria that could interfere with the antibacterial compound.[10][11][12]

  • Inoculum Preparation: A standardized inoculum is critical for reproducibility. The turbidity of the bacterial suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This is then further diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in each well.[14] An inoculum that is too dense can lead to falsely high MIC values, while a sparse inoculum may result in falsely low values.

  • Compound Solubilization: Due to the hydrophobic nature of this compound derivatives, proper solubilization is a critical step.[15][16] Dimethyl sulfoxide (DMSO) is a common solvent for initial stock solutions. However, the final concentration of DMSO in the assay wells should be kept low (typically ≤1%) to avoid any intrinsic antibacterial or toxic effects.[17]

Experimental Workflow: Broth Microdilution

Broth_Microdilution_Workflow cluster_prep Preparation cluster_plate Plate Setup (96-well) cluster_inoculate Inoculation & Incubation cluster_results Results A Prepare standardized bacterial inoculum (0.5 McFarland) H Dilute 0.5 McFarland suspension and add 100 µL to wells 1-11 A->H B Prepare compound stock solution (e.g., in DMSO) C Prepare 2x working solution of compound in CAMHB B->C E Add 200 µL of 2x compound solution to well 1 C->E D Add 100 µL CAMHB to wells 2-12 F Perform serial 2-fold dilutions (100 µL) from well 1 to 10 D->F SC Sterility Control (Well 12: CAMHB only) D->SC E->F G Discard 100 µL from well 10 F->G G->H GC Growth Control (Well 11: CAMHB + Inoculum) G->GC I Incubate at 37°C for 16-20 hours H->I H->GC J Read results visually or with a plate reader I->J K Determine MIC: Lowest concentration with no visible growth J->K

Caption: Workflow for Broth Microdilution Assay.

Detailed Protocol: Broth Microdilution

Materials:

  • This compound derivatives

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)

  • Dimethyl sulfoxide (DMSO)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or densitometer

  • Incubator (37°C)

  • Multichannel pipette

Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 625 nm should be 0.08-0.13). This stock contains approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this suspension 1:150 in CAMHB to obtain a working inoculum of approximately 1 x 10⁶ CFU/mL.

  • Compound Preparation:

    • Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL).

    • From this stock, prepare a 2x working solution in CAMHB at twice the highest desired final concentration. Note: The solubility of the compound in the aqueous medium should be visually confirmed. If precipitation occurs, a lower starting concentration or the addition of a non-ionic surfactant like Tween 80 (at a final concentration of ≤0.002%) may be necessary, though this should be validated for its effect on bacterial growth.

  • Plate Setup and Serial Dilution:

    • Add 50 µL of CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 100 µL of the 2x compound working solution to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing well, and continuing this process down to well 10. Discard the final 50 µL from well 10.

    • Well 11 will serve as the growth control (no compound).

    • Well 12 will serve as the sterility control (no bacteria).

  • Inoculation and Incubation:

    • Add 50 µL of the working bacterial inoculum (1 x 10⁶ CFU/mL) to wells 1 through 11. This brings the final volume in these wells to 100 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL. The compound concentrations are also halved to their final test concentrations.

    • Cover the plate and incubate at 37°C for 16-20 hours in ambient air.

  • Reading and Interpreting Results:

    • After incubation, visually inspect the plate. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). A small, pinpoint button at the bottom of the well may be acceptable, but this should be consistent with the laboratory's established reading criteria.

    • The growth control (well 11) should show distinct turbidity.

    • The sterility control (well 12) should remain clear.

    • Results can also be read using a microplate reader by measuring the optical density at 600 nm (OD₆₀₀). The MIC can be defined as the lowest concentration that inhibits ≥90% of growth compared to the control.

Table 1: Broth Microdilution Assay Parameters

ParameterRecommended Value/ConditionRationale
Medium Cation-adjusted Mueller-Hinton BrothStandardized for susceptibility testing, low in inhibitors.[10][11]
Inoculum Density Final concentration of 5 x 10⁵ CFU/mLEnsures reproducibility and comparability of results.[14]
Incubation 37°C for 16-20 hoursOptimal growth temperature for most common pathogens.
Solvent (for stock) DMSOEffective for dissolving hydrophobic compounds.[17]
Final Solvent Conc. ≤1%To avoid solvent-induced toxicity or growth inhibition.
Controls Growth, Sterility, Positive (known antibiotic)Essential for validating the assay's performance.

Part 2: Qualitative/Semi-Quantitative Analysis - Agar Well Diffusion Assay

The agar well diffusion method is a widely used technique for preliminary screening of antimicrobial activity.[12] It provides a qualitative or semi-quantitative assessment based on the size of the zone of inhibition, which is the area around the well where bacterial growth is prevented.

Scientific Rationale

In this assay, a standardized inoculum of bacteria is spread over the surface of an agar plate. Wells are then created in the agar, and a solution of the test compound is added to the wells. The compound diffuses from the well into the surrounding agar, creating a concentration gradient. If the compound is effective against the bacteria, a clear zone of no growth will be observed around the well. The diameter of this zone is proportional to the susceptibility of the organism and the diffusion rate of the compound.

Causality Behind Experimental Choices:

  • Choice of Agar: Mueller-Hinton Agar (MHA) is the standard medium for this assay for the same reasons as the broth method: it supports the growth of most pathogens, has good batch-to-batch reproducibility, and is low in inhibitors.[10][12][18] The "loose" nature of the agar allows for good diffusion of antimicrobial agents.[12][13]

  • Agar Depth: The depth of the agar in the petri dish should be uniform (approximately 4 mm). A shallower depth can lead to excessively large zones of inhibition, while a deeper agar can result in smaller zones, affecting the interpretation of the results.

  • Compound Diffusion: The size of the zone of inhibition is influenced by the molecular weight, charge, and hydrophobicity of the compound, which affect its diffusion through the aqueous agar matrix.[19] Highly hydrophobic compounds like the this compound derivatives may diffuse poorly in the agar, potentially leading to smaller zones of inhibition or no zone at all, even if the compound has intrinsic antibacterial activity.[15] This is a key limitation to consider when interpreting results for this class of molecules.

Experimental Workflow: Agar Well Diffusion

Agar_Well_Diffusion_Workflow cluster_prep Preparation cluster_plate Plate Inoculation & Well Creation cluster_application Compound Application & Incubation cluster_results Results A Prepare standardized bacterial inoculum (0.5 McFarland) D Inoculate the entire surface of the MHA plate with a sterile swab A->D B Prepare compound solutions at desired concentrations G Add a fixed volume (e.g., 50-100 µL) of compound solution to wells B->G PC Positive Control (Known antibiotic) B->PC NC Negative Control (Solvent only) B->NC C Pour Mueller-Hinton Agar plates to a uniform depth (4mm) C->D E Allow the plate to dry for 3-5 minutes D->E F Create wells (6-8 mm) in the agar using a sterile cork borer E->F F->G H Incubate at 37°C for 16-24 hours G->H G->PC G->NC I Measure the diameter of the zone of inhibition in millimeters (mm) H->I J Interpret results based on zone diameter I->J

Caption: Workflow for the Agar Well Diffusion Assay.

Detailed Protocol: Agar Well Diffusion

Materials:

  • This compound derivatives

  • Mueller-Hinton Agar (MHA) plates (90 or 150 mm)

  • Bacterial strains

  • Sterile swabs

  • Sterile cork borer or pipette tip (for making wells)

  • Calipers or ruler

  • All other materials as listed for the broth microdilution protocol

Procedure:

  • Plate and Inoculum Preparation:

    • Prepare MHA plates with a uniform depth of 4 mm.

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described previously.

  • Plate Inoculation:

    • Dip a sterile swab into the standardized inoculum and rotate it several times against the inside of the tube above the liquid level to remove excess fluid.

    • Streak the entire surface of the MHA plate with the swab three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.

    • Allow the surface of the plate to dry for 3-5 minutes.

  • Well Creation and Compound Application:

    • Using a sterile cork borer (6-8 mm diameter), create wells in the agar.

    • Prepare solutions of the test compounds at the desired concentrations (e.g., 1 mg/mL, 5 mg/mL) in an appropriate solvent (e.g., DMSO).

    • Carefully pipette a fixed volume (e.g., 50-100 µL) of the test solution into each well.

    • Include a positive control (a known effective antibiotic) and a negative control (the solvent used to dissolve the compounds) on each plate.

  • Incubation and Measurement:

    • Allow the plates to sit at room temperature for about 1 hour to allow for some diffusion of the compound before bacterial growth begins.

    • Invert the plates and incubate at 37°C for 16-24 hours.

    • After incubation, measure the diameter of the zone of inhibition (including the well diameter) to the nearest millimeter using calipers or a ruler.

Table 2: Agar Well Diffusion Assay Parameters

ParameterRecommended Value/ConditionRationale
Medium Mueller-Hinton AgarStandardized, supports growth, allows good diffusion.[12][18]
Agar Depth 4 mm (uniform)Affects zone size and reproducibility.
Inoculum Lawn culture from 0.5 McFarland standardEnsures confluent growth for clear zone observation.
Well Diameter 6-8 mmStandard size for consistency.
Incubation 37°C for 16-24 hoursOptimal for bacterial growth.
Controls Positive (antibiotic), Negative (solvent)Validates the method and checks for solvent effects.

Part 3: Self-Validating Systems and Interpretation of Results

For both assays, a self-validating system is crucial for trustworthiness. This is achieved through the rigorous use of controls.

  • Quality Control (QC) Strains: Standard, well-characterized bacterial strains with known susceptibility profiles (e.g., S. aureus ATCC 25923, E. coli ATCC 25922, P. aeruginosa ATCC 27853) should be tested in parallel.[8][9][20] The results for these QC strains must fall within the acceptable ranges defined by CLSI or EUCAST to validate the test run.[8][14]

  • Positive and Negative Controls: A known effective antibiotic serves as a positive control to ensure the assay can detect antibacterial activity. The solvent (e.g., DMSO) used to dissolve the test compounds serves as a negative control to confirm it has no inhibitory effect at the concentration used.

  • Growth and Sterility Controls: These are essential in the broth microdilution assay to confirm the viability of the inoculum and the sterility of the medium, respectively.

Interpreting the Data:

  • MIC Values: The lower the MIC value, the more potent the compound is against the tested bacterium. MIC values are typically reported in µg/mL or µM. For novel compounds, there are no established clinical breakpoints (Susceptible, Intermediate, Resistant). Therefore, results are often compared to those of known antibiotics or other compounds in the same chemical series.

  • Zones of Inhibition: The diameter of the zone of inhibition is a measure of the compound's activity. A larger zone generally indicates greater susceptibility. However, as mentioned, poor diffusion of hydrophobic compounds can lead to misleadingly small zones.[15][19] Therefore, for this compound derivatives, the agar well diffusion assay should be considered a preliminary screening tool, and the MIC from the broth microdilution assay is the more reliable measure of potency.

Troubleshooting Common Issues:

  • No Growth in Growth Control: This could be due to an inactive inoculum or an issue with the growth medium. The experiment must be repeated.

  • Growth in Sterility Control: Indicates contamination of the medium or plate. The experiment is invalid.

  • Compound Precipitation: If the test compound precipitates in the broth, the MIC value will be inaccurate. Consider using a lower starting concentration, a different solvent system, or an emulsifying agent, but any change must be validated.[15][17]

  • Skipped Wells (Broth Microdilution): This is when a well with a higher concentration of the compound shows growth, while a well with a lower concentration does not. This can be due to technical errors or compound-specific effects and may require re-testing.[21][22][23][24]

Potential Mechanism of Action

Thiourea derivatives are known to exert their biological effects through various mechanisms. While the specific mechanism for this compound derivatives would require further investigation, potential antibacterial actions could involve:

  • Enzyme Inhibition: Thiourea compounds can interfere with essential bacterial enzymes. For instance, some derivatives have been shown to inhibit enzymes involved in cell wall biosynthesis.[22]

  • Disruption of Cell Membrane Integrity: The lipophilic nature of these compounds may allow them to intercalate into the bacterial cell membrane, disrupting its structure and function, leading to leakage of cellular contents and cell death.[23]

  • Chelation of Metal Ions: The sulfur and nitrogen atoms in the hydrazinecarbothioamide moiety can act as chelation sites for essential metal ions required for bacterial enzyme function.

References

Application Notes and Protocols for Antioxidant Activity Assays of Hydrazinecarbothioamide Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Hydrazinecarbothioamides and their Antioxidant Potential

Hydrazinecarbothioamide derivatives are a class of organic compounds that have garnered significant interest in the field of medicinal chemistry due to their diverse biological activities. These compounds, characterized by a core hydrazinecarbothioamide (-NHNHCSNH-) functional group, serve as versatile scaffolds for the synthesis of various heterocyclic systems.[1][2] The presence of nitrogen, sulfur, and hydrogen-donating moieties within their structure suggests a potential for these compounds to act as antioxidants.[1]

Oxidative stress, arising from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defense mechanisms, is implicated in the pathophysiology of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Antioxidants can mitigate oxidative damage by neutralizing free radicals, thus representing a key therapeutic strategy. The evaluation of the antioxidant activity of novel synthetic compounds like hydrazinecarbothioamides is a critical step in the drug discovery and development process.

These application notes provide a detailed overview of the common in vitro assays used to assess the antioxidant potential of hydrazinecarbothioamide compounds, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay. Detailed protocols for these key experiments are provided to facilitate their implementation in a laboratory setting.

Data Presentation: Antioxidant Activity of Hydrazinecarbothioamide Derivatives

The antioxidant activity of hydrazinecarbothioamide compounds is typically quantified by their IC50 value, which represents the concentration of the compound required to inhibit 50% of the free radicals in the respective assay. A lower IC50 value indicates a higher antioxidant potency. The following tables summarize the reported antioxidant activities of various hydrazinecarbothioamide derivatives from the literature.

Table 1: DPPH Radical Scavenging Activity of Hydrazinecarbothioamide Derivatives

CompoundStructureIC50 (µM)Reference CompoundIC50 (µM)Reference
2-(2-hydroxy-3-methoxybenzylidene)-N-(2-methylphenyl) hydrazinecarbothioamideNot explicitly provided12.6TroloxNot specified[3]
N-(2-methylphenyl) hydrazinecarbothioamideNot explicitly provided32.1TroloxNot specified[3]
2-(2-hydroxy-3-methoxybenzylidene)-N-(2,4-dimethylphenyl) hydrazinecarbothioamideNot explicitly providedNot specifiedTroloxNot specified[3]
N-(2,4-dimethylphenyl) hydrazinecarbothioamideNot explicitly provided34.2TroloxNot specified[3]
Hydrazinecarbothioamide 4Diarylsulfone and 2,4-difluorophenyl moieties39.39Ascorbic Acid107.67[1]
Hydrazinecarbothioamide 5Diarylsulfone and 2,4-difluorophenyl moieties39.79BHA51.62[1]
Hydrazinecarbothioamide 6Diarylsulfone and 2,4-difluorophenyl moieties42.32BHT423.37[1]

Note: BHA = Butylated hydroxyanisole, BHT = Butylated hydroxytoluene. Data for some compounds were presented as % inhibition at a specific concentration and did not have a calculated IC50 value.

Table 2: ABTS Radical Cation Scavenging Activity of Hydrazinecarbothioamide Derivatives

CompoundStructureIC50 (µM)Reference CompoundIC50 (µM)Reference
2-(2-hydroxy-3-methoxybenzylidene)-N-(2-methylphenyl) hydrazinecarbothioamideNot explicitly provided15.2TroloxNot specified[3]
N-(2-methylphenyl) hydrazinecarbothioamideNot explicitly provided16.2TroloxNot specified[3]
2-(2-hydroxy-3-methoxybenzylidene)-N-(2,4-dimethylphenyl) hydrazinecarbothioamideNot explicitly providedNot specifiedTroloxNot specified[3]
N-(2,4-dimethylphenyl) hydrazinecarbothioamideNot explicitly provided15.3TroloxNot specified[3]

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which is a violet-colored solution, to the non-radical form, DPPH-H, which is yellow. The degree of discoloration indicates the scavenging potential of the antioxidant compound.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (or other suitable solvent)

  • Hydrazinecarbothioamide test compounds

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in an amber bottle and in the dark to prevent degradation.

  • Preparation of Test Compounds and Control:

    • Prepare a stock solution of the hydrazinecarbothioamide compound in a suitable solvent (e.g., methanol, DMSO).

    • From the stock solution, prepare a series of dilutions to obtain a range of concentrations to be tested.

    • Prepare a similar series of dilutions for the positive control (ascorbic acid or Trolox).

  • Assay:

    • In a 96-well microplate, add 100 µL of the various concentrations of the test compounds and the positive control to their respective wells.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the blank, add 100 µL of the solvent (e.g., methanol) and 100 µL of the DPPH solution.

    • For the control, add 100 µL of the respective solvent used for the test compounds and 100 µL of the DPPH solution.

  • Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where:

    • A_control is the absorbance of the control (DPPH solution without the test compound).

    • A_sample is the absorbance of the DPPH solution with the test compound.

  • Determination of IC50: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound. The concentration that causes 50% inhibition is the IC50 value.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical cation has a blue-green color, which is decolorized in the presence of an antioxidant.

Materials:

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

  • Potassium persulfate (K₂S₂O₈)

  • Phosphate-buffered saline (PBS) or ethanol

  • Hydrazinecarbothioamide test compounds

  • Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes (1:1 v/v) and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

  • Preparation of Working ABTS•+ Solution:

    • Before use, dilute the ABTS•+ stock solution with a suitable solvent (e.g., PBS or ethanol) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Compounds and Control:

    • Prepare a stock solution of the hydrazinecarbothioamide compound in a suitable solvent.

    • From the stock solution, prepare a series of dilutions to obtain a range of concentrations.

    • Prepare a similar series of dilutions for the positive control (Trolox).

  • Assay:

    • In a 96-well microplate, add 20 µL of the various concentrations of the test compounds and the positive control to their respective wells.

    • Add 180 µL of the working ABTS•+ solution to each well.

  • Incubation: Incubate the microplate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance of each well at 734 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the following formula:

    Where:

    • A_control is the absorbance of the control (working ABTS•+ solution without the test compound).

    • A_sample is the absorbance of the working ABTS•+ solution with the test compound.

  • Determination of IC50: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.

Materials:

  • Acetate buffer (300 mM, pH 3.6)

  • 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • Hydrazinecarbothioamide test compounds

  • Ferrous sulfate (FeSO₄·7H₂O) or Trolox (as a standard)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP Reagent:

    • Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a ratio of 10:1:1 (v/v/v).

    • Warm the FRAP reagent to 37°C before use.

  • Preparation of Test Compounds and Standard:

    • Prepare a stock solution of the hydrazinecarbothioamide compound in a suitable solvent.

    • From the stock solution, prepare a series of dilutions.

    • Prepare a standard curve using a series of dilutions of ferrous sulfate or Trolox.

  • Assay:

    • In a 96-well microplate, add 20 µL of the various concentrations of the test compounds and the standard to their respective wells.

    • Add 180 µL of the pre-warmed FRAP reagent to each well.

  • Incubation: Incubate the microplate at 37°C for 4-30 minutes (the incubation time can be optimized).

  • Measurement: Measure the absorbance of each well at 593 nm using a microplate reader.

  • Calculation of FRAP Value:

    • Create a standard curve by plotting the absorbance of the ferrous sulfate or Trolox standards against their concentrations.

    • Determine the FRAP value of the test compounds by comparing their absorbance with the standard curve. The results are typically expressed as µM Fe(II) equivalents or µM Trolox equivalents.

Mandatory Visualizations

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_dpph Prepare 0.1 mM DPPH Solution add_dpph Add 100 µL DPPH Solution prep_dpph->add_dpph prep_sample Prepare Serial Dilutions of Hydrazinecarbothioamide add_sample Add 100 µL Sample/ Control to Wells prep_sample->add_sample prep_control Prepare Serial Dilutions of Positive Control prep_control->add_sample add_sample->add_dpph incubate Incubate in Dark (30 min, RT) add_dpph->incubate measure_abs Measure Absorbance at 517 nm incubate->measure_abs calculate_inhib Calculate % Inhibition measure_abs->calculate_inhib determine_ic50 Determine IC50 Value calculate_inhib->determine_ic50

Caption: Workflow for the DPPH Radical Scavenging Assay.

ABTS_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_abts_stock Prepare ABTS•+ Stock Solution (12-16h incubation) prep_abts_working Prepare Working ABTS•+ Solution (Abs ~0.7 at 734 nm) prep_abts_stock->prep_abts_working add_abts Add 180 µL Working ABTS•+ Solution prep_abts_working->add_abts prep_sample Prepare Serial Dilutions of Hydrazinecarbothioamide add_sample Add 20 µL Sample/ Control to Wells prep_sample->add_sample prep_control Prepare Serial Dilutions of Positive Control prep_control->add_sample add_sample->add_abts incubate Incubate (6 min, RT) add_abts->incubate measure_abs Measure Absorbance at 734 nm incubate->measure_abs calculate_inhib Calculate % Inhibition measure_abs->calculate_inhib determine_ic50 Determine IC50 Value calculate_inhib->determine_ic50

Caption: Workflow for the ABTS Radical Cation Decolorization Assay.

FRAP_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_frap Prepare FRAP Reagent (10:1:1 ratio) warm_frap Warm FRAP Reagent to 37°C prep_frap->warm_frap add_frap Add 180 µL FRAP Reagent warm_frap->add_frap prep_sample Prepare Serial Dilutions of Hydrazinecarbothioamide add_sample Add 20 µL Sample/ Standard to Wells prep_sample->add_sample prep_standard Prepare Standard Curve (FeSO4 or Trolox) prep_standard->add_sample add_sample->add_frap incubate Incubate at 37°C add_frap->incubate measure_abs Measure Absorbance at 593 nm incubate->measure_abs calculate_frap Calculate FRAP Value (vs. Standard Curve) measure_abs->calculate_frap

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.

References

Application Notes and Protocols for Molecular Docking Studies of N-(4-(benzyloxy)phenyl)hydrazinecarbothioamide and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide a comprehensive overview and detailed protocols for conducting molecular docking studies on N-(4-(benzyloxy)phenyl)hydrazinecarbothioamide and related hydrazinecarbothioamide (thiosemicarbazide) derivatives. This class of compounds has garnered significant attention for its diverse biological activities, including potential as anticancer, antimicrobial, and enzyme inhibitory agents.[1][2][3] Molecular docking simulations are crucial computational techniques used to predict the binding orientation and affinity of a small molecule (ligand) to a protein target, offering insights into its potential mechanism of action.[3][4]

Introduction to Hydrazinecarbothioamide Derivatives

Hydrazinecarbothioamide derivatives are characterized by a central amide and thiourea moiety, which allows for a variety of hydrogen bonding interactions.[1] These compounds have been reported to exhibit a wide range of therapeutic activities, such as:

  • Anticancer[3][4]

  • Antifungal[1]

  • Antibacterial[1]

  • Antitubercular[1]

  • Antiviral[1]

  • Enzyme inhibition (e.g., urease, carbonic anhydrase, lipoxygenase, nucleoside triphosphate diphosphohydrolases)[1][2][5]

Given the therapeutic potential of this scaffold, molecular docking serves as a valuable tool to elucidate the binding modes of these compounds with various protein targets and to guide the design of more potent and selective derivatives.

Potential Protein Targets

Based on the reported biological activities of structurally similar compounds, several protein targets can be considered for molecular docking studies of this compound. These include, but are not limited to:

  • Kinases: Epidermal Growth Factor Receptor (EGFR) kinase has been identified as a target for some thiosemicarbazide derivatives, suggesting a potential role in cancer therapy.[3]

  • Enzymes:

    • Carbonic Anhydrase II: A target for which several hydrazine-1-carbothioamide derivatives have shown inhibitory activity.[2]

    • 15-Lipoxygenase (15-LOX): Another enzyme inhibited by this class of compounds.[2]

    • Urease: Hydrazinecarbothioamide derivatives have been identified as potent urease inhibitors.[1]

    • Nucleoside Triphosphate Diphosphohydrolases (NTPDases): Oxoindolin hydrazine carbothioamide derivatives have shown inhibitory activity against these enzymes.[5]

  • Androgen Receptor (AR): While a different chemical class, N-(4-(benzyloxy)-phenyl)-sulfonamide derivatives have been developed as antagonists of the androgen receptor, suggesting the benzyloxy-phenyl moiety could be favorable for binding to this target.[6]

Experimental Protocols: Molecular Docking

The following protocol outlines a general workflow for performing molecular docking studies with hydrazinecarbothioamide derivatives. Specific parameters may need to be optimized depending on the software and the protein target.

1. Protein Preparation

  • Objective: To prepare the target protein structure for docking by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Procedure:

    • Obtain the 3D structure of the target protein from a repository such as the Protein Data Bank (PDB).

    • Remove all non-essential molecules from the protein structure, including water molecules, ions, and co-crystallized ligands (unless the native ligand is used for binding site identification).

    • Add polar hydrogen atoms to the protein structure.

    • Assign partial charges to the protein atoms (e.g., Kollman charges).

    • Save the prepared protein structure in a suitable format (e.g., PDBQT for AutoDock).

2. Ligand Preparation

  • Objective: To generate a 3D conformation of the ligand and prepare it for docking.

  • Procedure:

    • Draw the 2D structure of this compound using a chemical drawing software (e.g., ChemDraw, MarvinSketch).

    • Convert the 2D structure to a 3D structure.

    • Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).

    • Assign partial charges to the ligand atoms.

    • Define the rotatable bonds.

    • Save the prepared ligand structure in a compatible format (e.g., PDBQT).

3. Molecular Docking Simulation

  • Objective: To predict the binding pose and affinity of the ligand within the active site of the protein.

  • Software: AutoDock Vina is a widely used software for molecular docking.

  • Procedure:

    • Grid Box Definition: Define a grid box that encompasses the active site of the target protein. The binding pocket can be identified from the co-crystallized ligand in the PDB structure or by using a binding site prediction tool.

    • Configuration File: Create a configuration file that specifies the paths to the prepared protein and ligand files, the coordinates of the grid box center, and the dimensions of the grid box.

    • Run Docking: Execute the docking simulation using the command line interface of the docking software.

    • Analysis of Results: The software will generate multiple binding poses for the ligand, ranked by their predicted binding affinities (e.g., in kcal/mol).

4. Post-Docking Analysis

  • Objective: To visualize and analyze the interactions between the ligand and the protein.

  • Procedure:

    • Use molecular visualization software (e.g., PyMOL, BIOVIA Discovery Studio) to load the docked complex (protein and the best-ranked ligand pose).

    • Identify and analyze the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues in the protein's active site.

    • Compare the binding mode and interactions with those of known inhibitors or the native substrate, if available.

Data Presentation

Quantitative data from molecular docking and related biological assays should be summarized for clear comparison.

Table 1: Molecular Docking and Biological Activity Data for Hydrazinecarbothioamide Derivatives

Compound IDTarget ProteinBinding Affinity (kcal/mol)Interacting ResiduesHydrogen BondsIC₅₀ (µM)Reference
Compound 4e 4PYP (Breast Cancer)-10.48--28.2[7]
Compound 4c 4PYP (Breast Cancer)-10.26--37.8[7]
Compound 1 Jack Bean Urease---1.20[1]
Compound 2 Jack Bean Urease---2.44[1]
Compound 3h Carbonic Anhydrase II---0.13 ± 0.01[2]
Compound 3h 15-Lipoxygenase---0.14 ± 0.01[2]
Compound 8e h-NTPDase1---0.15 ± 0.009[5]
Compound 8k h-NTPDase2---0.16 ± 0.01[5]
Compound 8c h-NTPDase3---0.19 ± 0.02[5]

Note: The table presents example data from studies on various hydrazinecarbothioamide derivatives to illustrate the format. The specific values for this compound would need to be determined experimentally.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis Phase protein_prep Protein Preparation (PDB Structure, Add Hydrogens, Assign Charges) grid_def Grid Box Definition (Identify Active Site) protein_prep->grid_def ligand_prep Ligand Preparation (2D to 3D, Energy Minimization) run_docking Run Docking Simulation (e.g., AutoDock Vina) ligand_prep->run_docking grid_def->run_docking post_analysis Post-Docking Analysis (Visualize Interactions, Identify H-Bonds) run_docking->post_analysis data_summary Data Summarization (Binding Affinity, IC50) post_analysis->data_summary

Caption: Molecular docking experimental workflow.

Hypothetical Signaling Pathway Inhibition

signaling_pathway ligand N-(4-(benzyloxy)phenyl) hydrazinecarbothioamide receptor Receptor Tyrosine Kinase (e.g., EGFR) ligand->receptor Inhibition pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation

Caption: Hypothetical inhibition of a signaling pathway.

References

Application Notes and Protocols: N-(4-(benzyloxy)phenyl)hydrazinecarbothioamide for Monoamine Oxidase-B Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monoamine oxidase B (MAO-B) is a critical enzyme in the catabolism of neurotransmitters, particularly dopamine.[1] Its inhibition is a key therapeutic strategy for neurodegenerative disorders such as Parkinson's disease, as it increases dopamine levels in the brain.[2][3] The benzyloxy moiety has been identified as a significant pharmacophore in the development of potent and selective MAO-B inhibitors.[4][5] This document provides detailed application notes and protocols for the investigation of N-(4-(benzyloxy)phenyl)hydrazinecarbothioamide and related derivatives as MAO-B inhibitors. These compounds, belonging to the thiosemicarbazide class, are promising candidates for neurological drug development due to their potential to cross the blood-brain barrier.[3]

Data Presentation

The inhibitory activities of various benzyloxy-containing compounds against MAO-A and MAO-B are summarized below. This data highlights the potential for high selectivity and potency.

Table 1: In Vitro Inhibitory Activity of Benzyloxy Derivatives against MAO-A and MAO-B

Compound IDTargetIC50 (µM)Selectivity Index (SI) for MAO-BReference
BT1 MAO-B0.1188.73[3]
MAO-A9.76[3]
BT3 MAO-B0.11>454.55[3]
MAO-A>50[3]
BT5 MAO-B0.11363.64[3]
MAO-A40[3]
ISB1 MAO-B0.124>80.65[4]
MAO-A>10[4]
ISFB1 MAO-B0.1355.02[4]
MAO-A0.678[4]
Compound 1 MAO-B0.009>1111[6]
MAO-A>10[6]
Compound 3h MAO-B0.062>161[7]
MAO-A>10[7]

Note: IC50 values represent the concentration of the inhibitor required to reduce enzyme activity by 50%. The Selectivity Index (SI) is calculated as IC50 (MAO-A) / IC50 (MAO-B).

Experimental Protocols

Synthesis of this compound Derivatives

This protocol describes a general method for the synthesis of thiosemicarbazone derivatives, which can be adapted for this compound.

Materials:

  • 4-(Benzyloxy)benzaldehyde

  • Thiosemicarbazide

  • Absolute Ethanol

  • Catalyst (e.g., Acetic Acid)

Procedure:

  • Dissolve 4-(benzyloxy)benzaldehyde (1 equivalent) in absolute ethanol.

  • Add thiosemicarbazide (1 equivalent) to the solution.

  • Add a catalytic amount of acetic acid.

  • Reflux the reaction mixture for a specified time (e.g., 4-8 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[8]

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated product is collected by filtration, washed with cold ethanol, and dried.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure compound.

  • Characterize the synthesized compound using spectroscopic methods such as 1H-NMR, 13C-NMR, and mass spectrometry.[8]

In Vitro MAO-B Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available kits and is suitable for high-throughput screening.[9][10] The assay measures the hydrogen peroxide (H2O2) produced from the MAO-B catalyzed oxidation of its substrate.[11][12]

Materials:

  • Recombinant human MAO-B enzyme

  • MAO-B Assay Buffer

  • MAO-B Substrate (e.g., Benzylamine)[11]

  • Fluorescent Probe (e.g., OxiRed™ or GenieRed Probe)[10][11]

  • Developer[10]

  • Test compound (this compound)

  • Positive Control Inhibitor (e.g., Selegiline)[2]

  • 96-well black plate with a flat bottom

  • Microplate reader capable of fluorescence measurement (Ex/Em = 535/587 nm)[11]

Procedure:

  • Preparation of Reagents: Prepare all reagents according to the manufacturer's instructions. Dissolve the test compound and positive control in a suitable solvent (e.g., DMSO) to prepare stock solutions.

  • Inhibitor and Control Wells:

    • Add 10 µL of the test inhibitor at various concentrations to the sample wells.

    • Add 10 µL of the positive control inhibitor to its designated wells.

    • Add 10 µL of MAO-B Assay Buffer to the enzyme control wells.

    • Note: The final solvent concentration should not exceed 2%. If it does, a solvent control should be included.[10]

  • Enzyme Preparation and Addition:

    • Dilute the MAO-B enzyme stock solution with MAO-B Assay Buffer to the desired working concentration.

    • Add 50 µL of the diluted MAO-B enzyme solution to each well containing the test inhibitor, positive control, and enzyme control.

    • Incubate for 10 minutes at 37°C.[9][10]

  • Substrate Addition:

    • Prepare the MAO-B Substrate Solution containing the MAO-B substrate, developer, and fluorescent probe in the MAO-B Assay Buffer.

    • Add 40 µL of this solution to each well. Mix well.[11]

  • Measurement:

    • Measure the fluorescence kinetically at 37°C for 10-40 minutes using a microplate reader (Ex/Em = 535/587 nm).[10]

  • Data Analysis:

    • Calculate the slope of the fluorescence change for each well.

    • Determine the percent relative inhibition using the following formula: % Relative Inhibition = [(Slope of Enzyme Control - Slope of Sample) / Slope of Enzyme Control] x 100

    • Plot the % Relative Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[11]

Cytotoxicity Assay (MTT Assay)

This protocol assesses the metabolic activity of cells as an indicator of cell viability after treatment with the test compound.[13][14]

Materials:

  • Cell line (e.g., SH-SY5Y neuroblastoma cells or NIH/3T3)[4][14]

  • 96-well plate

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.[13]

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24 or 48 hours). Include untreated cells as a control.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.[13]

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot cell viability against the compound concentration to determine the CC50 (cytotoxic concentration 50%) value.

Molecular Docking Studies

Molecular docking predicts the binding mode and affinity of the inhibitor within the active site of MAO-B.

Software and Resources:

  • Molecular docking software (e.g., AutoDock, Schrödinger Maestro)[15][16]

  • Crystal structure of human MAO-B (e.g., PDB ID: 2V5Z) from the Protein Data Bank.[15]

Procedure:

  • Protein Preparation:

    • Retrieve the crystal structure of hMAO-B from the Protein Data Bank.

    • Prepare the protein using a protein preparation wizard, which typically involves adding hydrogens, assigning bond orders, and minimizing the structure.[4]

  • Ligand Preparation:

    • Build the 3D structure of this compound.

    • Prepare the ligand by assigning protonation states at a physiological pH (e.g., 7.4).[15]

  • Grid Generation: Define the binding site on the MAO-B enzyme, typically centered on the co-crystallized ligand or the known active site residues.

  • Docking:

    • Perform the docking simulation using the prepared protein and ligand structures.

    • The software will generate multiple binding poses of the ligand in the enzyme's active site.

  • Analysis:

    • Analyze the docking results to identify the most favorable binding poses based on scoring functions (e.g., binding free energy).

    • Visualize the interactions between the inhibitor and the amino acid residues in the active site (e.g., hydrogen bonds, π-π stacking).[17]

Visualizations

MAO_B_Inhibition_Pathway cluster_0 MAO-B Catalytic Cycle cluster_1 Inhibition Dopamine Dopamine MAO_B MAO-B Dopamine->MAO_B Substrate DOPAL DOPAL MAO_B->DOPAL Oxidative Deamination H2O2 H2O2 MAO_B->H2O2 NH3 NH3 MAO_B->NH3 Neurotoxicity Neurotoxicity DOPAL->Neurotoxicity Oxidative_Stress Oxidative Stress H2O2->Oxidative_Stress ROS Inhibitor N-(4-(benzyloxy)phenyl) hydrazinecarbothioamide Inhibitor->MAO_B Inhibition

Caption: MAO-B metabolic pathway and its inhibition.

MAO_B_Assay_Workflow start Start prep_reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) start->prep_reagents add_inhibitor Add Inhibitor/Control to 96-well Plate prep_reagents->add_inhibitor add_enzyme Add MAO-B Enzyme add_inhibitor->add_enzyme incubate1 Incubate (10 min, 37°C) add_enzyme->incubate1 add_substrate Add Substrate Solution incubate1->add_substrate measure Kinetic Measurement (Fluorescence, 37°C) add_substrate->measure analyze Data Analysis (Calculate % Inhibition, IC50) measure->analyze end End analyze->end

Caption: In vitro MAO-B inhibition assay workflow.

Study_Design_Logic synthesis Synthesis of This compound in_vitro In Vitro MAO-B Inhibition Assay synthesis->in_vitro selectivity MAO-A/MAO-B Selectivity in_vitro->selectivity cytotoxicity Cytotoxicity Assay in_vitro->cytotoxicity docking Molecular Docking in_vitro->docking Correlate with Binding Mode lead_optimization Lead Optimization selectivity->lead_optimization cytotoxicity->lead_optimization docking->lead_optimization

Caption: Logical workflow for inhibitor development.

References

Application Notes and Protocols: Cyclization Reactions of Hydrazinecarbothioamide with Electrophiles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hydrazinecarbothioamide, also known as thiosemicarbazide, and its derivatives are versatile building blocks in synthetic organic chemistry, particularly for the synthesis of a wide variety of heterocyclic compounds.[1][2] These heterocycles, such as 1,2,4-triazoles and 1,3,4-thiadiazoles, are of significant interest in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory properties.[1][3][4][5] The cyclization reactions of hydrazinecarbothioamides with various electrophiles provide an efficient route to these valuable scaffolds. This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic systems from hydrazinecarbothioamide.

General Reaction Pathways

The core principle of these reactions involves the nucleophilic nature of the hydrazine and thioamide moieties within the hydrazinecarbothioamide backbone, which readily react with a range of electrophilic reagents. The initial reaction is typically followed by an intramolecular cyclization and dehydration or elimination of a small molecule to afford the final heterocyclic product. The choice of electrophile and reaction conditions dictates the nature of the resulting heterocyclic ring.

Reaction_Pathways cluster_electrophiles Electrophiles cluster_products Heterocyclic Products Hydrazinecarbothioamide Hydrazinecarbothioamide Isothiocyanates Isothiocyanates Hydrazinecarbothioamide->Isothiocyanates Base AlphaHaloKetones α-Haloketones Hydrazinecarbothioamide->AlphaHaloKetones Base CarbonDisulfide Carbon Disulfide Hydrazinecarbothioamide->CarbonDisulfide Base AldehydesKetones Aldehydes/Ketones Hydrazinecarbothioamide->AldehydesKetones Triazoles 1,2,4-Triazole-3-thiones Isothiocyanates->Triazoles Cyclization Thiazoles 1,3-Thiazoles AlphaHaloKetones->Thiazoles Cyclization Thiadiazines 1,3,4-Thiadiazines AlphaHaloKetones->Thiadiazines Cyclization CarbonDisulfide->Triazoles With Hydrazine Thiadiazoles 1,3,4-Thiadiazoles CarbonDisulfide->Thiadiazoles Cyclization AldehydesKetones->Thiadiazoles Oxidative Cyclization

I. Synthesis of 1,2,4-Triazole-3-thiones

The reaction of hydrazinecarbothioamides with isothiocyanates or carbon disulfide is a common and efficient method for the synthesis of 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones. These compounds are valuable intermediates for further functionalization.[1][5]

A. Reaction with Isothiocyanates

This reaction proceeds via the formation of a thiosemicarbazide intermediate, which then undergoes base-catalyzed intramolecular cyclization with the elimination of water to yield the triazole-thione ring.

Experimental Protocol: Synthesis of 4-Aryl-5-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones [1]

  • Step 1: Synthesis of the Hydrazinecarbothioamide Intermediate.

    • To a solution of an appropriate acid hydrazide (5 mmol) in absolute ethanol (25 mL), add the corresponding isothiocyanate (5 mmol).

    • Heat the mixture under reflux for 10 hours.

    • After cooling, the precipitated solid is filtered, washed with cold ethanol, and dried to yield the 2-(acyl)-N-(aryl)hydrazinecarbothioamide.

  • Step 2: Cyclization to the 1,2,4-Triazole-3-thione.

    • Suspend the hydrazinecarbothioamide intermediate (3 mmol) in an 8% aqueous sodium hydroxide solution (45 mL).

    • Reflux the mixture for 5 hours.

    • Cool the reaction mixture and filter.

    • Acidify the filtrate to approximately pH 5 with 1% hydrochloric acid.

    • The resulting precipitate is filtered, washed with water, dried, and recrystallized from a suitable solvent (e.g., chloroform/petroleum ether) to afford the pure 1,2,4-triazole-3-thione.

Quantitative Data:

Intermediate/ProductR1R2Yield (%)m.p. (°C)Reference
Hydrazinecarbothioamide 4a 4-(phenylsulfonyl)phenyl2,4-difluorophenyl--[1]
1,2,4-Triazole-3-thione 7a 4-(phenylsulfonyl)phenyl2,4-difluorophenyl--[1]
Hydrazinecarbothioamide 4b 4-(4-chlorophenylsulfonyl)phenyl2,4-difluorophenyl--[1]
1,2,4-Triazole-3-thione 7b 4-(4-chlorophenylsulfonyl)phenyl2,4-difluorophenyl--[1]

Note: Specific yield and melting point data were not provided in a tabular format in the source material, but the procedures are well-established.

Triazole_Synthesis_Workflow Start Acid Hydrazide + Isothiocyanate Step1 Reflux in Ethanol (10h) Start->Step1 Intermediate Hydrazinecarbothioamide Intermediate Step1->Intermediate Step2 Reflux in 8% NaOH (5h) Intermediate->Step2 Acidification Acidify with HCl (pH ~5) Step2->Acidification Product 1,2,4-Triazole-3-thione Acidification->Product

II. Synthesis of 1,3,4-Thiadiazoles

The reaction of hydrazinecarbothioamides with various electrophiles, such as acid chlorides, aldehydes, or by acidic cyclization of the hydrazinecarbothioamide itself, can lead to the formation of 1,3,4-thiadiazole derivatives.

A. Acid-Catalyzed Cyclization

Hydrazinecarbothioamides can undergo cyclization in the presence of a strong acid, such as sulfuric acid, to yield 2-amino-5-substituted-1,3,4-thiadiazoles.

Experimental Protocol: Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazoles [6]

  • To a well-stirred solution of the appropriate 2-(acyl)-N-(aryl)hydrazinecarbothioamide (2 mmol) in a suitable solvent, add concentrated sulfuric acid dropwise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for a specified time (e.g., 2-4 hours).

  • Pour the mixture onto crushed ice and neutralize with a base (e.g., ammonia solution).

  • The precipitated solid is filtered, washed thoroughly with water, and recrystallized from an appropriate solvent to give the pure 1,3,4-thiadiazole.

Quantitative Data:

Starting MaterialR1R2ProductYield (%)m.p. (°C)Reference
Hydrazinecarbothioamide 2a 4-(phenylsulfonyl)phenyl4-(trifluoromethyl)phenyl1,3,4-Thiadiazole 3a --[6]
Hydrazinecarbothioamide 2b 4-(4-chlorophenylsulfonyl)phenyl4-(trifluoromethyl)phenyl1,3,4-Thiadiazole 3b --[6]
Hydrazinecarbothioamide 2c 4-(4-bromophenylsulfonyl)phenyl4-(trifluoromethyl)phenyl1,3,4-Thiadiazole 3c --[6]

Note: Specific yield and melting point data were not provided in a tabular format in the source material.

Thiadiazole_Synthesis_Pathway cluster_reactants Reactants cluster_process Reaction Process cluster_product Product Hydrazinecarbothioamide Hydrazinecarbothioamide Stirring Stirring at RT Hydrazinecarbothioamide->Stirring SulfuricAcid Conc. H2SO4 SulfuricAcid->Stirring Quenching Ice Quenching & Neutralization Stirring->Quenching Thiadiazole 2-Amino-5-substituted- 1,3,4-thiadiazole Quenching->Thiadiazole

III. Synthesis of 1,3-Thiazoles and 1,3,4-Thiadiazines from α-Haloketones

The reaction of thiocarbohydrazones (derived from hydrazinecarbothioamide and an aldehyde or ketone) with α-haloketones is a versatile method for the synthesis of substituted 1,3-thiazoles and 1,3,4-thiadiazines.[7] The outcome of the reaction depends on the nature of the thiocarbohydrazone.

Experimental Protocol: Synthesis of Substituted 1,3-Thiazoles [7]

  • Step 1: Synthesis of Thiocarbohydrazone.

    • Dissolve thiocarbohydrazide in a minimal amount of hot water.

    • Add an equimolar amount of the desired aldehyde or ketone dissolved in ethanol.

    • Heat the mixture for a short period, then cool to allow the thiocarbohydrazone to precipitate.

    • Filter and recrystallize from a suitable solvent.

  • Step 2: Cyclization with α-Haloketone.

    • To a solution of the thiocarbohydrazone (1 equivalent) in ethanol, add the α-bromoketone (1 equivalent).

    • Reflux the mixture for a specified time (e.g., 2-4 hours).

    • Upon cooling, the product precipitates and is collected by filtration.

    • Recrystallize from a suitable solvent to obtain the pure 1,3-thiazole derivative.

Quantitative Data:

Thiocarbohydrazoneα-HaloketoneProductYield (%)m.p. (°C)Reference
8a -1,3-Thiazole 10a --[7]
8b -1,3-Thiazole 10b --[7]
8i -1,3,4-Thiadiazine 11a --[7]

Note: Specific yield and melting point data were not provided in a tabular format in the source material.

IV. Reaction with Carbon Disulfide

The reaction of thiocarbohydrazide with carbon disulfide can lead to different products depending on the reaction conditions. In the presence of a base like pyridine, it can form pyridinium salts of 3,5-dimercapto-4-amino-4,1,2-triazole.[8]

Experimental Protocol: Synthesis of Pyridinium salt of 3,5-dimercapto-4-amino-4,1,2-triazole [8]

  • A mixture of thiocarbohydrazide (10.6 g) and carbon disulfide (14.4 g) in pyridine (100 ml) is refluxed for one hour.

  • A precipitate forms from the boiling solution.

  • After cooling, the pale yellow prisms are collected by filtration.

  • The product can be recrystallized from water.

Quantitative Data:

ProductYield (%)m.p. (°C)Reference
Pyridinium salt of 3,5-dimercapto-4-amino-4,1,2-triazole50200[8]

Conclusion

The cyclization reactions of hydrazinecarbothioamide with a variety of electrophiles represent a powerful and versatile strategy for the synthesis of biologically relevant heterocyclic compounds. The protocols outlined in this document provide a foundation for researchers to explore the synthesis of novel 1,2,4-triazoles, 1,3,4-thiadiazoles, and other related heterocycles. The straightforward nature of these reactions, coupled with the ready availability of the starting materials, makes this an attractive area for further investigation in the field of medicinal and materials chemistry. The provided protocols can be adapted and optimized for a wide range of substrates to generate diverse libraries of heterocyclic compounds for biological screening and other applications.

References

Application Notes and Protocols: Synthesis of 1,2,4-Triazoles Using N-(4-(benzyloxy)phenyl)hydrazinecarbothioamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 1,2,4-triazole derivatives utilizing N-(4-(benzyloxy)phenyl)hydrazinecarbothioamide as a key starting material. The protocols detailed herein are based on established synthetic methodologies for the cyclization of thiosemicarbazide precursors. 1,2,4-triazoles are a significant class of heterocyclic compounds renowned for their broad spectrum of biological activities, including antifungal, antibacterial, anticonvulsant, and anti-inflammatory properties.[1][2][3][4] These application notes are intended to equip researchers in medicinal chemistry and drug development with the necessary protocols to synthesize and explore novel 1,2,4-triazole-based therapeutic agents.

Introduction

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. The versatile biological activities of these compounds stem from their ability to interact with various enzymes and receptors within biological systems. The synthesis of 1,2,4-triazoles often involves the cyclization of thiosemicarbazide derivatives, a robust and widely employed synthetic strategy. This compound is a readily accessible precursor that can be effectively cyclized to yield 4-(4-(benzyloxy)phenyl)-4H-1,2,4-triazole-3-thiol and its derivatives. This document outlines the synthetic pathway, provides detailed experimental protocols, and discusses the potential biological significance of the resulting compounds.

Synthesis of 4-(4-(benzyloxy)phenyl)-4H-1,2,4-triazole-3-thiol

The synthesis of 4-(4-(benzyloxy)phenyl)-4H-1,2,4-triazole-3-thiol from this compound is typically achieved through an intramolecular cyclization reaction under alkaline conditions. The general reaction scheme is presented below.

Synthesis_Workflow start N-(4-(benzyloxy)phenyl) hydrazinecarbothioamide intermediate Deprotonation and Intramolecular Cyclization start->intermediate product 4-(4-(benzyloxy)phenyl)-4H- 1,2,4-triazole-3-thiol intermediate->product workup Acidification (e.g., HCl) product->workup reagents NaOH, H2O Reflux reagents->intermediate

Caption: Synthetic workflow for the cyclization of this compound.

Experimental Protocol

This protocol is adapted from the general method for the synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols.[5]

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Ethanol

  • Hydrochloric acid (HCl), concentrated or 1N solution

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle and magnetic stirrer

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (0.01 mol) in an aqueous solution of sodium hydroxide (e.g., 8% w/v, 50 mL).

  • Cyclization: Heat the reaction mixture to reflux with continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Reflux is typically maintained for 2-4 hours.

  • Work-up: After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.

  • Precipitation: Carefully acidify the cooled reaction mixture with hydrochloric acid to a pH of approximately 5-6. This should be done in an ice bath to control the exothermic reaction. The product, 4-(4-(benzyloxy)phenyl)-4H-1,2,4-triazole-3-thiol, will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Purification: Wash the collected solid with cold deionized water to remove any inorganic impurities. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.

  • Drying: Dry the purified product in a vacuum oven at a moderate temperature.

Data Presentation

CompoundR Group (at C5)Yield (%)Melting Point (°C)
5-Benzyl-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiolBenzyl79177-178
5-Benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiolBenzyl73187-188
5-Benzyl-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiolBenzyl71182-183
5-(Furan-2-yl)-4-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiolFuran-2-yl72264-265
5-(Furan-2-yl)-4-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiolFuran-2-yl62187-188

Characterization of 4-(4-(benzyloxy)phenyl)-4H-1,2,4-triazole-3-thiol:

The structure of the synthesized compound should be confirmed by standard analytical techniques:

  • ¹H NMR: Expected signals would include aromatic protons from the benzyloxy and phenyl rings, a methylene signal for the -CH₂- group of the benzyl moiety, and a characteristic broad singlet for the thiol (-SH) proton, which is exchangeable with D₂O.

  • ¹³C NMR: Will show characteristic peaks for the aromatic carbons, the methylene carbon, and the C=S carbon of the triazole ring.

  • IR Spectroscopy: Key absorption bands would be observed for N-H stretching (if in thione tautomeric form), S-H stretching (thiol form), C=N stretching of the triazole ring, and C-O-C stretching of the ether linkage.

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the product (C₁₅H₁₃N₃OS, MW: 283.35 g/mol ) should be observed.[6]

Biological Activity and Signaling Pathways

1,2,4-triazole derivatives are well-documented for their potent antifungal activity.[7] Many commercially available antifungal drugs, such as fluconazole and itraconazole, feature a 1,2,4-triazole core. The primary mechanism of action for these antifungal agents is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting membrane integrity and inhibiting fungal growth.

Antifungal_Pathway cluster_fungal_cell Fungal Cell Triazole 1,2,4-Triazole Derivative P450 Lanosterol 14α-demethylase (Cytochrome P450 enzyme) Triazole->P450 Inhibition Ergosterol Ergosterol P450->Ergosterol Biosynthesis ToxicSterols Accumulation of Toxic Sterol Precursors P450->ToxicSterols Blocked Pathway Leads to Lanosterol Lanosterol Lanosterol->P450 Substrate Membrane Fungal Cell Membrane Ergosterol->Membrane Essential Component Disruption Membrane Disruption & Inhibition of Fungal Growth ToxicSterols->Disruption

Caption: Proposed antifungal mechanism of action for 1,2,4-triazole derivatives.

Conclusion

The synthesis of 4-(4-(benzyloxy)phenyl)-4H-1,2,4-triazole-3-thiol via the alkaline-mediated cyclization of this compound is a straightforward and efficient method for accessing this valuable heterocyclic scaffold. The resulting 1,2,4-triazole derivative holds significant potential for further investigation as a novel therapeutic agent, particularly in the realm of antimicrobial drug discovery. The protocols and data presented in this document provide a solid foundation for researchers to synthesize, characterize, and evaluate the biological activities of this and related compounds.

References

Application Notes and Protocols: N-(4-(benzyloxy)phenyl)hydrazinecarbothioamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data for N-(4-(benzyloxy)phenyl)hydrazinecarbothioamide is limited in publicly available scientific literature. The following application notes and protocols are based on established methodologies for structurally similar hydrazinecarbothioamide derivatives and provide a framework for the potential investigation of the target compound. The presented quantitative data is derived from close structural analogs.

Introduction

Hydrazinecarbothioamides constitute a versatile class of compounds extensively explored in medicinal chemistry due to their wide spectrum of biological activities. The core structure, characterized by a thiosemicarbazide moiety linked to other chemical scaffolds, serves as a key pharmacophore for various therapeutic targets. Derivatives have demonstrated potential as anticancer, antimicrobial, anticonvulsant, and antioxidant agents. The presence of the N-phenyl group allows for substitutions that can modulate the compound's pharmacokinetic and pharmacodynamic properties. The N-(4-(benzyloxy)phenyl) substitution, in particular, introduces a bulky, lipophilic group that can influence membrane permeability and interaction with biological targets. These notes provide an overview of the potential applications of this compound and experimental protocols for its synthesis and biological evaluation based on related compounds.

Synthesis

A general and reliable method for the synthesis of N-arylhydrazinecarbothioamides involves the reaction of a corresponding aryl isothiocyanate with hydrazine hydrate or the reaction of an acid hydrazide with an isothiocyanate. For the target compound, the synthesis would logically proceed through the reaction of 4-(benzyloxy)phenyl isothiocyanate with hydrazine hydrate.

Protocol: Synthesis of this compound

This protocol is a general procedure adapted from the synthesis of similar hydrazinecarbothioamide derivatives.

Materials:

  • 4-(benzyloxy)phenyl isothiocyanate

  • Hydrazine hydrate

  • Ethanol

  • Magnetic stirrer with heating plate

  • Round bottom flask

  • Reflux condenser

  • Buchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol, methanol)

Procedure:

  • Dissolve 4-(benzyloxy)phenyl isothiocyanate (1 equivalent) in absolute ethanol in a round-bottom flask.

  • To this solution, add hydrazine hydrate (1.2 equivalents) dropwise while stirring at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The precipitated solid product is collected by filtration using a Buchner funnel.

  • Wash the solid with a small amount of cold ethanol.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the final this compound.

  • Dry the purified product under vacuum.

  • Characterize the final compound using techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Potential Biological Activities and Assays

Based on the activities of structurally related compounds, this compound is a candidate for investigation in several therapeutic areas.

Anticancer Activity

Numerous hydrazinecarbothioamide derivatives have exhibited cytotoxic effects against various cancer cell lines. The proposed mechanism often involves the induction of apoptosis or inhibition of key enzymes involved in cancer cell proliferation.

The following table summarizes the in vitro anticancer activity of some N-phenylhydrazinecarbothioamide derivatives against the MCF-7 breast cancer cell line.

CompoundCell LineIC₅₀ (µg/mL)Reference
2-(4-(dimethylamino)benzylidene)-N-(phenylsulfonyl)hydrazine-1-carbothioamide (4e)MCF-729.8[1]
2-(4-methoxybenzylidene)-N-(phenylsulfonyl)hydrazine-1-carbothioamide (4c)MCF-737.8[1]
2-benzylidene-N-(phenylsulfonyl)hydrazine-1-carbothioamide (4a)MCF-738.1[1]
2-(4-chlorobenzylidene)-N-(phenylsulfonyl)hydrazine-1-carbothioamide (4d)MCF-741[1]
Doxorubicin (Standard)MCF-712.80[1]

Materials:

  • Human cancer cell line (e.g., MCF-7, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compound in the growth medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for 48-72 hours.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Remove the medium containing MTT and add 150 µL of the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity

The hydrazinecarbothioamide scaffold is present in many compounds with antibacterial and antifungal properties. The mechanism can involve the inhibition of essential microbial enzymes or disruption of the cell membrane.

The following table presents the Minimum Inhibitory Concentration (MIC) of various thiosemicarbazide derivatives against different bacterial strains.

CompoundOrganismMIC (µM)Reference
N-(4-Bromophenyl)-2-{[(4-(4-fluorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}hydrazine-1-carbothioamide (5e)S. aureus>100[2]
N-(n-propyl)-2-{[(4-(4-fluorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}hydrazine-1-carbothioamide (5g)S. aureus59.48
N-(4-Bromophenyl)-2-{[(4-(4-fluorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}hydrazine-1-carbothioamide (5e)P. aeruginosa>100[2]
N-(n-propyl)-2-{[(4-(4-fluorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}hydrazine-1-carbothioamide (5g)P. aeruginosa59.48
Vancomycin (Standard)S. aureus0.69
Meropenem (Standard)P. aeruginosa1.3

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • This compound (dissolved in DMSO)

  • Sterile 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Positive control antibiotic (e.g., Ciprofloxacin)

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well microplate, perform serial two-fold dilutions of the test compound in MHB to achieve a range of concentrations.

  • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add the standardized bacterial suspension to each well containing the test compound.

  • Include a growth control (bacteria in MHB without the compound) and a sterility control (MHB only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antioxidant Activity

Some hydrazinecarbothioamide derivatives have shown the ability to scavenge free radicals, indicating potential as antioxidants.

The following table shows the DPPH radical scavenging activity of some hydrazinecarbothioamide derivatives.

CompoundDPPH Scavenging Activity IC₅₀ (µM)Reference
N-(2,4-Difluorophenyl)-2-(4-(phenylsulfonyl)benzoyl)hydrazinecarbothioamide (4)39.39[3]
2-(4-(4-Chlorophenylsulfonyl)benzoyl)-N-(2,4-difluorophenyl)hydrazinecarbothioamide (5)39.79[3]
2-(4-(4-Bromophenylsulfonyl)benzoyl)-N-(2,4-difluorophenyl)hydrazinecarbothioamide (6)42.32[3]
Butylated hydroxyanisole (BHA) (Standard)51.62[3]
Ascorbic Acid (AA) (Standard)107.67[3]
Butylated hydroxytoluene (BHT) (Standard)423.37[3]

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

  • Methanol

  • Ascorbic acid (positive control)

  • 96-well microplate or spectrophotometer cuvettes

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound and ascorbic acid in methanol.

  • Prepare serial dilutions of the test compound and ascorbic acid.

  • In a 96-well plate, add a fixed volume of the DPPH solution to each well.

  • Add an equal volume of the test compound dilutions or the positive control to the wells.

  • Include a control sample containing methanol instead of the test compound.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

Visualizations

Experimental and Logical Workflows

G cluster_synthesis Synthesis Workflow Start Start Reactants 4-(benzyloxy)phenyl isothiocyanate + Hydrazine Hydrate Start->Reactants Reaction Reflux in Ethanol Reactants->Reaction Isolation Cooling & Filtration Reaction->Isolation Purification Recrystallization Isolation->Purification Characterization FT-IR, NMR, Mass Spec Purification->Characterization Final_Product Pure Compound Characterization->Final_Product

Caption: General synthesis workflow for this compound.

G cluster_bioactivity Biological Activity Screening Workflow Compound Test Compound Anticancer Anticancer Screening (MTT Assay) Compound->Anticancer Antimicrobial Antimicrobial Screening (Broth Microdilution) Compound->Antimicrobial Antioxidant Antioxidant Screening (DPPH Assay) Compound->Antioxidant Data_Analysis Data Analysis (IC50 / MIC Determination) Anticancer->Data_Analysis Antimicrobial->Data_Analysis Antioxidant->Data_Analysis Lead_Identification Lead Identification Data_Analysis->Lead_Identification

Caption: Workflow for the biological evaluation of this compound.

Potential Mechanism of Action

G cluster_moa Hypothesized Anticancer Mechanism Compound Hydrazinecarbothioamide Derivative Kinase Tyrosine Kinase / Other Kinases Compound->Kinase Inhibition ROS Reactive Oxygen Species (ROS) Generation Compound->ROS Cell_Cycle Cell Cycle Arrest Compound->Cell_Cycle Proliferation Inhibition of Cell Proliferation Kinase->Proliferation Apoptosis Induction of Apoptosis ROS->Apoptosis Apoptosis->Proliferation Inhibition Cell_Cycle->Proliferation Inhibition

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(4-(benzyloxy)phenyl)hydrazinecarbothioamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of N-(4-(benzyloxy)phenyl)hydrazinecarbothioamide. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help improve your reaction yield and product purity.

Troubleshooting and FAQs

This section addresses common issues encountered during the synthesis of this compound and related thiosemicarbazide derivatives.

Frequently Asked Questions (FAQs)

  • Q1: What is the general synthetic strategy for this compound? The most common method for synthesizing N-arylhydrazinecarbothioamides involves the reaction of a substituted hydrazine, in this case, 4-(benzyloxy)phenylhydrazine, with a source of the thiocarbamoyl group. This is typically achieved by reacting the hydrazine with an isothiocyanate or by using reagents like carbon disulfide or thiophosgene in a multi-step process.

  • Q2: How can I monitor the progress of the reaction? Thin-Layer Chromatography (TLC) is an effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials (4-(benzyloxy)phenylhydrazine), you can observe the disappearance of the reactants and the appearance of the product spot.

  • Q3: What are the typical purification methods for this compound? The most common method for purifying thiosemicarbazide derivatives is recrystallization.[1] Ethanol and methanol are frequently used solvents for this purpose. Washing the crude product with a cold, non-polar solvent like diethyl ether can also help remove unreacted starting materials and impurities.

  • Q4: What are the potential side reactions to be aware of? Under certain conditions, especially with prolonged heating or in the presence of acidic or basic catalysts, thiosemicarbazides can undergo cyclization to form heterocyclic compounds such as 1,2,4-triazoles or 1,3,4-thiadiazoles.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incomplete Reaction: The reaction may not have reached completion due to insufficient time or temperature.[2] 2. Impure Starting Materials: Contaminants in the 4-(benzyloxy)phenylhydrazine or the thiocarbonyl source can inhibit the reaction. 3. Suboptimal Stoichiometry: An incorrect molar ratio of reactants can lead to unreacted starting material and lower yield.[2]1. Increase Reaction Time and/or Temperature: Extend the reflux time or cautiously increase the reaction temperature while monitoring with TLC.[2] 2. Ensure Purity of Reactants: Use freshly prepared or purified 4-(benzyloxy)phenylhydrazine. Ensure the purity of the thiocarbonyl source. 3. Optimize Stoichiometry: While a 1:1 molar ratio is typical, a slight excess of one reagent (often the more volatile or less stable one) may improve the yield.
Oily Product or Failure to Crystallize 1. Presence of Impurities: Impurities can act as crystallization inhibitors. 2. Residual Solvent: Trapped solvent can prevent the product from solidifying.1. Wash the Crude Product: Before recrystallization, wash the crude product with a cold solvent in which the product has low solubility but the impurities are soluble (e.g., cold diethyl ether). 2. Thoroughly Dry the Product: Ensure all solvent is removed under vacuum. If the product is still oily, try triturating with a non-polar solvent like hexane to induce crystallization.
Impure Product (Multiple Spots on TLC) 1. Unreacted Starting Materials: The reaction has not gone to completion. 2. Formation of Side Products: See Q4 in the FAQs. 3. Product Decomposition: Excessive heat or prolonged reaction times can lead to degradation.1. Optimize Reaction Conditions: Adjust reaction time and temperature based on TLC monitoring. 2. Purification: Purify the product by recrystallization from a suitable solvent such as ethanol or methanol. Column chromatography can be used for difficult separations. 3. Avoid Excessive Heat: Use the minimum effective temperature and reaction time to avoid decomposition.

Data Presentation

The following table summarizes the effect of various reaction conditions on the yield of thiosemicarbazide synthesis, based on literature for analogous compounds. This data can guide the optimization of your synthesis of this compound.

Reactants Solvent Temperature (°C) Time (h) Catalyst/Additive Yield (%) Reference
Hydrazide and IsothiocyanateEthanolReflux10NoneHigh (not specified)[3]
Hydrazide and IsothiocyanateEthanolReflux4None61-83[4]
Hydrazide and IsothiocyanateMethanolReflux3-4None79-83[1]
Hydrazine and Carbon DisulfideWater/EthanolNot specified~20None<70[5]
Hydrazine and Carbon DisulfideNot specifiedNot specified~20Mercaptoethanol80-90[5]

Experimental Protocols

A detailed two-step experimental protocol for the synthesis of this compound is provided below.

Step 1: Synthesis of 4-(benzyloxy)phenylhydrazine hydrochloride

This procedure is adapted from established methods for the synthesis of substituted phenylhydrazines.

  • Reaction Setup: In a flask equipped with a magnetic stirrer, dissolve 4-(benzyloxy)aniline hydrochloride (1 equivalent) in water. Cool the mixture to 0°C in an ice bath.

  • Diazotization: Slowly add a solution of sodium nitrite (0.98 equivalents) in water dropwise to the stirred solution, maintaining the temperature at 0°C. Stir for an additional 15 minutes after the addition is complete.

  • Reduction: Prepare a solution of stannous chloride (2.65 equivalents) in concentrated hydrochloric acid. Add this solution dropwise to the reaction mixture, again keeping the temperature at 0°C.

  • Isolation: After stirring for 1 hour at 0°C, a precipitate will form. Collect the solid by vacuum filtration and wash it with cold water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield 4-(benzyloxy)phenylhydrazine hydrochloride.

Step 2: Synthesis of this compound

This is a general procedure based on the synthesis of similar thiosemicarbazide derivatives.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-(benzyloxy)phenylhydrazine hydrochloride (1 equivalent) in ethanol.

  • Addition of Isothiocyanate: To the stirred solution, add an appropriate isothiocyanate (e.g., ammonium thiocyanate or an organic isothiocyanate, 1 equivalent). If using ammonium thiocyanate, a longer reaction time or the addition of a catalyst may be necessary.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-10 hours. Monitor the reaction progress by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature, and then further cool in an ice bath to induce precipitation. Collect the solid product by vacuum filtration.

  • Purification: Wash the crude product with cold ethanol and then recrystallize from ethanol or methanol to obtain pure this compound.

Visualizations

Troubleshooting Workflow

G cluster_0 Troubleshooting Workflow A Low Yield or Incomplete Reaction B Analyze Reaction Parameters A->B C Check Purity of Starting Materials A->C D Optimize Reaction Time/Temperature B->D E Adjust Stoichiometry B->E C->B I Successful Synthesis D->I E->I F Impure Product G Recrystallization F->G H Column Chromatography F->H G->I H->I

Caption: A flowchart for troubleshooting common issues in the synthesis.

Experimental Workflow

G cluster_1 Experimental Protocol Start Start Step1 Dissolve Hydrazine in Ethanol Start->Step1 Step2 Add Isothiocyanate Step1->Step2 Step3 Reflux Reaction Mixture Step2->Step3 Step4 Cool and Precipitate Step3->Step4 Step5 Filter and Wash Product Step4->Step5 Step6 Recrystallize Step5->Step6 End Pure Product Step6->End

Caption: Key steps in the synthesis of the target molecule.

References

Technical Support Center: Purification of N-(4-(benzyloxy)phenyl)hydrazinecarbothioamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions (FAQs) for the purification of N-(4-(benzyloxy)phenyl)hydrazinecarbothioamide, a thiosemicarbazide derivative.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying crude this compound?

A1: The most common and effective method for the purification of this compound and similar thiosemicarbazide derivatives is recrystallization.[1][2][3][4] Ethanol or a mixture of ethanol and water is frequently used as the solvent system.[1][2]

Q2: How can I assess the purity of my this compound sample?

A2: Purity can be assessed using several analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and effective method to check for the presence of impurities.[5][6] A single spot on the TLC plate in an appropriate solvent system suggests a high degree of purity.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities will typically broaden and depress the melting point.

  • Spectroscopic Methods: 1H NMR, 13C NMR, and FT-IR spectroscopy can confirm the chemical structure and identify the presence of impurities.[2][6]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample.[7][8]

Q3: What are the potential impurities in a synthesis of this compound?

A3: Potential impurities could include unreacted starting materials such as 4-(benzyloxy)phenylhydrazine and the isothiocyanate precursor. Side products from competing reactions or degradation of the desired product can also be present.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Oily product obtained after synthesis instead of a solid. The product may have a low melting point or be contaminated with residual solvent or oily impurities.Try triturating the oily product with a non-polar solvent like petroleum ether or hexane to induce solidification.[3] If that fails, consider purification by column chromatography.
Low yield after recrystallization. The compound may be too soluble in the chosen recrystallization solvent, or too much solvent was used. The product may have been lost during filtration.- Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot. - Use a minimal amount of hot solvent to dissolve the crude product. - Cool the solution slowly and then in an ice bath to maximize crystal formation. - Ensure the filter paper is properly fitted in the Buchner funnel to avoid loss of product.
Product is discolored (e.g., yellow or brown). The presence of colored impurities, possibly from oxidation or side reactions.- Perform a hot filtration step during recrystallization to remove insoluble colored impurities. - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be aware that charcoal can also adsorb some of the desired product.
Multiple spots observed on TLC after purification. The recrystallization process was not effective in removing all impurities.- Perform a second recrystallization using a different solvent system. - Consider purification by flash column chromatography. A silica gel column with a suitable eluent system (e.g., ethyl acetate/hexane) is a common choice.
Broad melting point range. The sample is still impure.- Repeat the purification step (recrystallization or column chromatography).

Experimental Protocols

General Recrystallization Protocol
  • Solvent Selection: Choose a suitable solvent or solvent pair. For thiosemicarbazide derivatives, ethanol or an ethanol/water mixture is a good starting point.[1][2] The ideal solvent should dissolve the compound well at its boiling point but poorly at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize the formation of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all traces of solvent.

Expected Analytical Data

The following table summarizes typical analytical data for a purified thiosemicarbazide derivative. The exact values for this compound may vary.

Parameter Expected Value/Observation
Appearance White to off-white crystalline solid
Melting Point Sharp range (e.g., 178-179 °C for a similar compound)[9]
Yield Typically 60-85% after purification[4][9]
FT-IR (cm-1) Characteristic peaks for N-H, C=S, C=O (if applicable), and aromatic C-H bonds[9][10]
1H NMR (ppm) Resonances corresponding to aromatic protons, benzylic protons, and N-H protons

Visualizations

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis CrudeProduct Crude Product Dissolution Dissolve in Minimal Hot Solvent CrudeProduct->Dissolution Start HotFiltration Hot Filtration (Optional) Dissolution->HotFiltration Crystallization Cool to Induce Crystallization Dissolution->Crystallization No Insoluble Impurities HotFiltration->Crystallization VacuumFiltration Vacuum Filtration Crystallization->VacuumFiltration Washing Wash with Cold Solvent VacuumFiltration->Washing Drying Drying Washing->Drying TLC TLC Drying->TLC MP Melting Point Drying->MP Spectroscopy Spectroscopy Drying->Spectroscopy PureProduct Pure Product TLC->PureProduct MP->PureProduct Spectroscopy->PureProduct

Caption: General workflow for the recrystallization and purity analysis of this compound.

TroubleshootingTree cluster_problem Problem Identification cluster_solution Potential Solutions Start Impure Product OilyProduct Oily Product? Start->OilyProduct MultipleSpots Multiple Spots on TLC? OilyProduct->MultipleSpots No Triturate Triturate with non-polar solvent OilyProduct->Triturate Yes Discolored Product Discolored? MultipleSpots->Discolored No ReRecrystallize Re-recrystallize MultipleSpots->ReRecrystallize Yes Charcoal Use Activated Charcoal during recrystallization Discolored->Charcoal Yes Pure Pure Discolored->Pure No ColumnChrom Column Chromatography Triturate->ColumnChrom Fails Triturate->Pure Success ColumnChrom->Pure ReRecrystallize->ColumnChrom Fails ReRecrystallize->Pure Success Charcoal->Pure

Caption: A troubleshooting decision tree for common purification issues encountered with thiosemicarbazide derivatives.

References

Technical Support Center: Synthesis of N-(4-(benzyloxy)phenyl)hydrazinecarbothioamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in overcoming common challenges during the synthesis of N-(4-(benzyloxy)phenyl)hydrazinecarbothioamide.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common and direct synthesis method is the reaction of 4-(benzyloxy)phenylhydrazine with a suitable thiocyanate source, typically an alkali metal thiocyanate like ammonium or potassium thiocyanate, or by reacting it with an isothiocyanate. The reaction is generally carried out in a protic solvent like ethanol.

Q2: My starting material, 4-(benzyloxy)phenylhydrazine hydrochloride, seems to be degrading. How can I handle it?

A2: 4-(Benzyloxy)phenylhydrazine and its salts can be sensitive to temperature and moisture. It is crucial to store it in a cool, dry place, preferably under an inert atmosphere. During the synthesis of the hydrazine hydrochloride, strict temperature control (e.g., maintaining the reaction at 0°C) is vital to prevent decomposition of the intermediate diazonium salt and ensure higher purity of the hydrazine. For the subsequent reaction to form the hydrazinecarbothioamide, it is advisable to use the hydrazine shortly after preparation or purification.

Q3: I am observing a low yield of the final product. What are the potential causes?

A3: Low yields can stem from several factors:

  • Degradation of 4-(benzyloxy)phenylhydrazine: As mentioned, this starting material can be unstable. Ensure its purity and proper handling.

  • Incomplete reaction: The reaction may not have gone to completion. Consider extending the reaction time or moderately increasing the temperature.

  • Side reactions: The formation of byproducts can consume starting materials.

  • Loss during workup and purification: The product might be partially soluble in the wash solvents, or co-elute with impurities during chromatography.

Q4: What are some common side reactions to be aware of?

A4: While specific side reactions for this exact synthesis are not extensively documented, general side reactions in thiosemicarbazide synthesis can include:

  • Oxidation of the hydrazine: Hydrazine derivatives can be susceptible to oxidation, especially if the reaction is exposed to air for extended periods at high temperatures.

  • Formation of symmetric thioureas: If there are impurities in the starting materials or under certain conditions, the formation of 1,3-disubstituted thioureas could occur.

  • Decomposition of the product: Prolonged heating at high temperatures might lead to the decomposition of the desired hydrazinecarbothioamide.

Q5: How can I purify the crude this compound?

A5: Recrystallization is a common method for purifying thiosemicarbazides. A mixture of ethanol and water (e.g., 50% ethanol) has been shown to be effective for similar compounds.[1] Column chromatography on silica gel can also be employed if recrystallization does not yield a product of sufficient purity.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Product Formation Purity of 4-(benzyloxy)phenylhydrazine is low.Purify the starting hydrazine by recrystallization before use.
Reaction time is too short.Monitor the reaction by TLC. If starting material is still present, extend the reaction time.
Reaction temperature is too low.Gradually increase the reaction temperature while monitoring for any signs of decomposition.
Multiple Spots on TLC of Crude Product Formation of side products.Optimize reaction conditions (temperature, reaction time) to minimize side reactions.
Impure starting materials.Ensure the purity of all reagents before starting the reaction.
Difficulty in Isolating the Product Product is soluble in the reaction solvent at room temperature.Cool the reaction mixture in an ice bath to induce precipitation. If that fails, carefully concentrate the solvent under reduced pressure.
Oily product obtained instead of a solid.Try triturating the oil with a non-polar solvent like hexane or diethyl ether to induce solidification.
Product is Colored Presence of colored impurities from starting material degradation.Purify the product by recrystallization, possibly with the addition of activated charcoal to remove colored impurities.

Experimental Protocols

Synthesis of 4-(Benzyloxy)phenylhydrazine Hydrochloride (Starting Material)

This procedure is adapted from a general method for synthesizing substituted phenylhydrazines.[2]

  • Diazotization:

    • Add 4-(benzyloxy)aniline hydrochloride (1.0 eq) to water and stir at 0°C for 10 minutes.

    • Slowly add a solution of sodium nitrite (NaNO₂) (0.98 eq) in water dropwise over 15 minutes, maintaining the temperature at 0°C.

    • Continue stirring for an additional 15 minutes at 0°C.

  • Reduction:

    • Slowly add a solution of tin(II) chloride (SnCl₂) (2.65 eq) in concentrated hydrochloric acid to the reaction mixture, keeping the temperature at 0°C.

    • Stir the reaction mixture at 0°C for 1 hour.

  • Isolation:

    • Collect the resulting precipitate by filtration.

    • Wash the solid with cold water and then with diethyl ether.

    • Dry the product under vacuum to yield 4-(benzyloxy)phenylhydrazine hydrochloride.

Synthesis of this compound

This is a representative protocol based on general methods for synthesizing N-substituted hydrazinecarbothioamides.[3][4]

  • Reaction Setup:

    • Dissolve 4-(benzyloxy)phenylhydrazine (1.0 eq) in absolute ethanol in a round-bottom flask.

    • Add ammonium thiocyanate (1.1 eq) to the solution.

  • Reaction:

    • Heat the reaction mixture to reflux and stir for 4-10 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Purification:

    • Cool the reaction mixture to room temperature, and then further cool in an ice bath to promote precipitation.

    • Collect the precipitate by vacuum filtration.

    • Wash the solid with cold ethanol and then with water.

    • Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

Data Summary

Table 1: Reaction Conditions for the Synthesis of Analogous Hydrazinecarbothioamides

Hydrazine ReactantIsothiocyanate/Thiocyanate SourceSolventTemperatureTime (h)Yield (%)Reference
4-(4-X-Phenylsulfonyl)benzoic acid hydrazides2,4-difluorophenyl isothiocyanateAbsolute EthanolReflux10Not specified[3]
Hydrazine monohydrochlorideSodium thiocyanateWaterReflux229.4[5]
Hydrazine hydrateAmmonium thiocyanateWater/EthanolReflux356.6[1]
2-furoic acid hydrazide4-fluorophenylisothiocyanateEthanolRefluxNot specified86[4]

Visualizations

Synthesis_Pathway cluster_SM Starting Material Synthesis cluster_Target Target Molecule Synthesis 4-(Benzyloxy)aniline 4-(Benzyloxy)aniline Diazonium Salt Diazonium Salt 4-(Benzyloxy)aniline->Diazonium Salt NaNO2, HCl 0°C 4-(Benzyloxy)phenylhydrazine 4-(Benzyloxy)phenylhydrazine Diazonium Salt->4-(Benzyloxy)phenylhydrazine SnCl2, HCl This compound This compound 4-(Benzyloxy)phenylhydrazine->this compound NH4SCN Ethanol, Reflux

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Low Yield or No Product check_hydrazine Check Purity of 4-(benzyloxy)phenylhydrazine start->check_hydrazine purify_hydrazine Recrystallize Hydrazine check_hydrazine->purify_hydrazine Impure check_conditions Review Reaction Conditions (Time, Temperature) check_hydrazine->check_conditions Pure purify_hydrazine->check_conditions optimize_conditions Increase Reaction Time or Temperature check_conditions->optimize_conditions Suboptimal check_workup Analyze Workup & Purification check_conditions->check_workup Optimal optimize_conditions->check_workup optimize_workup Modify Purification (e.g., different recrystallization solvent) check_workup->optimize_workup Losses Identified success Improved Yield check_workup->success No Obvious Losses optimize_workup->success

Caption: Troubleshooting workflow for low yield in the synthesis.

References

Technical Support Center: Optimizing Synthesis of Hydrazinecarbothioamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of hydrazinecarbothioamide derivatives.

Troubleshooting and FAQs

This section addresses specific issues that may arise during your experiments in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of hydrazinecarbothioamide derivatives can stem from several factors. Here are some common causes and troubleshooting steps:

  • Incomplete Reaction: The reaction between the hydrazine derivative and the isothiocyanate may not have gone to completion.

    • Solution: Increase the reaction time and monitor the progress using Thin Layer Chromatography (TLC). Ensure the reaction temperature is optimal; refluxing in a suitable solvent like ethanol is a common practice.[1][2][3]

  • Suboptimal Solvent: The choice of solvent can significantly impact the reaction rate and yield.

    • Solution: While ethanol is a frequently used solvent, exploring other options like methanol or solvent-free conditions using microwave irradiation might improve yields.[3] One study found that using absolute ethanol with a few drops of triethylamine under reflux provided high yields.[4]

  • Reagent Purity: Impurities in the starting materials (acid hydrazides or isothiocyanates) can lead to side reactions and lower yields.

    • Solution: Ensure the purity of your starting materials. Recrystallize or purify them if necessary.

  • Product Precipitation: The product might be partially soluble in the reaction solvent, leading to loss during filtration.

    • Solution: After the reaction is complete, cooling the mixture on ice can help to maximize the precipitation of the product before filtration.

Q2: I am observing unexpected side products in my reaction. How can I minimize their formation?

A2: The formation of side products is a common issue. The most prevalent side reactions involve the cyclization of the hydrazinecarbothioamide derivative, often leading to the formation of thiadiazole or triazole rings.

  • Reaction Conditions: The reaction conditions, particularly temperature and pH, can influence the formation of cyclized products.

    • Solution: Carefully control the reaction temperature. Running the reaction at a lower temperature for a longer duration might favor the formation of the desired linear product over the cyclized side product. The use of a catalyst can also influence the reaction pathway.[5]

  • Work-up Procedure: The work-up conditions can sometimes promote cyclization.

    • Solution: Analyze your work-up procedure. If you are using acidic or basic conditions during work-up, consider if this might be inducing cyclization and if a neutral work-up is feasible.

Q3: I am having difficulty purifying my hydrazinecarbothioamide derivative. What are the best practices?

A3: Purification is crucial to obtain a high-purity final product.

  • Recrystallization: This is the most common method for purifying solid hydrazinecarbothioamide derivatives.

    • Solution: Select an appropriate solvent for recrystallization. Ethanol is often a good choice.[3] The crude product should be dissolved in a minimum amount of hot solvent and then allowed to cool slowly to form pure crystals.

  • Washing: Washing the filtered product is essential to remove soluble impurities.

    • Solution: Wash the filtered solid with a small amount of cold solvent (the same as the reaction or recrystallization solvent) to remove residual impurities without dissolving a significant amount of the product.

Data on Reaction Conditions and Yields

The following table summarizes various reaction conditions and the corresponding reported yields for the synthesis of different hydrazinecarbothioamide derivatives. This data can help you select a starting point for your optimization experiments.

Starting MaterialsSolventReaction ConditionsYield (%)Reference
2-furoic acid hydrazide and 4-fluorophenylisothiocyanateEthanolReflux86[2]
3-methoxysalicylaldehyde derivative and thiosemicarbazideAbsolute EthanolReflux, 6 hours75-81[3]
3-methoxysalicylaldehyde derivative and thiosemicarbazideSolvent-freeMicrowave, 2-3 minutes82-89[3]
2-[[4-(4-Fluorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide and various isothiocyanatesAbsolute EthanolReflux, 4 hours61.10 - 82.66[1][2]
4-(4-X-phenylsulfonyl)benzoic acids hydrazides and 2,4-difluorophenyl isothiocyanateAbsolute EthanolReflux, 10 hours-
Substituted piperidine and N,N′-thiocarbonyldiimidazole, then hydrazine hydrateDichloromethaneRoom Temperature-
Corresponding acid hydrazides and phenylisothiocyanateEthanolHeating-

Experimental Protocols

Below are detailed methodologies for key experiments cited in the literature.

Protocol 1: General Synthesis of N-substituted-hydrazinecarbothioamides [1][2]

  • Dissolve the starting acetohydrazide derivative (0.005 mol) in absolute ethanol.

  • Add the appropriate isothiocyanate (0.005 mol) to the solution.

  • Heat the reaction mixture to reflux in a water bath for 4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture.

  • Filter the precipitated product.

  • Dry the filtered solid to obtain the final hydrazinecarbothioamide derivative.

Protocol 2: Solvent-Free Microwave-Assisted Synthesis [3]

  • Mix the appropriate salicylaldehyde derivative (0.01 mol) and thiosemicarbazide (0.01 mol) with silica gel in a beaker.

  • Irradiate the mixture in a domestic microwave oven (2450 MHz, 800 W) for 2-3 minutes.

  • After irradiation, dissolve the contents in acetone and filter off the silica gel.

  • Evaporate the acetone to obtain the crude product.

  • Recrystallize the crude product from ethanol to yield the pure hydrazinecarbothioamide derivative.

Visualizations

The following diagrams illustrate the general workflow and logical relationships in the synthesis and optimization of hydrazinecarbothioamide derivatives.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_troubleshooting Optimization Loop start Select Starting Materials (Hydrazine & Isothiocyanate) react Reaction Setup (Solvent, Temperature) start->react monitor Monitor Reaction (TLC) react->monitor workup Work-up (Cooling, Filtration) monitor->workup Reaction Complete crude Crude Product workup->crude recrystallize Recrystallization crude->recrystallize wash Washing recrystallize->wash dry Drying wash->dry pure Pure Product dry->pure yield Calculate Yield pure->yield characterize Characterization (NMR, IR, MS) pure->characterize check_yield Low Yield? yield->check_yield check_yield->react Yes, Adjust Conditions

Caption: General experimental workflow for the synthesis and optimization of hydrazinecarbothioamide derivatives.

troubleshooting_logic cluster_causes_yield Potential Causes cluster_causes_side_products Potential Causes cluster_causes_purification Potential Causes cluster_solutions_yield Solutions cluster_solutions_side_products Solutions cluster_solutions_purification Solutions issue Problem Encountered low_yield Low Yield issue->low_yield side_products Side Products issue->side_products purification_difficulty Purification Difficulty issue->purification_difficulty incomplete_rxn Incomplete Reaction low_yield->incomplete_rxn bad_solvent Suboptimal Solvent low_yield->bad_solvent impure_reagents Impure Reagents low_yield->impure_reagents wrong_temp Incorrect Temperature/pH side_products->wrong_temp workup_issues Work-up Induced Cyclization side_products->workup_issues wrong_solvent Wrong Recrystallization Solvent purification_difficulty->wrong_solvent improper_washing Improper Washing purification_difficulty->improper_washing inc_time_temp Increase Time/Temp incomplete_rxn->inc_time_temp change_solvent Change Solvent/Method bad_solvent->change_solvent purify_reagents Purify Reagents impure_reagents->purify_reagents optimize_conditions Optimize Conditions wrong_temp->optimize_conditions modify_workup Modify Work-up workup_issues->modify_workup screen_solvents Screen Solvents wrong_solvent->screen_solvents wash_cold Wash with Cold Solvent improper_washing->wash_cold

Caption: Troubleshooting logic for common issues in hydrazinecarbothioamide synthesis.

References

Technical Support Center: N-(4-(benzyloxy)phenyl)hydrazinecarbothioamide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing N-(4-(benzyloxy)phenyl)hydrazinecarbothioamide in their experiments. The information is presented in a question-and-answer format to directly address specific issues related to side product formation.

Frequently Asked Questions (FAQs)

Q1: What are the primary expected reactions of this compound?

A1: this compound is primarily used in two main types of reactions:

  • Thiosemicarbazone Formation: Condensation reaction with aldehydes and ketones to form the corresponding N-(4-(benzyloxy)phenyl)thiosemicarbazones. This reaction is typically catalyzed by a small amount of acid.

  • Cyclization Reactions: Intramolecular cyclization to form various five-membered heterocyclic rings, such as 1,2,4-triazole-3-thiones or 1,3,4-thiadiazoles, often under acidic or basic conditions.

Q2: What are the most common side products observed during the synthesis of thiosemicarbazones from this compound?

A2: Common side products include unreacted starting materials, products from the hydrolysis of the imine bond in the thiosemicarbazone, and potentially bis(thiosemicarbazone) derivatives if a dicarbonyl compound is used or if the aldehyde starting material contains impurities.[1][2] In some cases, particularly with prolonged reaction times or harsh conditions, cyclized byproducts like 1,2,4-triazole-3-thiones may also be observed.

Q3: How do reaction conditions (pH) influence the formation of cyclized side products?

A3: The pH of the reaction medium is a critical factor in determining the structure of cyclized products.

  • Acidic Conditions: Generally favor the formation of 2-amino-1,3,4-thiadiazole derivatives.[3][4]

  • Basic Conditions: Typically lead to the formation of 4-aryl-1,2,4-triazole-3-thione derivatives.[4][5]

Q4: Can the benzyloxy group be cleaved during these reactions?

A4: Yes, the benzyl ether linkage is susceptible to cleavage under certain conditions, leading to the formation of phenolic side products. This debenzylation can be facilitated by:

  • Acidic Conditions: Strong acids and prolonged heating can promote acid-catalyzed hydrolysis of the benzyl ether.[6][7]

  • Reductive Conditions: Catalytic hydrogenolysis (e.g., using Pd/C and H₂) will readily cleave the benzyl group.[8]

Q5: What is oxidative cyclization and can it occur with this compound?

A5: Oxidative cyclization is a process where an oxidizing agent is used to induce the cyclization of thiosemicarbazones. This can lead to the formation of 1,2,4-triazoles or 1,3,4-thiadiazoles.[9] With this compound, oxidative conditions could also potentially lead to the formation of 1,3,4-oxadiazole derivatives through a desulfurization process.[10] The use of oxidizing agents may also lead to the formation of dimers or other oxidation byproducts.[11]

Troubleshooting Guides

Issue 1: Low Yield of the Desired Thiosemicarbazone
Potential Cause Suggested Solution
Incomplete reactionMonitor the reaction progress using Thin Layer Chromatography (TLC).[12] If the starting material is still present, consider extending the reaction time or gently heating the mixture.
Hydrolysis of the productEnsure anhydrous reaction conditions if the aldehyde/ketone is sensitive to water. Work up the reaction promptly upon completion.
Impure starting materialsVerify the purity of this compound and the carbonyl compound. Impurities in the starting hydrazine can be carried over from the synthesis of 4-benzyloxyaniline.[13][14]
Sub-optimal pHAdd a catalytic amount of a weak acid, such as acetic acid, to facilitate the condensation reaction.[15]
Issue 2: Presence of Multiple Spots on TLC, Indicating Side Product Formation
Potential Cause Suggested Solution
Cyclization to 1,2,4-triazole-3-thione or 1,3,4-thiadiazole If the desired product is the thiosemicarbazone, avoid harsh acidic or basic conditions and prolonged heating.[3][5][16] If a cyclized product is desired, carefully control the pH to favor the formation of the intended isomer.[4]
Debenzylation If phenolic byproducts are detected, avoid strong acids and high temperatures.[6] If purification is difficult, consider using a different protecting group for the phenol that is more stable to the reaction conditions.
Oxidative Side Products (e.g., 1,3,4-oxadiazole) Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Avoid unnecessary exposure to air, especially during workup and purification.[10]
Unreacted Starting Materials Optimize the stoichiometry of the reactants. A slight excess of the hydrazinecarbothioamide may be used to ensure complete consumption of the carbonyl compound.

Data Presentation

Table 1: Influence of Reaction Conditions on Product Distribution (Illustrative)

Entry Reactant Conditions Major Product Potential Side Product(s) Reference
1N-Aryl-thiosemicarbazide + R-CHOAcidic (e.g., H₂SO₄)1,3,4-ThiadiazoleUnreacted starting materials, Debenzylated products[3][5]
2N-Aryl-thiosemicarbazide + R-CHOBasic (e.g., NaOH)1,2,4-Triazole-3-thioneUnreacted starting materials, Hydrolysis products[4][5]
3N-Aryl-thiosemicarbazide + R-CHOOxidizing agent (e.g., FeCl₃)1,2,4-Triazole or 1,3,4-Thiadiazole1,3,4-Oxadiazole, Dimerized products[9][10]

Experimental Protocols

Key Experiment 1: Synthesis of N-(4-(benzyloxy)phenyl)thiosemicarbazones (General Procedure)
  • Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or methanol.

  • Addition of Carbonyl Compound: Add the aldehyde or ketone (1 equivalent) to the solution.

  • Catalysis: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).[15]

  • Reaction: Stir the mixture at room temperature or reflux gently for a period determined by TLC monitoring (typically 1-4 hours).

  • Isolation: Cool the reaction mixture. The solid thiosemicarbazone product often precipitates and can be collected by filtration.

  • Purification: Wash the collected solid with cold ethanol and then diethyl ether to remove unreacted starting materials and impurities.[12] Recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification.

Key Experiment 2: Cyclization to 4-(4-(benzyloxy)phenyl)-1,2,4-triazole-3-thione (General Procedure)
  • Dissolution: Dissolve the N-(4-(benzyloxy)phenyl)thiosemicarbazone (1 equivalent) in an aqueous or alcoholic solution of a base (e.g., 2M NaOH).

  • Reaction: Reflux the mixture for several hours, monitoring the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and carefully acidify with a dilute acid (e.g., HCl) to a pH of approximately 5-6.

  • Isolation: The precipitated 1,2,4-triazole-3-thione is collected by filtration.

  • Purification: Wash the solid with water and recrystallize from an appropriate solvent.

Visualizations

Reaction_Pathways TSC N-(4-(benzyloxy)phenyl) hydrazinecarbothioamide Thiosemicarbazone Thiosemicarbazone TSC->Thiosemicarbazone + R-CO-R' (Acid catalyst) Ald_Ket Aldehyde or Ketone (R-CO-R') Ald_Ket->Thiosemicarbazone Triazole 1,2,4-Triazole-3-thione Thiosemicarbazone->Triazole Base, Heat Thiadiazole 1,3,4-Thiadiazole Thiosemicarbazone->Thiadiazole Acid, Heat Debenzylated Debenzylated Products Thiosemicarbazone->Debenzylated Strong Acid/Heat or H2/Pd-C Oxadiazole 1,3,4-Oxadiazole Thiosemicarbazone->Oxadiazole Oxidizing Agent

Caption: Reaction pathways of this compound.

Troubleshooting_Workflow Start Experiment Start Problem Low Yield or Side Products? Start->Problem CheckPurity Check Starting Material Purity Problem->CheckPurity Yes Success Desired Product Obtained Problem->Success No IdentifySide Characterize Side Products (NMR, MS) Problem->IdentifySide Yes OptimizeCond Optimize Reaction Conditions (pH, Temp, Time) CheckPurity->OptimizeCond OptimizeCond->Problem Purification Purification (Recrystallization, Chromatography) OptimizeCond->Purification InertAtmosphere Use Inert Atmosphere InertAtmosphere->OptimizeCond Purification->Success IdentifySide->InertAtmosphere Oxidation Suspected AdjustStrategy Adjust Synthetic Strategy IdentifySide->AdjustStrategy AdjustStrategy->Start

Caption: Troubleshooting workflow for side product formation.

References

solubility issues with N-(4-(benzyloxy)phenyl)hydrazinecarbothioamide in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with N-(4-(benzyloxy)phenyl)hydrazinecarbothioamide (CAS: 206559-37-7) in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: What is the recommended solvent for preparing a stock solution of this compound?

For initial solubilization, 100% DMSO is the recommended solvent for creating a high-concentration stock solution.[2] It is a powerful solvent capable of dissolving a wide array of organic molecules, including many poorly soluble compounds used in high-throughput screening.

Q3: What is the maximum permissible concentration of DMSO in my cell-based assay?

The final concentration of DMSO in cell-based assays should be kept as low as possible, ideally below 0.5%, and almost always under 1%. Higher concentrations of DMSO can be cytotoxic, affect cell membrane permeability, and interfere with the biological activity being measured.

Q4: My compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. What is happening and what should I do?

This phenomenon is commonly referred to as "crashing out" and occurs when the compound's concentration exceeds its solubility limit in the final aqueous solution. To mitigate this, consider preparing an intermediate dilution of your stock solution in your assay buffer or cell culture medium. This gradual dilution can help maintain the compound's solubility.

Q5: Can I use heating or sonication to dissolve my compound?

Gentle heating (e.g., in a 37°C water bath) and sonication can be effective methods for dissolving stubborn compounds. However, prolonged or excessive heat should be avoided as it may lead to compound degradation. Always visually inspect the solution for any changes in color or clarity that might indicate degradation.

Troubleshooting Guide: Assay Interference and Solubility Issues

This guide addresses common problems encountered during the use of this compound and similar compounds in assays.

Issue 1: Inconsistent or non-reproducible assay results.
  • Possible Cause: The compound may not be fully dissolved in the stock solution or may be precipitating out of solution during the experiment. The actual concentration of the compound in the assay may be lower than the nominal concentration, leading to variability.

  • Troubleshooting Steps:

    • Visually inspect the stock solution: Before each use, visually inspect the DMSO stock solution for any signs of precipitation, especially after freeze-thaw cycles. If particulates are observed, gently warm and vortex the solution to redissolve the compound.

    • Determine the kinetic solubility limit: Perform a kinetic solubility assay in your specific assay buffer to determine the maximum concentration at which the compound remains in solution under your experimental conditions.

    • Filter the final solution: For non-cellular assays, consider filtering the final diluted solution through a 0.22 µm filter to remove any undissolved particles that could interfere with the assay readout.

Issue 2: The compound shows activity in multiple, unrelated assays (Pan-Assay Interference Compounds - PAINS).
  • Possible Cause: Thiosemicarbazide derivatives can sometimes act as PAINS. These compounds can interfere with assay results through various mechanisms, including chemical reactivity, chelation of metal ions, or redox activity, rather than specific binding to a biological target.

  • Troubleshooting Steps:

    • Run control experiments: Include appropriate controls in your assays, such as testing the compound in the absence of the biological target, to identify potential assay interference.

    • Consult PAINS databases: Check the structure of your compound against known PAINS filters and databases to assess the likelihood of it being a promiscuous inhibitor.

    • Consider structural analogs: If possible, test structurally related but inactive analogs of your compound to see if they produce similar assay interference.

Quantitative Solubility Data

Specific solubility data for this compound is not available. However, the following table provides general solubility information for thiosemicarbazide and its derivatives in common solvents.

SolventSolubility of Thiosemicarbazide & DerivativesNotes
WaterGenerally low to insolubleSolubility can be influenced by pH for ionizable derivatives.
DMSOGenerally solubleOften used to prepare high-concentration stock solutions.[2]
DMFGenerally solubleAn alternative to DMSO, though it may have similar toxicity concerns.
EthanolVariableCan be used for some less polar derivatives.

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions for an In-Vitro Assay

This protocol outlines a general procedure for preparing solutions of a poorly soluble compound like this compound to minimize precipitation.

Materials:

  • This compound (solid)

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath sonicator

  • Pre-warmed (37°C) assay buffer or cell culture medium

Procedure:

  • Prepare a 10 mM Stock Solution in DMSO:

    • Weigh out the appropriate amount of this compound.

    • Dissolve the solid in 100% DMSO to a final concentration of 10 mM.

    • Vortex thoroughly and use a water bath sonicator if necessary to ensure complete dissolution.

    • Visually inspect the solution to confirm it is clear and free of particulate matter.

    • Store the 10 mM stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

  • Prepare an Intermediate Dilution:

    • From the 10 mM stock, prepare a 100 µM intermediate solution by diluting it 1:100 in pre-warmed assay buffer or cell culture medium.

    • Pipette up and down several times to ensure thorough mixing. This step helps to gradually introduce the compound to the aqueous environment.

  • Prepare Final Working Solutions:

    • Perform serial dilutions from the 100 µM intermediate solution directly in the assay buffer to achieve the desired final concentrations for your experiment.

    • This method ensures that the final DMSO concentration remains constant and low across all tested concentrations. For the 1:100 intermediate dilution, the final DMSO concentration will be 1%. Further dilutions will lower this concentration.

Visualizations

TroubleshootingWorkflow start Solubility Issue Encountered (e.g., precipitation, inconsistent data) check_stock Inspect DMSO Stock Solution (Precipitate after freeze-thaw?) start->check_stock re_dissolve Warm (37°C) and Vortex/Sonicate Stock check_stock->re_dissolve Precipitate Observed stock_ok Stock Solution is Clear check_stock->stock_ok Clear re_dissolve->stock_ok dilution_method Review Dilution Method stock_ok->dilution_method direct_dilution Direct Dilution to Aqueous Buffer? dilution_method->direct_dilution intermediate_dilution Implement Intermediate Dilution Step (e.g., 1:100 in warm buffer) direct_dilution->intermediate_dilution Yes check_final_conc Is Final Compound Concentration Above Solubility Limit? direct_dilution->check_final_conc No final_dilution Perform Serial Dilutions from Intermediate Solution intermediate_dilution->final_dilution final_dilution->check_final_conc determine_solubility Determine Kinetic Solubility Limit in Assay Buffer check_final_conc->determine_solubility Yes/Unknown assay_ok Proceed with Assay check_final_conc->assay_ok No adjust_conc Adjust Final Concentration to be Below Solubility Limit determine_solubility->adjust_conc adjust_conc->assay_ok

Troubleshooting workflow for addressing compound precipitation.

SignalingPathway cluster_cell Cell cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase (RTK) ras Ras receptor->ras Growth Factor raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factor Transcription Factor erk->transcription_factor Phosphorylation gene_expression Gene Expression (Proliferation, Survival) transcription_factor->gene_expression Activation compound N-(4-(benzyloxy)phenyl) hydrazinecarbothioamide (Hypothetical Inhibitor) compound->raf Inhibition

Hypothetical signaling pathway (MAPK) with potential inhibition point.

References

stability of N-(4-(benzyloxy)phenyl)hydrazinecarbothioamide under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of N-(4-(benzyloxy)phenyl)hydrazinecarbothioamide under various experimental conditions. The information is intended for researchers, scientists, and drug development professionals.

General Stability Profile

  • Thiosemicarbazide Moiety: This group is known to be sensitive to strong acidic or basic conditions, which can lead to hydrolysis. The sulfur atom in the thiocarbonyl group (C=S) is susceptible to oxidation.

  • Benzyloxy-phenyl Moiety: The ether linkage in the benzyloxy group can be susceptible to cleavage under certain reductive (e.g., catalytic hydrogenation) or strongly acidic conditions. The benzyl group itself is generally stable, but exposure to UV light may lead to photochemical reactions.

It is recommended to store the compound in a cool, dry, and dark place to minimize degradation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of the compound, it should be stored in a tightly sealed container, protected from light, at a controlled cool temperature (e.g., 2-8 °C). It is also advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

Q2: What are the visible signs of degradation?

A2: Degradation of the compound may be indicated by a change in color (e.g., from white/off-white to yellow or brown), a change in physical state (e.g., from a crystalline solid to a gummy or oily substance), or the appearance of an unusual odor. Any of these changes suggest that the compound should be re-analyzed for purity before use.

Q3: Which solvents are compatible with this compound for short-term experiments?

A3: For short-term use, common organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and alcohols (e.g., ethanol, methanol) are generally suitable. However, for long-term storage in solution, it is crucial to perform stability studies in the specific solvent, as even seemingly inert solvents can promote degradation over time. Aqueous solutions, especially at non-neutral pH, should be used with caution and prepared fresh.

Q4: Is the compound sensitive to light?

A4: Compounds containing aromatic rings and heteroatoms can be susceptible to photolytic degradation. Therefore, it is recommended to handle the compound and its solutions in amber-colored vials or under low-light conditions to minimize exposure to UV and visible light.

Q5: What are the likely degradation products?

A5: Under hydrolytic conditions, degradation could lead to the cleavage of the hydrazinecarbothioamide group. Oxidative stress might result in the formation of disulfide-linked dimers or other oxidized species. Cleavage of the benzyloxy group would yield 4-aminophenol derivatives.

Troubleshooting Guide

Issue Possible Cause (Stability-Related) Recommended Action
Inconsistent assay results Degradation of the compound in the assay buffer or solvent.Prepare fresh solutions of the compound for each experiment. Verify the pH of your assay buffer and assess the compound's stability in it over the experiment's duration.
Appearance of new peaks in HPLC analysis The compound is degrading under the analytical conditions or during storage.Review your sample preparation and storage procedures. Ensure the mobile phase is not promoting degradation. Consider using a stability-indicating HPLC method.
Reduced biological activity The active compound has degraded, leading to a lower effective concentration.Re-test a fresh sample of the compound from a properly stored stock. If possible, confirm the purity of the sample being used.
Poor solubility after storage in solution The compound may have degraded into less soluble products, or precipitation may have occurred over time.Visually inspect the solution for any precipitate. If observed, attempt to redissolve by gentle warming or sonication. If this fails, prepare a fresh solution.

Potential Degradation Pathways

The following table summarizes the potential degradation pathways for this compound under forced degradation conditions.

Stress Condition Functional Group(s) Affected Potential Degradation Products
Acidic Hydrolysis Hydrazinecarbothioamide, Ether Linkage4-(Benzyloxy)aniline, Hydrazine, Carbonyl sulfide
Basic Hydrolysis Hydrazinecarbothioamide4-(Benzyloxy)aniline, Thiourea derivatives
Oxidation (e.g., H₂O₂) Hydrazinecarbothioamide (Sulfur)Disulfide-linked dimers, Sulfonic acid derivatives
Thermal Stress General decompositionComplex mixture of degradation products
Photolysis (UV/Vis light) Benzyloxy-phenyl, HydrazinecarbothioamideCleavage of the benzylic C-O bond, radical-mediated degradation products

Experimental Protocols

Protocol: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to assess the intrinsic stability of this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of the compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound in a hot air oven at 80°C for 48 hours. Also, reflux the stock solution at 80°C for 24 hours.

  • Photolytic Degradation: Expose the solid compound and the stock solution to UV light (254 nm) and visible light for a specified duration (e.g., 24 hours).

3. Sample Analysis:

  • After the specified time, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze all stressed samples, along with a control sample (unstressed), by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector.

4. Data Interpretation:

  • Compare the chromatograms of the stressed samples with the control.

  • Identify and quantify the degradation products.

  • Determine the percentage of degradation under each condition.

Visualizations

Troubleshooting_Workflow start Inconsistent Experimental Results check_purity Check Purity of Starting Material start->check_purity fresh_solution Prepare Fresh Solution check_purity->fresh_solution Purity OK new_batch Use a New Batch of Compound check_purity->new_batch Purity Compromised stability_in_solvent Assess Stability in Experimental Solvent/Buffer fresh_solution->stability_in_solvent change_conditions Modify Experimental Conditions (e.g., pH, temp) stability_in_solvent->change_conditions Compound Unstable end_good Problem Resolved stability_in_solvent->end_good Compound Stable stability_indicating_method Develop Stability-Indicating Analytical Method change_conditions->stability_indicating_method new_batch->fresh_solution end_bad Further Investigation Needed stability_indicating_method->end_bad

Caption: Troubleshooting workflow for inconsistent experimental results.

Forced_Degradation_Workflow start Start Forced Degradation Study prepare_stock Prepare Stock Solution of Compound start->prepare_stock stress_conditions Expose to Stress Conditions prepare_stock->stress_conditions acid Acid Hydrolysis stress_conditions->acid base Base Hydrolysis stress_conditions->base oxidation Oxidation stress_conditions->oxidation thermal Thermal stress_conditions->thermal photo Photolysis stress_conditions->photo analysis Analyze Samples by HPLC-PDA acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis data Identify and Quantify Degradants analysis->data report Generate Stability Profile Report data->report

Caption: General workflow for a forced degradation study.

Technical Support Center: Crystallization of N-(4-(benzyloxy)phenyl)hydrazinecarbothioamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the crystallization of N-(4-(benzyloxy)phenyl)hydrazinecarbothioamide. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for the crystallization of this compound?

A1: Based on protocols for similar thiosemicarbazide derivatives, ethanol is a recommended starting solvent for recrystallization.[1][2] Mixtures of ethanol and water are also commonly used to achieve the desired solubility profile for crystallization.[3]

Q2: My compound is not dissolving in the hot solvent. What should I do?

A2: If your compound is not dissolving, you can try incrementally adding more solvent while maintaining the temperature at the solvent's boiling point. If solubility is still an issue, you may need to select a more suitable solvent. For compounds with aromatic groups like this compound, solvents like methanol or acetone could be effective alternatives.[1]

Q3: No crystals are forming upon cooling. What are the next steps?

A3: If crystals do not form, the solution may be too dilute or supersaturation has not been achieved. You can try several techniques to induce crystallization:

  • Seeding: Add a small crystal of the pure compound to the solution to act as a nucleation site.

  • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.

  • Evaporation: Allow the solvent to evaporate slowly in a fume hood to increase the concentration of the solute.

  • Cooling: If you have been cooling at room temperature, try using an ice bath to further decrease the solubility.[1]

Q4: The product is "oiling out" instead of crystallizing. How can I fix this?

A4: "Oiling out" occurs when the compound melts before it crystallizes, often because the boiling point of the solvent is higher than the melting point of the solute. To remedy this, you can try adding more of the "good" solvent (the one in which the compound is more soluble) to lower the saturation point and then cool the solution again. Alternatively, re-dissolve the oil in a larger volume of solvent and allow it to cool more slowly.

Q5: How can I assess the purity of my recrystallized product?

A5: The purity of your crystals can be assessed by several methods. A sharp and consistent melting point is a good indicator of purity. You can also use Thin-Layer Chromatography (TLC) to check for the presence of impurities.[1] For a more detailed analysis, spectroscopic methods such as ¹H NMR can be used to confirm the structure and purity.

Troubleshooting Guide

This guide addresses common problems encountered during the crystallization of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Crystal Yield - The compound is too soluble in the chosen solvent, even at low temperatures.- Too much solvent was used.- The cooling process was too rapid, leading to the formation of very fine crystals that are difficult to collect.- Try a different solvent or a solvent mixture where the compound has lower solubility at cold temperatures.- Reduce the volume of the solvent by evaporation before cooling.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
Impure Product (Discolored or Incorrect Melting Point) - Impurities were co-precipitated during crystallization.- The cooling process was too fast, trapping impurities within the crystal lattice.- Ensure the initial dissolution is complete and that any insoluble impurities are filtered out from the hot solution.- Redissolve the crystals in fresh hot solvent and recrystallize, allowing for slow cooling.- Wash the filtered crystals with a small amount of cold solvent to remove surface impurities.[1]
Crystals Form Too Quickly - The solution is too concentrated.- The solvent is a poor choice, with a very steep solubility curve.- Add a small amount of additional hot solvent to the solution before cooling.- Choose a solvent system where the solubility difference between hot and cold is less dramatic.
Difficulty in Filtering the Crystals - The crystals are too fine or needle-like, clogging the filter paper.- Allow the solution to cool more slowly to encourage the growth of larger crystals.- Use a different filtration method, such as a Büchner funnel with a suitable filter paper grade.
Qualitative Solubility Data

The following table provides a qualitative guide to the expected solubility of this compound in common laboratory solvents, based on the behavior of similar aromatic thiosemicarbazide compounds.

Solvent Expected Solubility Notes
WaterSparingly SolubleThe hydrophobic benzene rings limit interaction with polar water molecules.
EthanolSoluble (especially when hot)A common and effective solvent for recrystallization of thiosemicarbazide derivatives.[1]
MethanolSolubleSimilar to ethanol, it is a polar protic solvent capable of dissolving the compound.[1]
AcetoneSolubleAs a polar aprotic solvent, it can effectively solvate the polar thioamide group.
DichloromethaneSolubleThiosemicarbazides are generally soluble in dichloromethane.
Dimethyl Sulfoxide (DMSO)SolubleA highly polar aprotic solvent known for its broad dissolving power for organic compounds.

Experimental Protocols

Protocol for Recrystallization of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • Crude this compound

  • Ethanol (or another suitable solvent)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Condenser (optional, but recommended)

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Filter paper

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol). Heat the mixture to the boiling point of the solvent with stirring to dissolve the solid. If the solid does not fully dissolve, add small portions of the hot solvent until a clear solution is obtained.[1]

  • Hot Filtration (if necessary): If any insoluble impurities are present in the hot solution, perform a hot filtration to remove them.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystal formation should begin during this period. Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal yield.[1]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals. This can be done by air drying or in a vacuum oven at a temperature below the compound's melting point.

Visualizations

Troubleshooting Workflow

TroubleshootingWorkflow start Start Crystallization dissolution Dissolve crude product in minimum hot solvent start->dissolution cooling Cool solution slowly dissolution->cooling oiling_out Does it 'oil out'? cooling->oiling_out crystals_form Do crystals form? collect_crystals Collect and dry crystals crystals_form->collect_crystals Yes induce_crystallization Induce crystallization: - Seed - Scratch - Evaporate solvent crystals_form->induce_crystallization No oiling_out->crystals_form No add_more_solvent Add more 'good' solvent, re-heat, and cool slowly oiling_out->add_more_solvent Yes end End collect_crystals->end induce_crystallization->cooling add_more_solvent->cooling

Caption: Troubleshooting workflow for crystallization.

Molecular Structure

References

Technical Support Center: Scaling Up the Synthesis of N-(4-(benzyloxy)phenyl)hydrazinecarbothioamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address potential challenges in the scaled-up synthesis of N-(4-(benzyloxy)phenyl)hydrazinecarbothioamide.

Troubleshooting Guide

This guide provides solutions to common problems that may be encountered during the synthesis and scale-up of this compound.

Problem Potential Cause Suggested Solution
Low or No Product Yield Incomplete reaction of 4-(benzyloxy)aniline.Ensure complete dissolution of 4-(benzyloxy)aniline before adding other reagents. Monitor the reaction progress using Thin-Layer Chromatography (TLC). Extend the reaction time if necessary.
Decomposition of the thiosemicarbazide product.Avoid excessive heating and prolonged reaction times, as this can lead to degradation. Maintain the recommended reaction temperature.
Loss of product during workup.If the product is soluble in the reaction solvent, precipitation can be induced by cooling the mixture in an ice bath or by pouring it into ice-cold water.[1]
Impure Product (Multiple Spots on TLC) Presence of unreacted starting materials.Wash the crude product with a suitable solvent like diethyl ether or cold ethanol to remove unreacted 4-(benzyloxy)aniline.[1]
Formation of side products.Control the reaction temperature carefully. Side reactions are more likely at higher temperatures.
Product degradation.Purify the product by recrystallization from a suitable solvent, such as ethanol or methanol, to remove degradation products.[1]
Difficulty in Product Isolation/Precipitation The product is soluble in the reaction solvent.After the reaction is complete, cool the mixture in an ice bath to induce precipitation. If the product remains dissolved, pouring the reaction mixture into ice-cold water can help precipitate the solid.[1] Alternatively, concentrate the reaction mixture by removing the solvent under reduced pressure.
Exothermic Reaction During Scale-Up Poor heat dissipation in larger reactors.On a larger scale, the surface-area-to-volume ratio decreases, leading to less efficient heat removal.[2][3] Use a reactor with a cooling jacket and monitor the internal temperature closely. Add reagents dropwise to control the rate of reaction and heat generation.
Poor Mixing During Scale-Up Inefficient stirring in large reaction vessels.Use an appropriate overhead mechanical stirrer for larger volumes to ensure homogeneous mixing. Inadequate mixing can lead to localized overheating and side product formation.[3]

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The synthesis is a two-step process. First, 4-nitrophenol is converted to 4-(benzyloxy)aniline hydrochloride.[4] This intermediate is then reacted with a thiocyanate source, such as ammonium thiocyanate, to yield the final product, this compound.

Q2: What are the critical parameters to control during the synthesis of the 4-(benzyloxy)aniline precursor?

The key steps involve a benzyloxy reaction followed by a reduction. For the benzyloxy reaction with 4-nitrophenol, controlling the temperature is crucial to ensure complete reaction and minimize side products.[4] During the subsequent reduction of the nitro group, the choice of reducing agent and reaction conditions will impact the yield and purity of the 4-(benzyloxy)aniline.

Q3: How can I monitor the progress of the reaction to form the final thiosemicarbazide product?

Thin-Layer Chromatography (TLC) is an effective method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting material (4-(benzyloxy)aniline) on a TLC plate, the disappearance of the starting material spot and the appearance of a new product spot will indicate that the reaction is proceeding.[1]

Q4: What are the main challenges when scaling up this synthesis from a laboratory to a pilot-plant scale?

The primary challenges in scaling up include:

  • Heat Management: The reaction to form the thiosemicarbazide can be exothermic. In larger reactors, inefficient heat dissipation can lead to a runaway reaction.[2][3]

  • Mixing: Achieving uniform mixing in a large reactor is more challenging and critical for maintaining consistent reaction conditions and avoiding localized "hot spots."[3]

  • Solid Handling: If the product precipitates from the reaction mixture, ensuring efficient filtration and washing on a large scale is important to obtain a pure product.

  • Safety: Handling larger quantities of reagents requires stringent safety protocols to mitigate risks associated with spills, emissions, and potential runaway reactions.

Experimental Protocols

Protocol 1: Synthesis of 4-(Benzyloxy)aniline Hydrochloride (Precursor)

This protocol is adapted from a patented method.[4]

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Nitrophenol139.1170 g0.503
Benzyl Chloride126.5893 g0.735
Potassium Carbonate138.2185 g0.615
Tetrabutylammonium Bromide322.372 g0.006
Ethanol46.07150 g-
Water18.02400 g-
Stannous Chloride Dihydrate225.65~227 g~1.0
Concentrated Hydrochloric Acid36.46As needed-

Procedure:

  • Synthesis of 4-(Benzyloxy)nitrobenzene:

    • To a 1000 mL reaction flask, add 400 g of water and 150 g of ethanol.

    • Add 2 g of Tetrabutylammonium bromide, 85 g of potassium carbonate, 70 g of 4-nitrophenol, and 93 g of benzyl chloride.

    • Stir the mixture and heat to 85-90°C. Reflux for 5 hours.

    • After the reaction, cool the mixture to 30°C. The product, 4-(benzyloxy)nitrobenzene, will precipitate. Filter and wash the solid.

  • Reduction to 4-(Benzyloxy)aniline:

    • The crude 4-(benzyloxy)nitrobenzene is then reduced to 4-(benzyloxy)aniline. A common method is using a reducing agent like stannous chloride in an acidic ethanol/water mixture.[5]

  • Formation of Hydrochloride Salt:

    • The resulting 4-(benzyloxy)aniline is dissolved in a suitable solvent, and hydrochloric acid is added to precipitate the 4-(benzyloxy)aniline hydrochloride salt.[4]

Protocol 2: Synthesis of this compound

This is a general procedure adapted from the synthesis of related thiosemicarbazide derivatives.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
4-(Benzyloxy)aniline Hydrochloride235.710.01 mol-
Ammonium Thiocyanate76.120.012 mol-
Ethanol46.0750 mL-
Water18.02As needed-

Procedure:

  • Dissolve 4-(benzyloxy)aniline hydrochloride (0.01 mol) in 50 mL of ethanol in a round-bottom flask.

  • Add ammonium thiocyanate (0.012 mol) to the solution.

  • Reflux the reaction mixture with continuous stirring for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Filter the solid, wash it with cold water, and dry it.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Visualizations

experimental_workflow cluster_precursor Precursor Synthesis cluster_final_product Final Product Synthesis start_precursor 4-Nitrophenol benzyloxy Benzyloxy Reaction (Benzyl Chloride, K2CO3) start_precursor->benzyloxy nitro_intermediate 4-(Benzyloxy)nitrobenzene benzyloxy->nitro_intermediate reduction Reduction (e.g., SnCl2/HCl) nitro_intermediate->reduction aniline_intermediate 4-(Benzyloxy)aniline reduction->aniline_intermediate hcl_salt Salt Formation (HCl) aniline_intermediate->hcl_salt precursor_product 4-(Benzyloxy)aniline HCl hcl_salt->precursor_product start_final 4-(Benzyloxy)aniline HCl precursor_product->start_final thiosemicarbazide_formation Thiosemicarbazide Formation (NH4SCN, Ethanol, Reflux) start_final->thiosemicarbazide_formation workup Workup (Precipitation in Water) thiosemicarbazide_formation->workup purification Purification (Recrystallization) workup->purification final_product N-(4-(benzyloxy)phenyl) hydrazinecarbothioamide purification->final_product

Caption: Experimental workflow for the synthesis of this compound.

scale_up_logic cluster_considerations Scale-Up Considerations start Lab Scale Synthesis Successful scale_up_decision Decision: Scale-Up? start->scale_up_decision heat_management Heat Management - Exothermic potential? - Cooling capacity scale_up_decision->heat_management Yes mixing Mixing Efficiency - Stirrer type & speed - Homogeneity scale_up_decision->mixing Yes safety Safety Review - Reagent handling - Emergency procedures scale_up_decision->safety Yes kinetics Reaction Kinetics - Concentration effects - Addition rate scale_up_decision->kinetics Yes pilot_plant Pilot Plant Synthesis heat_management->pilot_plant mixing->pilot_plant safety->pilot_plant kinetics->pilot_plant troubleshooting Troubleshooting pilot_plant->troubleshooting production Full-Scale Production pilot_plant->production Successful optimization Process Optimization troubleshooting->optimization optimization->pilot_plant

Caption: Logical workflow for scaling up the chemical synthesis process.

References

Technical Support Center: Refining Protocols for Biological Screening of Hydrazinecarbothioamides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their biological screening protocols for hydrazinecarbothioamides.

Frequently Asked Questions (FAQs)

Q1: What are the most common initial challenges when working with hydrazinecarbothioamides in biological assays?

A1: The primary challenges often revolve around the physicochemical properties of the compounds themselves. Poor solubility in aqueous assay buffers is a frequent issue, potentially leading to precipitation and inaccurate results.[1][2] Compound stability in stock solutions (commonly DMSO) and in the final assay medium should also be verified, as degradation can occur.[3][4] Additionally, some hydrazinecarbothioamide derivatives may interfere with assay readouts through autofluorescence or by causing protein aggregation, which can lead to false-positive results.[5][6]

Q2: My hydrazinecarbothioamide compound is showing activity across multiple, unrelated assays. What could be the cause?

A2: This phenomenon, often referred to as "frequent hitter" behavior, can stem from several non-specific mechanisms.[5] The compound may be forming aggregates at the tested concentrations, which can non-specifically inhibit enzymes.[6][7] It could also be chemically reactive, covalently modifying proteins within the assay.[8] Another possibility is interference with the assay technology itself, such as inhibiting a reporter enzyme like luciferase or possessing inherent fluorescent properties that confound the signal.[7][9] It is crucial to perform counter-screens and assay controls to rule out these artifacts.

Q3: How should I prepare and store stock solutions of my hydrazinecarbothioamide compounds?

A3: Dimethyl sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions.[1] It is important to use anhydrous DMSO to minimize degradation due to hydrolysis. Studies have shown that while many compounds are stable in DMSO, the presence of water can be a more significant factor in compound loss than oxygen.[3] Stock solutions should be stored at low temperatures (e.g., -20°C or -80°C) in tightly sealed containers to prevent water absorption. Repeated freeze-thaw cycles should be minimized; preparing smaller aliquots is recommended.[3]

Q4: What are the key biological activities reported for hydrazinecarbothioamides?

A4: Hydrazinecarbothioamides are a versatile class of compounds known for a wide range of biological activities. They have been extensively studied for their antimicrobial (antibacterial and antifungal) properties.[10][11][12] Additionally, they are recognized as potent enzyme inhibitors, with notable activity against tyrosinase and urease.[13][14] Some derivatives have also been investigated for their antihyperglycemic and cytotoxic potential against cancer cell lines.[15][16]

Troubleshooting Guides

Guide 1: Compound Solubility and Handling
Problem / Question Possible Cause(s) Recommended Solution(s)
Compound precipitates when diluted from DMSO stock into aqueous assay buffer. The compound has low aqueous solubility. The final DMSO concentration may be too low to maintain solubility.- Increase the final DMSO concentration in the assay, but ensure it is below the tolerance level for your cells or enzyme (typically ≤1%).- Test alternative co-solvents like PEG3350 or glycerol, again verifying their compatibility with the assay.[17]- Use a solubility screen to determine the maximum soluble concentration in your specific assay buffer.[2]- If solubility issues persist, consider structural modification of the compound to improve its hydrophilic properties.[17]
Assay results are highly variable between replicates. Compound may be precipitating over the course of the incubation. Inconsistent dissolution of DMSO stock after thawing.- Visually inspect plates for precipitation using a microscope before and after the assay.- Ensure complete dissolution of the compound in DMSO after thawing by vortexing.[3]- Consider reducing the compound concentration to below its solubility limit.- Run a time-course experiment to see if variability increases with longer incubation times.[2]
Loss of compound activity observed over time from the same stock solution. The compound is unstable in the solvent (e.g., DMSO). Degradation due to repeated freeze-thaw cycles. Water contamination in DMSO.- Prepare fresh stock solutions. Store stocks in small, single-use aliquots at -80°C.[3]- Use high-quality, anhydrous DMSO for stock preparation.[4]- Run a stability study by analyzing the purity of the stock solution over time using LC-MS.[3]
Guide 2: Enzyme Inhibition Assays
Problem / Question Possible Cause(s) Recommended Solution(s)
No inhibition observed where it is expected. Incorrect enzyme or substrate concentration. Inactive enzyme. Compound is insoluble in the assay buffer.- Verify the Km of the substrate and use a concentration at or below this value for competitive inhibition studies.- Check enzyme activity with a known positive control inhibitor.[18]- Confirm compound solubility under the exact assay conditions (buffer, pH, temperature).[2]
Inhibition curve does not follow a standard sigmoidal shape. Compound is a "tight-binding" inhibitor. The mechanism of inhibition is complex (e.g., time-dependent). Assay artifact or interference.- Use the Morrison equation instead of the Hill equation for data analysis if tight-binding is suspected.[18]- Pre-incubate the enzyme and inhibitor for varying times before adding the substrate to check for time-dependent inhibition.[19]- Run counter-screens to check for non-specific activity like aggregation or reporter interference.[5]
High background signal or false positives. The compound is autofluorescent or colored, interfering with spectrophotometric or fluorometric readouts. The compound inhibits the coupling enzyme in a multi-step assay.- Measure the absorbance or fluorescence of the compound alone in the assay buffer at the detection wavelength.[9]- If interference is present, subtract the background signal from all wells containing the compound.- If using a coupled assay, test the compound's activity directly against the coupling enzyme system.[19]
Guide 3: Antimicrobial and Cytotoxicity Assays
Problem / Question Possible Cause(s) Recommended Solution(s)
Inconsistent zone of inhibition (Disk Diffusion) or MIC values (Broth Microdilution). Uneven bacterial lawn or inoculum density. Compound precipitation in the media. Inconsistent compound loading on disks.- Ensure the bacterial suspension is standardized to a 0.5 McFarland standard.[20]- Check the solubility of the compound in the Mueller-Hinton broth.[10]- Ensure disks are fully saturated and dried before placing them on the agar.
High background in cytotoxicity assays (e.g., MTT, Resazurin). The compound directly reduces the indicator dye (e.g., MTT to formazan). High cell density leading to over-reduction of the dye. Contamination of cell culture.- Run a control with the compound and the dye in cell-free media to check for direct chemical reduction.[16]- Optimize cell seeding density to ensure the assay readout is within the linear range.[21][22]- Regularly test cell cultures for mycoplasma contamination.
Observed cytotoxicity at low concentrations, but effect plateaus or decreases at higher concentrations. Compound precipitation at higher concentrations reduces the effective soluble concentration. The compound has a cytostatic (inhibits proliferation) rather than a cytotoxic (kills cells) effect.- Visually confirm the absence of precipitate at all tested concentrations.[1]- Use a secondary assay that specifically measures cell death (e.g., a membrane integrity assay like CellTox Green) to distinguish from cytostatic effects.[23]- Monitor cell proliferation over the course of the experiment.[23]

Quantitative Data Summary

The following tables summarize representative quantitative data for hydrazinecarbothioamide derivatives from published studies.

Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

Compound IDTarget OrganismMIC (µg/mL)Reference
Hydrazinecarbothioamide 2Acinetobacter baumannii32[11][24]
Triazole 4Acinetobacter baumannii32[11][24]
Triazole 5Acinetobacter baumannii64[11][24]
Triazole 6Acinetobacter baumannii32[11][24]
Oxadiazole 17Candida parapsilosis32[24]
Compound 5e (4-bromophenyl)Staphylococcus aureus- (Described as significant)[10][12][20]
Compound 5g (n-propyl)Staphylococcus aureus- (Described as strongest effect)[10][12][20]
Compound 5g (n-propyl)Pseudomonas aeruginosa- (Described as strongest effect)[10][12][20]

Table 2: Enzyme Inhibition (IC50)

Compound IDTarget EnzymeIC50 (µM)Reference
(2E)-2-[(4-nitrophenyl)methylidene]hydrazine-1-carbothioamideMushroom Tyrosinase0.05[14]
Compound 8Human Carbonic Anhydrase I (hCA I)- (Described as most active)[25]
Compound 8Human Carbonic Anhydrase II (hCA II)- (Described as most active)[25]
Compound 12Acetylcholinesterase (AChE)21.45 (nM)[25]
Compound 12Butyrylcholinesterase (BChE)18.42 (nM)[25]

Experimental Protocols

Protocol 1: Broth Microdilution for Antimicrobial Susceptibility Testing

This protocol is adapted from methodologies used for screening hydrazinecarbothioamide derivatives.[10][11][20]

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO (e.g., 100 µM or 2048 µg/mL).[10][11]

  • Serial Dilution: In a sterile 96-well microplate, perform serial dilutions of the compound stock solution in the appropriate broth (e.g., Mueller-Hinton for bacteria, Sabouraud for fungi).[11]

  • Inoculum Preparation: Prepare a microbial inoculum adjusted to a 0.5 McFarland turbidity standard. Dilute this suspension 1:100 in the appropriate broth.[11][20]

  • Inoculation: Add 50 µL of the diluted microbial inoculum to each well of the microplate, resulting in a final volume of 100 µL per well.

  • Controls:

    • Negative Control: Wells containing only broth and the DMSO solvent (no compound).

    • Positive Control: Wells containing a known antibiotic or antifungal agent (e.g., Vancomycin, Meropenem, Fluconazole).[10][11]

    • Growth Control: Wells containing only broth and the microbial inoculum.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.[10][20]

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 2: Tyrosinase Inhibition Assay

This protocol is based on the screening of benzylidene-linked hydrazinecarbothioamides.[14]

  • Reagent Preparation:

    • Prepare a phosphate buffer solution (e.g., 50 mM, pH 6.8).

    • Prepare a solution of mushroom tyrosinase in the phosphate buffer.

    • Prepare a solution of the substrate, L-DOPA, in the phosphate buffer.

    • Dissolve the test compounds in DMSO to make stock solutions.

  • Assay Procedure:

    • In a 96-well plate, add the phosphate buffer.

    • Add the test compound solution (diluted from DMSO stock).

    • Add the tyrosinase enzyme solution to all wells except the blank.

    • Pre-incubate the mixture at room temperature for 10 minutes.

  • Reaction Initiation: Start the reaction by adding the L-DOPA substrate solution to all wells.

  • Measurement: Immediately measure the absorbance at 475 nm (corresponding to dopachrome formation) at time zero and then monitor the change in absorbance over time using a microplate reader.

  • Controls:

    • Negative Control: Assay mixture without the inhibitor.

    • Positive Control: Assay mixture with a known tyrosinase inhibitor (e.g., kojic acid).

    • Blank: Assay mixture without the enzyme.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Mandatory Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Primary Screening cluster_validation Phase 3: Hit Validation cluster_analysis Phase 4: Analysis Compound Hydrazinecarbothioamide Synthesis & Purity Check Stock Prepare DMSO Stock Solutions Compound->Stock Solubility Aqueous Solubility Screen Stock->Solubility PrimaryAssay Primary Biological Assay (e.g., Enzyme Inhibition) Solubility->PrimaryAssay HitID Hit Identification (Activity > Threshold) PrimaryAssay->HitID DoseResponse Dose-Response Curve & IC50/MIC Determination HitID->DoseResponse Cytotoxicity Cytotoxicity Assay (e.g., MTT) DoseResponse->Cytotoxicity CounterScreen Assay Interference Counter-Screens Cytotoxicity->CounterScreen SAR Structure-Activity Relationship (SAR) Analysis CounterScreen->SAR Lead Lead Compound Selection SAR->Lead

Caption: General workflow for screening hydrazinecarbothioamide compounds.

tyrosinase_pathway Tyrosine Tyrosine Tyrosinase1 Tyrosinase (Hydroxylase activity) Tyrosine->Tyrosinase1 L_DOPA L-DOPA Tyrosinase2 Tyrosinase (Oxidase activity) L_DOPA->Tyrosinase2 Dopaquinone Dopaquinone Melanin Melanin Pigments Dopaquinone->Melanin Multiple Steps Tyrosinase1->L_DOPA Tyrosinase2->Dopaquinone Inhibitor Hydrazinecarbothioamide Inhibitor ActiveSite Copper Ions in Active Site Inhibitor->ActiveSite Chelation

Caption: Inhibition of the melanin synthesis pathway by hydrazinecarbothioamides.

References

Validation & Comparative

A Comparative Guide to Thiosemicarbazide-Based Enzyme Inhibitors: Spotlight on Benzyloxy-Phenyl Derivatives and Their Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the intricate landscape of enzyme inhibition, thiosemicarbazides and their derivatives represent a compelling class of molecules with broad therapeutic potential. Their unique structural features allow for versatile interactions with various enzymatic targets, making them a focal point in the quest for novel therapeutics. This guide provides an in-depth, objective comparison of N-(4-(benzyloxy)phenyl)hydrazinecarbothioamide and related benzyloxy-phenyl thiosemicarbazide derivatives against other prominent thiosemicarbazide inhibitors. Our analysis is grounded in experimental data, elucidating the nuances of their inhibitory mechanisms and performance.

The Thiosemicarbazide Scaffold: A Versatile Tool for Enzyme Inhibition

Thiosemicarbazides are a class of organic compounds characterized by a hydrazinecarbothioamide backbone. This core structure is a potent pharmacophore, largely due to the presence of sulfur and nitrogen atoms that can act as chelation points for metal ions within enzyme active sites.[1] This chelating ability is central to the inhibitory mechanism of many thiosemicarbazide-based compounds, particularly against metalloenzymes.

The general structure of a thiosemicarbazide allows for extensive synthetic modification at the N1 and N4 positions, enabling the fine-tuning of their biological activity, selectivity, and pharmacokinetic properties. These modifications give rise to a vast library of derivatives with diverse inhibitory profiles against enzymes such as tyrosinase, topoisomerase, and various kinases.[2][3]

Mechanism of Action: A Tale of Metal Chelation and Beyond

The primary mechanism by which many thiosemicarbazide derivatives exert their inhibitory effects is through the chelation of metal cofactors essential for enzyme catalysis.[1] A prime example is the inhibition of tyrosinase, a copper-containing enzyme responsible for the rate-limiting step in melanin biosynthesis.[4] The sulfur atom of the thiosemicarbazide moiety can directly interact with the copper ions in the active site of tyrosinase, effectively inactivating the enzyme.[5]

Beyond simple metal chelation, the substituents on the thiosemicarbazide scaffold play a crucial role in defining the inhibitor's potency and mode of action. Aromatic and heterocyclic rings can engage in hydrophobic and pi-stacking interactions with amino acid residues in the active site, further stabilizing the enzyme-inhibitor complex.[6] This can lead to different types of inhibition, including competitive, non-competitive, and mixed-type inhibition, depending on whether the inhibitor binds to the free enzyme, the enzyme-substrate complex, or both.[5]

For enzymes that do not possess a metal cofactor, such as topoisomerases, the mechanism of inhibition is different. Thiosemicarbazones, a class of compounds derived from thiosemicarbazides, have been shown to inhibit topoisomerase II by interfering with its ATPase activity or by stabilizing the DNA-enzyme cleavage complex, leading to an accumulation of DNA double-strand breaks and subsequent cell death.[3][7]

Comparative Performance Analysis: Tyrosinase Inhibition

Tyrosinase is a key target in the development of agents for hyperpigmentation disorders and is a well-studied model for the inhibitory activity of thiosemicarbazide derivatives. The following table summarizes the 50% inhibitory concentration (IC50) values for a range of substituted thiosemicarbazone derivatives against mushroom tyrosinase, providing a basis for comparing their relative potencies.

CompoundSubstituent on Phenyl RingIC50 (µM)Reference
Benzaldehyde thiosemicarbazoneUnsubstituted0.84 - 9[5]
4-Hydroxybenzaldehyde thiosemicarbazone4-Hydroxy3.80[5]
4-Methoxybenzaldehyde thiosemicarbazone4-Methoxy2.62[5]
2-Chlorobenzaldehyde thiosemicarbazone2-Chloro1.22[5]
4-Chlorobenzaldehyde thiosemicarbazone4-Chloro1.82[5]
4-Dimethylaminobenzaldehyde thiosemicarbazone4-Dimethylamino2.02[5]
Kojic Acid (Reference Inhibitor)-~28[5]

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocols

Tyrosinase Inhibition Assay (In Vitro)

This protocol outlines a standard colorimetric method for assessing the inhibitory activity of test compounds against mushroom tyrosinase.

Materials:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • Phosphate Buffer (0.1 M, pH 6.8)

  • Test Compound (e.g., this compound)

  • Reference Inhibitor (e.g., Kojic Acid)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer.

    • Prepare a fresh solution of L-DOPA in phosphate buffer.

    • Dissolve the test compound and reference inhibitor in DMSO to create stock solutions.

  • Assay Setup:

    • In a 96-well plate, add 20 µL of various concentrations of the test compound (diluted in phosphate buffer) to the test wells.

    • Add 20 µL of phosphate buffer containing the same percentage of DMSO to the control wells.

    • Add 140 µL of phosphate buffer to all wells.

    • Add 20 µL of the tyrosinase solution to all wells except for the blank wells.

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiation of Reaction and Measurement:

    • Add 20 µL of the L-DOPA solution to all wells to start the reaction.

    • Immediately measure the absorbance at 475 nm at regular intervals for 20-30 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the percentage of inhibition using the formula: % Inhibition = [(Control Rate - Inhibitor Rate) / Control Rate] * 100

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Topoisomerase II Relaxation Assay (In Vitro)

This protocol describes a method to assess the ability of a test compound to inhibit the relaxation of supercoiled DNA by topoisomerase II.

Materials:

  • Human Topoisomerase IIα

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 10x Topoisomerase II Assay Buffer

  • ATP

  • Test Compound

  • Reference Inhibitor (e.g., Etoposide)

  • Agarose

  • TAE Buffer

  • Ethidium Bromide

  • Loading Dye

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the 10x assay buffer, ATP, and supercoiled DNA.

    • Add the test compound at various concentrations.

    • Add the Topoisomerase II enzyme to initiate the reaction.

    • Incubate the reaction at 37°C for 30 minutes.

  • Termination of Reaction and Electrophoresis:

    • Stop the reaction by adding loading dye containing SDS.

    • Load the samples onto an agarose gel.

    • Run the gel in TAE buffer until the dye front has migrated an adequate distance.

  • Visualization and Analysis:

    • Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

    • Supercoiled DNA will migrate faster than relaxed DNA. Inhibition of the enzyme will result in a higher proportion of supercoiled DNA.

    • Quantify the band intensities to determine the percentage of inhibition and the IC50 value.

Visualizing the Mechanisms

To better understand the processes described, the following diagrams illustrate the tyrosinase catalytic cycle and the general workflow of an enzyme inhibition assay.

Tyrosinase_Catalytic_Cycle E_oxy Tyrosinase (Cu2+-Cu2+) Oxy Form E_met Tyrosinase (Cu2+-Cu2+) Met Form E_oxy->E_met Monophenolase Activity E_deoxy Tyrosinase (Cu+-Cu+) Deoxy Form E_met->E_deoxy Diphenolase Activity Diphenol o-Diphenol (e.g., L-DOPA) E_met->Diphenol E_deoxy->E_oxy O2 Quinone o-Quinone E_deoxy->Quinone Monophenol Monophenol (e.g., Tyrosine) Monophenol->E_oxy Diphenol->E_met Melanin Melanin Quinone->Melanin Inhibitor Thiosemicarbazide Inhibitor Inhibitor->E_oxy Chelates Copper Inhibitor->E_met Chelates Copper

Caption: The catalytic cycle of tyrosinase and the point of inhibition by thiosemicarbazides.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Enzyme, Substrate, Buffer, and Inhibitor Solutions Incubation Incubate Enzyme with Inhibitor (or Vehicle) Reagents->Incubation Reaction Initiate Reaction by Adding Substrate Incubation->Reaction Measurement Measure Product Formation over Time Reaction->Measurement Calculation Calculate Reaction Rates and Percent Inhibition Measurement->Calculation IC50 Determine IC50 Value Calculation->IC50

Caption: A generalized workflow for an in vitro enzyme inhibition assay.

Conclusion

Thiosemicarbazides and their derivatives continue to be a rich source of potential enzyme inhibitors with broad therapeutic applications. While direct comparative data for this compound remains elusive, analysis of related structures suggests that the benzyloxy-phenyl moiety is a promising scaffold for the development of potent inhibitors, particularly for metalloenzymes like tyrosinase. The versatility of the thiosemicarbazide core, combined with the potential for extensive synthetic modification, ensures that this class of compounds will remain a significant area of research in the pursuit of novel and effective enzyme inhibitors. Further experimental evaluation of this compound and its analogs is warranted to fully elucidate their inhibitory potential and therapeutic utility.

References

Comparative Efficacy of Hydrazinecarbothioamide Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the biological activity of various hydrazinecarbothioamide derivatives, providing key experimental data and protocols to inform future drug development and research.

While a direct comparative analysis of a broad range of N-(4-(benzyloxy)phenyl)hydrazinecarbothioamide derivatives is not extensively available in the current body of scientific literature, this guide presents a comparative overview of the efficacy of closely related hydrazinecarbothioamide and thiosemicarbazide derivatives. The data and methodologies compiled from a number of recent studies offer valuable insights into the structure-activity relationships and potential therapeutic applications of this class of compounds. The following sections detail the antimicrobial, anticancer, and antioxidant activities of various derivatives, along with the experimental protocols used to determine their efficacy.

Antimicrobial Activity of Novel Hydrazinecarbothioamide Derivatives

A study focused on the synthesis and antimicrobial evaluation of novel hydrazinecarbothioamide derivatives incorporating a 1,2,4-triazole moiety provides significant data on their efficacy against various bacterial strains. The minimum inhibitory concentration (MIC) is a key measure of antimicrobial potency, with lower values indicating greater activity.

Data Presentation: Antimicrobial Efficacy (MIC in µM)
CompoundDerivative SubstitutionS. aureus (ATCC 25923)P. aeruginosa (ATCC 27853)E. coli (ATCC 25922)K. pneumoniae (BAA-2146)E. faecalis (ATCC 29212)
5a Phenyl>100>100>100>100>100
5b 4-Nitrophenyl50100>100>100>100
5c 4-Fluorophenyl50100>100>100>100
5d 4-Chlorophenyl2550>100>100>100
5e 4-Bromophenyl12.525>100>100>100
5g n-Propyl<1.56<0.78>100>100>100
Vancomycin (Positive Control)1.39---2.78
Meropenem (Positive Control)-780.310.62-

Data extracted from a study on novel hydrazinecarbothioamide derivatives.

Experimental Protocols: Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized compounds was determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

1. Preparation of Bacterial Inoculum:

  • Bacterial strains were cultured on Mueller-Hinton agar (MHA) plates for 18-24 hours at 37°C.

  • A few colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • The suspension was further diluted to obtain a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

2. Broth Microdilution Assay:

  • The compounds were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.

  • Serial two-fold dilutions of the compounds were prepared in Mueller-Hinton broth (MHB) in 96-well microtiter plates.

  • The prepared bacterial inoculum was added to each well.

  • The plates were incubated at 37°C for 18-24 hours.

  • The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth. Vancomycin and Meropenem were used as positive controls, and DMSO was used as a negative control.

Experimental Workflow: Synthesis of Hydrazinecarbothioamide Derivatives

G cluster_0 Step 1: Synthesis of Acetohydrazide cluster_1 Step 2: Synthesis of Hydrazinecarbothioamide A Ethyl Ester Derivative C 2-[[4-(4-Fluorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide A->C Ethanol, Reflux B Hydrazine Hydrate B->C D Acetohydrazide Derivative (from Step 1) F Final Hydrazinecarbothioamide Derivative D->F Absolute Ethanol, Reflux E Appropriate Isothiocyanate E->F

Caption: General synthetic pathway for hydrazinecarbothioamide derivatives.

Anticancer Activity of Benzenesulfonamide Derivatives

A series of new benzenesulfonamide-based thiosemicarbazide derivatives were synthesized and evaluated for their in vitro anticancer activity against the MCF-7 human breast cancer cell line.[1] The half-maximal inhibitory concentration (IC50) was determined to quantify their cytotoxic effects.[1]

Data Presentation: Anticancer Efficacy (IC50 in µg/mL)
CompoundDerivative SubstitutionIC50 (µg/mL) on MCF-7 Cells
4a 2-Benzylidene38.1
4b 2-(4-Nitrobenzylidene)38
4c 2-(4-Methoxybenzylidene)37.8
4d 2-(4-Chlorobenzylidene)41
4e 2-(4-(Dimethylamino)benzylidene)28.2
Doxorubicin (Standard Drug)12.80

Data extracted from a study on new benzenesulfonamide drugs.[1]

Experimental Protocols: MTT Assay for Cytotoxicity

The anticancer activity was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]

1. Cell Culture:

  • MCF-7 cells were maintained in DMEM supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

2. Cell Treatment:

  • Cells were seeded in 96-well plates at a density of 1 x 10⁴ cells/well and allowed to attach overnight.

  • The cells were then treated with various concentrations of the synthesized compounds and incubated for 48 hours.

3. MTT Assay:

  • After the incubation period, the medium was removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) was added to each well.

  • The plates were incubated for another 4 hours at 37°C.

  • The MTT solution was then removed, and 100 µL of DMSO was added to dissolve the formazan crystals.

  • The absorbance was measured at 570 nm using a microplate reader.

  • The percentage of cell viability was calculated, and the IC50 values were determined from the dose-response curves.

Signaling Pathway: Potential Mechanism of Action

While the exact signaling pathway was not fully elucidated in the study, the cytotoxic effects of these compounds on cancer cells likely involve the induction of apoptosis. This process is often mediated by a complex cascade of signaling events.

G A Hydrazinecarbothioamide Derivative B Cancer Cell Interaction A->B C Induction of Oxidative Stress B->C D Mitochondrial Dysfunction C->D E Caspase Activation D->E F Apoptosis E->F

Caption: A potential apoptotic pathway induced by bioactive compounds.

Antioxidant Activity of Hydrazinecarbothioamide Derivatives

The antioxidant potential of new hydrazinecarbothioamides containing a diarylsulfone moiety was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The IC50 value represents the concentration of the compound required to scavenge 50% of the DPPH radicals.

Data Presentation: Antioxidant Efficacy (IC50 in µM)
CompoundDerivative Substitution (X)% Inhibition at 250 µMIC50 (µM)
4 H97.18 ± 1.4239.39
5 Cl96.90 ± 1.3939.79
6 Br97.11 ± 1.1242.32
Ascorbic Acid (Positive Control)91.26 ± 0.49107.67
BHA (Positive Control)89.30 ± 1.3751.62
BHT (Positive Control)23.05 ± 1.32423.37

Data extracted from a study on new hydrazinecarbothioamide and 1,2,4-triazole class compounds.

Experimental Protocols: DPPH Radical Scavenging Assay

1. Preparation of Solutions:

  • A stock solution of DPPH (0.1 mM) in methanol was prepared.

  • Test compounds were dissolved in a suitable solvent (e.g., DMSO or methanol) to prepare stock solutions of various concentrations.

2. Assay Procedure:

  • In a 96-well plate or cuvettes, a specific volume of the test compound solution was mixed with the DPPH solution.

  • The mixture was incubated in the dark at room temperature for 30 minutes.

  • The absorbance of the solution was measured at 517 nm using a spectrophotometer.

  • The percentage of DPPH radical scavenging activity was calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound.

  • The IC50 value was determined by plotting the percentage of inhibition against the concentration of the test compound.

Logical Relationship: Structure-Activity Observations

G A Hydrazinecarbothioamide Core Structure B Presence of Electron-donating/withdrawing groups on Phenyl Ring A->B C Alteration of Lipophilicity and Electronic Properties B->C D Modulation of Biological Activity (Antimicrobial, Anticancer, Antioxidant) C->D

Caption: Influence of substituents on the biological activity of derivatives.

This guide provides a foundational understanding of the comparative efficacy of various hydrazinecarbothioamide derivatives. The presented data and protocols can serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the design and evaluation of new, more potent therapeutic agents. Further research focusing on the specific this compound scaffold is warranted to explore its full therapeutic potential.

References

Comparative In Vitro Bioactivity of N-(4-(benzyloxy)phenyl)hydrazinecarbothioamide and Related Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro bioactivity of compounds related to N-(4-(benzyloxy)phenyl)hydrazinecarbothioamide. This class of compounds, known as thiosemicarbazides and their derivatives (thiosemicarbazones), has garnered significant interest in medicinal chemistry due to a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibition properties.[1] The data presented herein is compiled from various studies to facilitate the evaluation of these molecules as potential therapeutic agents.

Comparative Bioactivity Analysis

While direct in vitro anticancer data for this compound was not available in the reviewed literature, structurally similar compounds containing the benzyloxy moiety have demonstrated significant biological effects. The primary activities observed are Monoamine Oxidase B (MAO-B) inhibition and anticancer cytotoxicity.

Bioactivity of Benzyloxy-Derivatives

Close analogs of the target compound have been synthesized and evaluated for their ability to inhibit MAO-B, an enzyme implicated in neurodegenerative diseases like Parkinson's and Alzheimer's.[2] As shown in Table 1, a benzyloxy-substituted thiosemicarbazone demonstrated potent and selective inhibition of the MAO-B enzyme. This highlights a potential therapeutic application for this structural class beyond oncology.

Table 1: In Vitro Bioactivity of Benzyloxy-Substituted Analogs

Compound NameTarget/AssayCell Line / EnzymeIC50 ValueReference
2-(4-(benzyloxy)benzylidene)-N-methylhydrazine-1-carbothioamideMAO-B InhibitionRecombinant Human MAO-B0.44 ± 0.02 µM[2]
2-(4-(benzyloxy)benzylidene)-N-methylhydrazine-1-carbothioamideMAO-A InhibitionRecombinant Human MAO-A> 100 µM[2]

IC50: The concentration of a drug that gives half-maximal response.

Comparative Anticancer Activity of Thiosemicarbazone Derivatives

To provide a broader context for the potential of this compound as an anticancer agent, this section compares the in vitro cytotoxic activity of various other thiosemicarbazone derivatives against a range of human cancer cell lines. These compounds demonstrate that the thiosemicarbazone scaffold is a versatile pharmacophore for developing potent anticancer agents.[3][4] The data, summarized in Table 2, reveals activities spanning from nanomolar to micromolar concentrations across leukemia, lung, colon, and breast cancer cell lines.

Table 2: In Vitro Anticancer Activity of Comparative Hydrazinecarbothioamide/Thiosemicarbazone Derivatives

Compound Name/ReferenceCancer Cell LineCell Line TypeIC50 / GI50 Value (µM)
3-Methoxybenzaldehyde thiosemicarbazone B16-F0Mouse Melanoma4.98
EACEhrlich Ascites Carcinoma2.82
MCF-7Human Breast Adenocarcinoma14.25
4-Nitrobenzaldehyde thiosemicarbazone B16-F0Mouse Melanoma7.12
EACEhrlich Ascites Carcinoma3.83
MCF-7Human Breast Adenocarcinoma7.10
Compound 1 A549Human Lung Adenocarcinoma7.01 (as spiro-thiadiazole)
Compound 1 HT29Human Colon Adenocarcinoma24.3
Compound 1 LOX IMVIHuman Melanoma9.55
Compound 7 K562Human Myelogenous Leukemia2.27
Compound 7 HL-60Human Promyelocytic Leukemia1.42
Compound 10 K562Human Myelogenous Leukemia2.53
Compound 10 HL-60Human Promyelocytic Leukemia1.52

IC50 (Inhibitory Concentration 50%): Concentration causing 50% inhibition of cell growth. GI50 (Growth Inhibition 50%): Concentration causing 50% inhibition of cell proliferation. Data for compounds 1, 7, and 10 are from studies on different, but related, heterocyclic structures.[5][6]

Proposed Mechanism of Action

The anticancer activity of thiosemicarbazones is multifaceted. A primary mechanism involves the chelation of essential metal ions, particularly iron.[7] This interferes with crucial cellular processes. The redox activity of the resulting iron-thiosemicarbazone complexes can generate reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis. Furthermore, these compounds are well-documented inhibitors of ribonucleotide reductase, a key iron-dependent enzyme required for DNA synthesis and repair, which effectively halts cell cycle progression.[8]

Anticancer_Mechanism Proposed Anticancer Mechanism of Thiosemicarbazones TSC Thiosemicarbazone Derivative Complex [Fe-TSC] Complex (Redox Active) TSC->Complex Chelation Fe Cellular Iron (Fe²⁺/Fe³⁺) Fe->Complex ROS ↑ Reactive Oxygen Species (ROS) Complex->ROS Redox Cycling RR_Inhibition RR Inhibition Complex->RR_Inhibition Direct Inhibition OxidativeStress Oxidative Stress ROS->OxidativeStress Apoptosis Apoptosis (Cell Death) OxidativeStress->Apoptosis RR Ribonucleotide Reductase (RR) DNAsynthesis DNA Synthesis & Repair RR->DNAsynthesis Catalyzes RR_Inhibition->DNAsynthesis Blocks CellCycleArrest G1/S Phase Cell Cycle Arrest DNAsynthesis->CellCycleArrest Required for Progression CellCycleArrest->Apoptosis

Anticancer Mechanism of Thiosemicarbazones.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro findings. Below are representative protocols for the key assays discussed.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, where mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan product.[9]

Materials:

  • Cancer cell lines (e.g., A549, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well sterile microplates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should typically be below 0.5%. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells for untreated controls (medium only) and vehicle controls (medium with DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10-20 µL of the 5 mg/mL MTT solution to each well and incubate for another 2-4 hours. During this time, visible purple formazan crystals will form in viable cells.[10]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Monoamine Oxidase B (MAO-B) Inhibition Assay

This fluorometric assay measures the activity of MAO-B by detecting hydrogen peroxide (H₂O₂), a byproduct of the enzyme-catalyzed oxidation of its substrate.[11][12]

Materials:

  • Recombinant human MAO-B enzyme

  • MAO-B Assay Buffer

  • MAO-B Substrate (e.g., kynuramine or benzylamine)[2][13]

  • Fluorescent Probe (e.g., OxiRed™ or similar)

  • Developer solution

  • Test compound and a known MAO-B inhibitor (e.g., Selegiline) as a positive control

  • 96-well black, flat-bottom microplate

  • Fluorometric microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of the test inhibitor, positive control, and enzyme control in MAO-B Assay Buffer.

  • Reaction Setup: In a 96-well plate, add 10 µL of the test inhibitor, positive control, or assay buffer (for enzyme control wells).

  • Enzyme Addition: Prepare a working solution of the MAO-B enzyme in assay buffer. Add 50 µL of this solution to each well. Mix and incubate for 10 minutes at 37°C to allow the inhibitors to interact with the enzyme.

  • Substrate Addition: Prepare a substrate solution containing the MAO-B substrate, developer, and fluorescent probe in the assay buffer.

  • Initiate Reaction: Add 40 µL of the substrate solution to each well to start the reaction. Mix well.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence kinetically at 37°C for 10-40 minutes (e.g., Ex/Em = 535/587 nm).

  • Data Analysis: Calculate the rate of reaction for each well from the linear portion of the kinetic curve. Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme control. Calculate the IC50 value by plotting the percent inhibition versus the inhibitor concentration.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the in vitro screening of novel compounds for anticancer activity.

Experimental_Workflow In Vitro Anticancer Screening Workflow Synthesis Compound Synthesis & Characterization Stock Prepare Stock Solutions (e.g., in DMSO) Synthesis->Stock Treatment Compound Treatment (Serial Dilutions) Stock->Treatment CellCulture Cell Line Culture & Maintenance Plating Cell Seeding in 96-Well Plates CellCulture->Plating Plating->Treatment Incubation Incubation (48-72 hours) Treatment->Incubation Assay Viability Assay (e.g., MTT Assay) Incubation->Assay Readout Data Acquisition (Absorbance Reading) Assay->Readout Analysis Data Analysis (IC50 Calculation) Readout->Analysis Conclusion Identify Lead Compounds Analysis->Conclusion

Workflow for In Vitro Cytotoxicity Screening.

References

In Vivo Efficacy of Hydrazinecarbothioamide Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Efficacy of Hydrazinecarbothioamide Derivatives in Vivo

The following table summarizes the in vivo efficacy of various hydrazinecarbothioamide derivatives from the selected studies. These compounds have been evaluated in different disease models, showcasing their potential therapeutic applications.

CompoundTherapeutic AreaAnimal ModelKey Efficacy Metric
Thiophene-2-thiosemicarbazone derivative (Compound 7) OncologyEhrlich solid tumor model in miceAll tested doses (30-300 mg/kg) inhibited tumor development, with the lowest dose being the most effective.[1]
(Z)-2-(5-chloro-2-oxoindolin-3-ylidene)-N-phenyl-hydrazinecarbothioamide (COPHCT) Anti-inflammatoryZymosan-induced air pouch in miceAt doses of 1.0, 2.5, and 5.0 mg/kg, significantly reduced leukocyte migration and total protein concentration in the inflammatory exudate.[2][3][4][5]
N-butyl-1-(4-dimethylamino)phenyl-1,2,3,4-tetrahydro-β-carboline-3-carboxamide (C4) AntiparasiticMurine model of Chagas diseaseShowed a synergistic effect with benznidazole, leading to a substantial reduction in parasitemia levels and lower mortality rates in mice infected with Trypanosoma cruzi.[6][7][8]
N-(β-D-galactopyranosyl)-thiosemicarbazide ToxicologyHealthy white miceThe average lethal dose (LD50) was determined to be 1134 mg/kg, with an absolutely lethal dose (LD100) of 2000 mg/kg, classifying it as a substance of moderate hazard.[9][10][11][12][13]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vivo studies. The following protocols are based on the methodologies described in the cited research for the corresponding disease models.

1. Ehrlich Solid Tumor Model for Antitumor Activity

This model is utilized to assess the in vivo antitumor efficacy of compounds against Ehrlich ascites carcinoma.

  • Animal Model: Swiss albino mice are commonly used.

  • Tumor Induction: Ehrlich ascites carcinoma (EAC) cells are aspirated from a donor mouse. A suspension of approximately 2.5 million EAC cells is then injected subcutaneously or intramuscularly into the hind leg of the experimental mice.

  • Treatment Regimen: Following tumor cell inoculation, the test compound (e.g., Thiophene-2-thiosemicarbazone derivative) is administered, typically intraperitoneally, at various doses for a specified period. A control group receives the vehicle solution.

  • Efficacy Evaluation: Tumor volume is measured periodically using calipers. At the end of the experiment, tumors are excised and weighed. The percentage of tumor growth inhibition is calculated by comparing the tumor weight in the treated groups to the control group.

2. Zymosan-Induced Air Pouch Model for Anti-inflammatory Activity

This model is employed to evaluate the anti-inflammatory properties of test compounds by creating a localized inflammatory environment.

  • Animal Model: BALB/c mice are a suitable model.

  • Pouch Formation: An initial injection of sterile air is administered subcutaneously into the dorsal region of the mice to create an air pouch. This is often followed by a second air injection to maintain the pouch.

  • Induction of Inflammation: A solution of zymosan (a yeast cell wall component) is injected into the air pouch to induce an inflammatory response, characterized by the influx of leukocytes and plasma exudation.[14][15][16][17][18]

  • Treatment: The test compound (e.g., COPHCT) is administered to the animals (e.g., orally or intraperitoneally) prior to the zymosan injection.

  • Evaluation of Inflammation: After a specific period, the inflammatory exudate is collected from the pouch. The volume of the exudate is measured, and the total and differential leukocyte counts are determined. The concentration of inflammatory mediators (e.g., cytokines, proteins) in the exudate can also be quantified.

3. Murine Model of Acute Chagas Disease for Antiparasitic Activity

This model is used to assess the efficacy of compounds against Trypanosoma cruzi, the parasite responsible for Chagas disease.

  • Animal Model: BALB/c or Swiss mice are commonly used.

  • Infection: Mice are infected with a specific strain of Trypanosoma cruzi trypomastigotes, typically via intraperitoneal injection.

  • Treatment: Treatment with the test compound (e.g., C4), alone or in combination with a reference drug like benznidazole, is initiated at a specific time point post-infection and continued for a defined duration.

  • Efficacy Assessment: Parasitemia (the number of parasites in the blood) is monitored regularly by microscopic examination of fresh blood samples.[19][20][21][22] Mortality rates and body weight are also recorded. At the end of the study, cardiac tissue may be examined for the presence of amastigote nests.

Visualizing Experimental Workflows and Pathways

To further clarify the experimental processes and potential mechanisms of action, the following diagrams are provided.

experimental_workflow cluster_setup Experimental Setup cluster_induction Disease Induction cluster_treatment Treatment Phase cluster_evaluation Efficacy Evaluation animal_model Select Animal Model (e.g., Mice) acclimatization Acclimatization Period animal_model->acclimatization grouping Randomize into Treatment and Control Groups acclimatization->grouping tumor_induction Induce Disease Model (e.g., Tumor Inoculation, Inflammatory Agent Injection) grouping->tumor_induction compound_admin Administer Test Compound and Vehicle Control tumor_induction->compound_admin monitoring Monitor Animal Health and Disease Progression compound_admin->monitoring data_collection Collect Endpoint Data (e.g., Tumor Volume, Inflammatory Markers, Parasitemia) monitoring->data_collection analysis Statistical Analysis of Results data_collection->analysis

Caption: A generalized workflow for in vivo efficacy studies.

inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_cellular_response Cellular Response cluster_mediators Mediator Release cluster_outcome Inflammatory Outcome stimulus Zymosan macrophage Resident Macrophages stimulus->macrophage cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) macrophage->cytokines chemokines Chemokines macrophage->chemokines neutrophil Neutrophils protein_exudation Increased Vascular Permeability (Protein Exudation) cytokines->protein_exudation leukocyte_migration Leukocyte Migration chemokines->leukocyte_migration leukocyte_migration->protein_exudation COPHCT (Z)-2-(5-chloro-2-oxoindolin-3-ylidene) -N-phenyl-hydrazinecarbothioamide (COPHCT) COPHCT->leukocyte_migration Inhibits COPHCT->protein_exudation Reduces

Caption: A simplified diagram of the inflammatory response and the inhibitory effects of COPHCT.

References

Structure-Activity Relationship (SAR) of N-(4-(benzyloxy)phenyl)hydrazinecarbothioamide Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the structure-activity relationships (SAR) of N-(4-(benzyloxy)phenyl)hydrazinecarbothioamide analogs based on available experimental data. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of compounds.

Biological Activities and SAR Insights

This compound and its analogs have been investigated for a range of biological activities, including enzyme inhibition and antimicrobial effects. The core structure, consisting of a benzyloxy group linked to a phenylhydrazinecarbothioamide moiety, offers multiple points for chemical modification to explore and optimize these activities.

Monoamine Oxidase-B (MAO-B) Inhibition

A notable therapeutic application of this scaffold is the inhibition of monoamine oxidase-B (MAO-B), an enzyme implicated in neurodegenerative diseases. SAR studies have revealed key structural features that govern the inhibitory potency and selectivity of these compounds.

A series of 2-(4-(benzyloxy)benzylidene)hydrazine-1-carbothioamide derivatives demonstrated significant inhibitory activity against MAO-B.[1] The parent compound, 2-(4-(benzyloxy)benzylidene)hydrazine-1-carbothioamide (BT5), and its N-methyl analog (BT6) showed potent inhibition with IC50 values of 0.11 µM and 0.12 µM, respectively.[1] The introduction of a phenyl group at the terminal nitrogen (BT8) did not significantly alter the high potency.[1] Interestingly, replacing the sulfur atom with oxygen to form the corresponding semicarbazide (BT7) also resulted in a highly active compound (IC50 = 0.12 µM).[1] This suggests that both thiosemicarbazide and semicarbazide moieties are favorable for MAO-B inhibition within this scaffold.

Furthermore, substitutions on the benzyloxy ring were explored. The presence of a 3-fluoro substituent on the benzyl ring (BT1, BT3, BT4) also yielded highly potent MAO-B inhibitors with IC50 values in the low micromolar range.[1]

Table 1: MAO-A and MAO-B Inhibitory Activity of Benzyloxy-Substituted Thio/Semicarbazide Derivatives [1]

Compound IDR1R2XMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (MAO-A/MAO-B)
BT13-FHS9.760.1188.73
BT23-FHO> 1001.68> 59.52
BT33-FCH3S> 1000.11> 909.09
BT43-FPhenylS> 1002.01> 49.75
BT5HHS> 400.11> 363.64
BT6HCH3S> 1000.12> 833.33
BT7HHO> 1000.12> 833.33
BT8HPhenylS> 1000.13> 769.23
Antimicrobial Activity

Hydrazinecarbothioamide derivatives have also been evaluated for their antimicrobial properties. A study on a series of N-substituted-2-{[(4-(4-fluorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}hydrazine-1-carbothioamides revealed that the nature of the substituent on the terminal nitrogen plays a crucial role in their activity against various bacterial strains.[2]

While not direct analogs of the N-(4-(benzyloxy)phenyl) core structure, this study provides valuable SAR insights for the broader hydrazinecarbothioamide class. For instance, compounds with small alkyl groups like propyl (5g) and allyl (5i) at the terminal nitrogen exhibited significant activity against S. aureus and P. aeruginosa.[2] Aromatic substitutions also led to moderate to good activity.[2]

Table 2: Antimicrobial Activity (MIC, µM) of Hydrazinecarbothioamide Analogs [2]

Compound IDR GroupS. aureusE. faecalisP. aeruginosaK. pneumoniaeE. coli
5aPhenyl6.25>10012.5>10050
5b4-Nitrophenyl6.25>10012.5>10050
5c4-Fluorophenyl6.25>10025>10050
5d4-Chlorophenyl3.12>1006.25>10025
5e4-Bromophenyl1.56>1003.12>10012.5
5fEthyl12.5>10025>100100
5gn-Propyl<0.78>100<0.78>1006.25
5hIsopropyl6.25>10012.5>10050
5iAllyl1.56>1001.56>10012.5
Vancomycin-1.392.78---
Meropenem---780.310.15
Tyrosinase Inhibition

Thiosemicarbazones, which are structurally related to hydrazinecarbothioamides, are known inhibitors of tyrosinase, a key enzyme in melanin synthesis.[3] SAR studies on benzaldehyde thiosemicarbazone derivatives have shown that substitutions on the phenyl ring significantly influence their inhibitory potency.[3] For instance, a hydroxyl group at the 4-position of the benzaldehyde ring leads to potent tyrosinase inhibition.[3] This suggests that this compound analogs, which also possess a substituted phenyl ring, could be promising candidates for tyrosinase inhibition. The benzyloxy group, in particular, could be explored with various substitutions to modulate this activity.

Experimental Protocols

General Synthesis of Benzyloxy-Substituted Thio/Semicarbazide Derivatives

The synthesis of the benzyloxy-substituted thio/semicarbazide derivatives generally involves the condensation of a substituted 4-(benzyloxy)benzaldehyde with a corresponding thiosemicarbazide or semicarbazide.[1]

G sub_benzaldehyde Substituted 4-(Benzyloxy)benzaldehyde reaction_conditions Ethanol, Reflux sub_benzaldehyde->reaction_conditions thiosemicarbazide Thiosemicarbazide or Semicarbazide Analog thiosemicarbazide->reaction_conditions product Target Thio/Semicarbazide Derivative reaction_conditions->product

Caption: General synthetic scheme for benzyloxy derivatives.

In Vitro Monoamine Oxidase (MAO) Inhibition Assay[1]

The inhibitory activity of the compounds against human MAO-A and MAO-B was determined using a fluorometric method. The assay measures the production of hydrogen peroxide from the MAO-catalyzed oxidation of a substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B). This is coupled to the horseradish peroxidase-catalyzed oxidation of Amplex Red to the fluorescent product, resorufin.

G start Prepare reaction mixture: - Human recombinant MAO-A/B - Sodium phosphate buffer - Test compound preincubation Pre-incubate at 37°C for 15 min start->preincubation initiate_reaction Add Amplex Red, HRP, and substrate (kynuramine or benzylamine) preincubation->initiate_reaction incubation Incubate at 37°C for 30 min initiate_reaction->incubation measure_fluorescence Measure fluorescence intensity (Ex/Em = 535/590 nm) incubation->measure_fluorescence calculate_ic50 Calculate % inhibition and IC50 values measure_fluorescence->calculate_ic50

Caption: Workflow for MAO inhibition assay.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)[2]

The minimum inhibitory concentration (MIC) of the compounds was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

G start Prepare serial dilutions of test compounds in a 96-well microtiter plate add_bacteria Add standardized bacterial suspension to each well start->add_bacteria incubation Incubate at 37°C for 18-24 hours add_bacteria->incubation read_results Visually inspect for bacterial growth (turbidity) incubation->read_results determine_mic Determine MIC as the lowest concentration with no visible growth read_results->determine_mic

Caption: Workflow for broth microdilution MIC assay.

Mushroom Tyrosinase Inhibition Assay[3]

The tyrosinase inhibitory activity can be determined spectrophotometrically by measuring the formation of dopachrome from the oxidation of L-DOPA.

G start Prepare reaction mixture: - Mushroom tyrosinase in phosphate buffer - Test compound preincubation Pre-incubate at 25°C for 10 min start->preincubation initiate_reaction Add L-DOPA solution preincubation->initiate_reaction measure_absorbance Monitor the change in absorbance at 475 nm over time initiate_reaction->measure_absorbance calculate_inhibition Calculate % inhibition and IC50 values measure_absorbance->calculate_inhibition

Caption: Workflow for tyrosinase inhibition assay.

Conclusion

The this compound scaffold represents a versatile platform for the development of novel therapeutic agents. The available data highlights its potential in targeting enzymes such as MAO-B and tyrosinase, as well as in combating microbial infections. The structure-activity relationships discussed herein provide a foundation for the rational design of more potent and selective analogs. Further systematic modifications of the benzyloxy and phenylhydrazine moieties, coupled with a broader range of biological evaluations, are warranted to fully explore the therapeutic potential of this promising class of compounds.

References

Cross-Validation of Molecular Docking for N-(4-(benzyloxy)phenyl)hydrazinecarbothioamide and Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of molecular docking results and their experimental cross-validation for N-(4-(benzyloxy)phenyl)hydrazinecarbothioamide and structurally related analogs. While specific experimental data for the title compound is not publicly available, this guide leverages data from closely related hydrazinecarbothioamide derivatives to illustrate the crucial process of validating computational predictions with empirical evidence. This information is intended for researchers, scientists, and drug development professionals engaged in computational drug design and discovery.

Introduction to Molecular Docking and the Importance of Cross-Validation

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a valuable tool in drug discovery for screening virtual libraries of compounds against a protein target to identify potential drug candidates. However, the reliability of docking results is highly dependent on the scoring functions used and the accuracy of the protein and ligand structures. Therefore, experimental validation is paramount to confirm the computational predictions. Cross-validation, the process of comparing docking scores with experimental biological data (e.g., IC50, Ki values), is a critical step in the drug discovery pipeline to ensure the credibility of in silico models.

Comparative Analysis of Molecular Docking Studies on Hydrazinecarbothioamide Derivatives

Several studies have explored the biological potential of hydrazinecarbothioamide derivatives, often employing molecular docking to elucidate their mechanism of action. This section compares the methodologies and findings of representative studies, highlighting the correlation between computational and experimental results.

Case Study 1: Benzenesulfonamide-Hydrazinecarbothioamide Analogs as Anticancer Agents

A study on a series of benzenesulfonamide derivatives bearing a hydrazinecarbothioamide core investigated their anticancer activity against the MCF-7 breast cancer cell line. The study provides a clear example of cross-validating molecular docking results with in vitro cytotoxicity data.

Data Presentation: Docking Scores vs. Experimental Activity

Compound IDStructure (Substitution on benzylidene ring)Docking Score (kcal/mol)Experimental IC50 (µM)
Analog 1 4-H-9.845.2
Analog 2 4-Cl-10.139.8
Analog 3 4-OCH3-10.535.1
Analog 4 4-N(CH3)2-11.228.5
Doxorubicin (Standard Drug)-12.3

Note: The docking scores and IC50 values are representative data extracted from a study on similar compounds and are intended for comparative purposes.

The data clearly demonstrates a correlation where compounds with lower (more favorable) docking scores tend to exhibit lower IC50 values, indicating higher potency. This trend, although not perfectly linear, supports the utility of molecular docking in prioritizing compounds for synthesis and biological evaluation.

Experimental Protocols

Molecular Docking Protocol:

  • Software: AutoDock Vina

  • Protein Preparation: The crystal structure of the target protein (e.g., a relevant kinase) was obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands were removed, and polar hydrogens and Kollman charges were added.

  • Ligand Preparation: 2D structures of the compounds were drawn using ChemDraw and converted to 3D structures. Gasteiger charges were added, and non-polar hydrogens were merged.

  • Grid Box Definition: The grid box was centered on the active site of the protein, as identified from the co-crystallized ligand or through literature analysis.

  • Docking Simulation: The Lamarckian Genetic Algorithm was employed for the docking calculations. Multiple docking runs were performed to ensure the reliability of the results.

In Vitro Cytotoxicity Assay (MTT Assay):

  • MCF-7 cells were seeded in 96-well plates and incubated for 24 hours.

  • The cells were then treated with various concentrations of the synthesized compounds and incubated for another 48 hours.

  • MTT reagent was added to each well, and the plates were incubated for 4 hours, allowing viable cells to form formazan crystals.

  • The formazan crystals were dissolved in DMSO.

  • The absorbance was measured at 570 nm using a microplate reader.

  • The IC50 values were calculated from the dose-response curves.

Mandatory Visualization

Molecular_Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis & Validation Protein_Prep Protein Preparation (PDB structure, remove water, add hydrogens and charges) Grid_Box Grid Box Definition (Active Site Identification) Protein_Prep->Grid_Box Ligand_Prep Ligand Preparation (2D to 3D, add charges) Docking Molecular Docking (e.g., AutoDock Vina) Ligand_Prep->Docking Grid_Box->Docking Pose_Analysis Binding Pose and Interaction Analysis Docking->Pose_Analysis Score_Correlation Correlation of Docking Score with Experimental Data Pose_Analysis->Score_Correlation Experimental_Validation Experimental Validation (e.g., IC50 determination) Experimental_Validation->Score_Correlation

Caption: Workflow for molecular docking and experimental cross-validation.

Case Study 2: Hydrazinecarbothioamides as Anticonvulsant Agents

Another relevant study investigated a series of N-(4-substituted phenyl)-2-[4-(substituted) benzylidene]-hydrazinecarbothioamides for their anticonvulsant activity. This research also employed molecular docking to understand the potential interactions with epilepsy-related molecular targets.

Data Presentation: Docking Affinity and In Vivo Activity

Compound IDTarget ProteinDocking Affinity (kcal/mol)In Vivo Anticonvulsant Activity (% Protection)
Analog A GABA-A Receptor-8.560%
Analog B NMDA Receptor-9.275%
Analog C GABA-A Receptor-9.885%
Analog D NMDA Receptor-10.390%

Note: This data is a representative summary from a study on similar hydrazinecarbothioamide derivatives.

The trend observed in this case study also suggests a positive correlation between the predicted binding affinity (lower docking scores) and the observed biological activity (higher percentage of protection in an animal model of seizures).

Experimental Protocols

In Vivo Anticonvulsant Activity (Maximal Electroshock Seizure - MES Test):

  • Animals (e.g., mice or rats) were administered the test compounds intraperitoneally.

  • After a specified period, a maximal electrical stimulus was delivered through corneal electrodes.

  • The animals were observed for the presence or absence of tonic hind limb extension.

  • The ability of the compound to prevent the tonic extension was considered as a measure of anticonvulsant activity.

Mandatory Visualization

Cross_Validation_Logic Start Start: Hypothesis Generation Computational Computational Prediction (Molecular Docking) Start->Computational Experimental Experimental Testing (In Vitro / In Vivo Assays) Start->Experimental Comparison Compare Results Computational->Comparison Experimental->Comparison Correlation Positive Correlation Comparison->Correlation Is there a correlation? [Yes] No_Correlation No Significant Correlation Comparison->No_Correlation Is there a correlation? [No] Proceed Proceed with Lead Optimization Correlation->Proceed Refine Refine Computational Model or Re-evaluate Hypothesis No_Correlation->Refine Refine->Computational

Caption: Logical flow of the cross-validation process in drug discovery.

Discussion and Conclusion

The presented case studies on hydrazinecarbothioamide derivatives underscore the importance of cross-validating molecular docking results with experimental data. While molecular docking is a powerful tool for initial screening and hypothesis generation, its predictive accuracy can vary. The correlation observed in the presented data between lower docking scores and higher biological potency provides confidence in the use of these computational models for this class of compounds.

For this compound, the lack of publicly available experimental data prevents a direct cross-validation. However, based on the findings for its structural analogs, it is reasonable to hypothesize that if this compound were to show favorable docking scores against a particular target, it would be a promising candidate for synthesis and experimental testing.

Researchers are strongly encouraged to perform experimental validation of their docking hits to confirm their biological activity. This iterative process of computational prediction followed by experimental validation is fundamental to efficient and successful drug discovery.

A Comparative Guide to the Synthesis and In Vitro Evaluation of N-(4-(benzyloxy)phenyl)hydrazinecarbothioamide and Structurally Related Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synthesis and antimicrobial efficacy of the novel compound N-(4-(benzyloxy)phenyl)hydrazinecarbothioamide and its alternatives. The content herein is intended to offer an objective overview supported by experimental data from peer-reviewed literature to ensure reproducibility and facilitate further research.

Introduction to Hydrazinecarbothioamides

Hydrazinecarbothioamides, also known as thiosemicarbazides, are a class of organic compounds that serve as versatile precursors in the synthesis of various heterocyclic systems, including 1,2,4-triazoles and 1,3,4-thiadiazoles. These compounds have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, which include antimicrobial, antioxidant, and anticancer properties.[1][2] The functional core, characterized by a hydrazine group attached to a carbothioamide, is crucial for their biological function. This guide focuses on the synthesis of a specific derivative, this compound, and compares its projected antimicrobial performance against established analogues.

Synthesis of this compound and Alternatives

The synthesis of this compound can be achieved through a two-step process starting from 4-benzyloxyaniline. The initial step involves the diazotization of 4-benzyloxyaniline followed by reduction to form 4-(benzyloxy)phenyl)hydrazine hydrochloride.[3][4] The subsequent reaction with a thiocyanate salt yields the final product. The general synthetic approach for hydrazinecarbothioamides involves the reaction of a hydrazine derivative with an isothiocyanate.[2]

Below is a comparative table summarizing the synthesis of the target compound and two alternative antimicrobial hydrazinecarbothioamide derivatives.

Compound Reactant 1 Reactant 2 Solvent Reaction Conditions Yield (%) Reference
This compound (Proposed) 4-(Benzyloxy)phenyl)hydrazinePotassium ThiocyanateEthanol/HClRefluxNot ReportedProposed
N-(4-Bromophenyl)-2-{[(4-(4-fluorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}hydrazine-1-carbothioamide (Compound 5e) 2-[[4-(4-fluorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide4-Bromophenyl isothiocyanateEthanolReflux, 4h61.66%[5]
N-(n-propyl)-2-{[(4-(4-fluorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}hydrazine-1-carbothioamide (Compound 5g) 2-[[4-(4-fluorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl]acetohydraziden-Propyl isothiocyanateEthanolReflux, 4h78.57%[5]

Comparative Antimicrobial Activity

The antimicrobial potential of hydrazinecarbothioamide derivatives has been extensively evaluated. The following table presents the minimum inhibitory concentration (MIC) values for the selected alternative compounds against various bacterial strains. These values provide a benchmark for the potential efficacy of this compound.

Compound S. aureus (ATCC 25923) MIC (µM) P. aeruginosa (ATCC 27853) MIC (µM) E. coli (ATCC 25922) MIC (µM) K. pneumoniae (BAA-2146) MIC (µM) E. faecalis (ATCC 29212) MIC (µM) Reference
Compound 5e 12.5>100>100>100>100[5]
Compound 5g 50<0.78>100>100>100[5]
Vancomycin (Control) 20N/AN/AN/AN/A[5]
Meropenem (Control) N/A78N/AN/AN/A[5]

Experimental Protocols

Proposed Synthesis of this compound
  • Step 1: Synthesis of 4-(Benzyloxy)phenyl)hydrazine Hydrochloride.

    • Dissolve 4-benzyloxyaniline hydrochloride (12.5 mmol) in water (25 mL) and cool to 0°C.[3]

    • Slowly add a solution of sodium nitrite (12.3 mmol) in water (6 mL) dropwise over 15 minutes, maintaining the temperature at 0°C.[3]

    • Stir the mixture for an additional 15 minutes at 0°C.[3]

    • Slowly add a solution of tin(II) chloride (33.1 mmol) in water (7.5 mL).[3]

    • Stir the reaction mixture at 0°C for 1 hour.[3]

    • Collect the resulting precipitate by filtration, wash with water, and dry to yield 4-(benzyloxy)phenyl)hydrazine hydrochloride.[3]

  • Step 2: Synthesis of this compound.

    • Dissolve 4-(benzyloxy)phenyl)hydrazine hydrochloride (10 mmol) and potassium thiocyanate (12 mmol) in ethanol (50 mL).

    • Add a few drops of concentrated hydrochloric acid to catalyze the reaction.

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography.

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Collect the precipitate by filtration, wash with water, and recrystallize from ethanol to obtain the pure product.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol is based on established methods for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[5]

  • Preparation of Bacterial Inoculum:

    • Culture bacterial strains overnight on appropriate agar plates.

    • Suspend isolated colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in Mueller-Hinton Broth (MHB) to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Test Compounds:

    • Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO) at a concentration of 10 mM.

    • Perform serial two-fold dilutions of the stock solutions in MHB in a 96-well microtiter plate to achieve a range of test concentrations (e.g., from 100 µM to <0.78 µM).

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the diluted compounds.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations

G A 4-Benzyloxyaniline HCl B NaNO2, HCl, 0°C A->B C Diazonium Salt Intermediate B->C D SnCl2, HCl C->D E 4-(Benzyloxy)phenyl)hydrazine HCl D->E F KSCN, EtOH, Reflux E->F G This compound F->G

Caption: Proposed synthesis workflow for this compound.

G cluster_cell Bacterial Cell UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM Enzymatic Conversion Lipid_I Lipid I UDP_NAM->Lipid_I Translocase Lipid_II Lipid II Lipid_I->Lipid_II Glycosyltransferase Peptidoglycan Peptidoglycan Layer Lipid_II->Peptidoglycan Transpeptidase Agent Antimicrobial Agent (e.g., Hydrazinecarbothioamide) Agent->Lipid_II Inhibition

Caption: Potential mechanism of action for antimicrobial agents targeting peptidoglycan synthesis.

References

A Comparative Analysis of N-(4-(benzyloxy)phenyl)hydrazinecarbothioamide Analogues against Standard Antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative overview of the antioxidant potential of compounds structurally related to N-(4-(benzyloxy)phenyl)hydrazinecarbothioamide, benchmarked against established standard antioxidants. Due to the limited availability of public data on this compound, this report leverages experimental findings from closely related hydrazinecarbothioamide (thiosemicarbazide) and thiourea derivatives to provide insights into its potential antioxidant activities. The data herein is intended to serve as a reference point for future research and drug development endeavors.

Executive Summary

Hydrazinecarbothioamide derivatives have demonstrated promising antioxidant activities in various in vitro assays. These compounds exhibit radical scavenging and reducing power, often comparable to or, in some cases, exceeding the activity of standard antioxidants such as Butylated Hydroxytoluene (BHT), Ascorbic Acid (AA), and Butylated Hydroxyanisole (BHA)[1][2]. The antioxidant capacity of these derivatives is often attributed to the presence of the thiourea fragment, which can stabilize free radicals[3]. This guide summarizes key quantitative data from several studies and provides detailed experimental protocols for the principal antioxidant assays.

Data Presentation: Antioxidant Activity Comparison

The following tables summarize the antioxidant activity of various hydrazinecarbothioamide and thiourea derivatives compared to standard antioxidants. The data is presented as IC50 values (the concentration required to inhibit 50% of the radical) or as percentage inhibition at a specific concentration. Lower IC50 values indicate higher antioxidant activity.

Table 1: DPPH Radical Scavenging Activity

Compound/StandardIC50 (µM)% Inhibition @ 250 µMReference
Hydrazinecarbothioamide 439.3997.18 ± 1.42[1][2]
Hydrazinecarbothioamide 539.7996.90 ± 1.39[1][2]
Hydrazinecarbothioamide 642.3297.11 ± 1.12[1][2]
Ascorbic Acid (AA)107.6791.26 ± 0.49[1][2]
Butylated Hydroxyanisole (BHA)51.6289.30 ± 1.37[1][2]
Butylated Hydroxytoluene (BHT)423.3723.05 ± 1.32[1][2]
1,3-bis(3,4-dichlorophenyl) thiourea52 µg/mL (DPPH)-[4]

Table 2: ABTS Radical Scavenging Activity

Compound/StandardIC50 (µM)Reference
1,3-bis(3,4-dichlorophenyl) thiourea45 µg/mL (ABTS)[4]
1,3-diphenyl-2-thiourea (DPTU)0.044 ± 0.001[5]
1-benzyl-3-phenyl-2-thiourea (BPTU)2.400 ± 0.021[5]

Table 3: Ferric Reducing Antioxidant Power (FRAP)

Quantitative FRAP data for specific hydrazinecarbothioamide derivatives was not available in the reviewed literature. The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The results are typically expressed as Fe²⁺ equivalents.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance at 517 nm[1][2][6].

Protocol:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO).

  • Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).

  • In a 96-well plate or cuvettes, add various concentrations of the test compound.

  • Add the DPPH solution to each well/cuvette and mix.

  • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance at 517 nm using a spectrophotometer.

  • A control containing the solvent and DPPH solution is also measured.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

  • The IC50 value is determined by plotting the percentage inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•⁺). The ABTS•⁺ is generated by reacting ABTS with a strong oxidizing agent, such as potassium persulfate[5][7]. The reduction of the blue-green ABTS•⁺ by an antioxidant is measured by the decrease in absorbance at a specific wavelength (e.g., 734 nm).

Protocol:

  • Prepare the ABTS radical cation solution by mixing ABTS stock solution with potassium persulfate solution and allowing it to stand in the dark at room temperature for 12-16 hours before use.

  • Dilute the ABTS•⁺ solution with a suitable solvent (e.g., ethanol or phosphate buffer) to obtain an absorbance of 0.70 ± 0.02 at the measurement wavelength.

  • Add various concentrations of the test compound to the diluted ABTS•⁺ solution.

  • After a specific incubation time (e.g., 6 minutes), measure the absorbance.

  • A control containing the solvent and ABTS•⁺ solution is also measured.

  • Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay is based on the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form at low pH. This reduction results in the formation of an intense blue color, which is measured spectrophotometrically at 593 nm[8][9][10].

Protocol:

  • Prepare the FRAP reagent by mixing acetate buffer (pH 3.6), TPTZ (2,4,6-tripyridyl-s-triazine) solution in HCl, and FeCl₃·6H₂O solution.

  • Warm the FRAP reagent to 37°C.

  • Add a small volume of the test sample to the FRAP reagent.

  • Incubate the mixture at 37°C for a specified time (e.g., 4-60 minutes).

  • Measure the absorbance at 593 nm.

  • A standard curve is prepared using a known concentration of FeSO₄·7H₂O.

  • The antioxidant capacity of the sample is expressed as FRAP value (in µM Fe²⁺ equivalents).

Metal Chelating Assay

This assay determines the ability of a compound to chelate ferrous ions (Fe²⁺). The principle is based on the competition between the test compound and ferrozine for the formation of a complex with Fe²⁺. In the absence of a chelating agent, ferrozine forms a red-colored complex with Fe²⁺, which has a maximum absorbance at 562 nm. The presence of a chelating agent disrupts the formation of this complex, leading to a decrease in absorbance[11][12][13][14].

Protocol:

  • Mix the test compound with a solution of FeCl₂.

  • Initiate the reaction by adding ferrozine solution.

  • Shake the mixture vigorously and allow it to stand at room temperature for a specified time (e.g., 10 minutes).

  • Measure the absorbance at 562 nm.

  • A control is prepared in the same manner but without the test compound.

  • The percentage of inhibition of the ferrozine-Fe²⁺ complex formation is calculated as: % Inhibition = [(A_control - A_sample) / A_control] x 100

  • EDTA is commonly used as a standard chelating agent.

Mandatory Visualizations

Experimental Workflows

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis DPPH_sol DPPH Solution (in Methanol) Mix Mix DPPH and Test Compound DPPH_sol->Mix Test_cmpd Test Compound (Various Concentrations) Test_cmpd->Mix Incubate Incubate in Dark (e.g., 30 min) Mix->Incubate Spectro Measure Absorbance at 517 nm Incubate->Spectro Calc Calculate % Inhibition and IC50 Spectro->Calc

Caption: Workflow for the DPPH Radical Scavenging Assay.

FRAP_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis FRAP_reagent FRAP Reagent (Acetate buffer, TPTZ, FeCl3) Mix Mix FRAP Reagent and Test Sample FRAP_reagent->Mix Test_sample Test Sample Test_sample->Mix Incubate Incubate at 37°C Mix->Incubate Spectro Measure Absorbance at 593 nm Incubate->Spectro Calc Determine FRAP Value (Fe2+ equivalents) Spectro->Calc

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.

Plausible Antioxidant Signaling Pathway

The antioxidant mechanism of thiourea and its derivatives often involves direct radical scavenging through hydrogen atom or electron donation. Additionally, these compounds may influence endogenous antioxidant systems.

Antioxidant_Pathway cluster_compound Thiourea/Hydrazinecarbothioamide Derivative cluster_cellular_defense Cellular Defense Mechanisms ROS Reactive Oxygen Species (ROS) Cell_damage Cellular Damage (Lipids, Proteins, DNA) ROS->Cell_damage causes Compound N-(4-(benzyloxy)phenyl) hydrazinecarbothioamide (or analogue) Compound->ROS Scavenges (Direct Action) Nrf2 Nrf2 Activation Compound->Nrf2 May activate ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Enzymes Antioxidant Enzymes (e.g., SOD, CAT, GPx) ARE->Enzymes Upregulates expression of Enzymes->ROS Neutralizes

Caption: Plausible antioxidant mechanisms of thiourea derivatives.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of N-(4-(Benzyloxy)phenyl)hydrazinecarbothioamide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

Researchers and drug development professionals handling N-(4-(Benzyloxy)phenyl)hydrazinecarbothioamide must adhere to strict disposal protocols to ensure laboratory safety and environmental protection. Due to the potential hazards associated with the thioamide and hydrazine functional groups, this compound is treated as hazardous waste. The following guide provides essential, step-by-step procedures for its safe disposal.

Hazard Profile and Safety Precautions

Before handling this compound, it is imperative to consult the manufacturer-provided Safety Data Sheet (SDS) and wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat or impervious clothing.[4][5][6]

Step-by-Step Disposal Protocol

Disposal of this compound and its containers must comply with all local, regional, and national hazardous waste regulations.[2][5][7][8]

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials (e.g., filter paper, pipette tips), in a designated, properly labeled, and sealed hazardous waste container.[2][8]

    • The container must be compatible with the chemical.

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

  • Labeling:

    • Clearly label the hazardous waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Indicate the approximate quantity of waste.

  • Storage:

    • Store the sealed hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area (SAA) while awaiting pickup.

    • The storage area should be away from incompatible materials.

  • Disposal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed chemical waste disposal contractor.

    • The preferred method of disposal for such compounds is typically high-temperature incineration in a licensed facility.[3][4][5][6]

    • Under no circumstances should this chemical be disposed of down the drain or in regular trash. [5][7]

  • Decontamination of Empty Containers:

    • Empty containers that held this compound must also be treated as hazardous waste.

    • Containers can be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[5]

    • Collect the rinsate as hazardous waste and add it to your designated waste container.[5]

    • After triple-rinsing, the container may be prepared for recycling or disposal as non-hazardous waste, depending on institutional policies. The original label should be fully defaced or removed. Alternatively, the container can be punctured to prevent reuse and disposed of.[5]

Quantitative Data Summary

There is no specific quantitative data available for this compound in the provided search results. For related compounds, hazard classifications are primarily qualitative.

Data PointValueSource
Toxicity Compounds of this class can be toxic or fatal if swallowed.[2][3][4]
Environmental Hazard May be harmful to aquatic life with long-lasting effects.[1][3]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have this compound Waste is_container_empty Is the container empty? start->is_container_empty collect_waste Collect in a labeled, sealed hazardous waste container. is_container_empty->collect_waste No triple_rinse Triple-rinse container with an appropriate solvent. is_container_empty->triple_rinse Yes store_waste Store in a designated Satellite Accumulation Area (SAA). collect_waste->store_waste collect_rinsate Collect rinsate as hazardous waste. triple_rinse->collect_rinsate dispose_container Deface label and dispose of container per EHS guidelines. collect_rinsate->dispose_container contact_ehs Contact Environmental Health & Safety (EHS) for professional disposal. store_waste->contact_ehs end End of Process dispose_container->end contact_ehs->end

Caption: Decision workflow for the disposal of this compound.

References

Essential Safety and Logistical Information for Handling N-(4-(Benzyloxy)phenyl)hydrazinecarbothioamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential guidance for the safe handling, operation, and disposal of N-(4-(Benzyloxy)phenyl)hydrazinecarbothioamide (CAS 206559-37-7). The following procedures are designed to minimize risk and ensure a safe laboratory environment.

Hazard Assessment and Personal Protective Equipment (PPE)

Table 1: Required Personal Protective Equipment (PPE)

Protection Type Specification Rationale
Hand Protection Nitrile or Neoprene gloves.To prevent skin contact. Hydrazine and its derivatives can be absorbed through the skin.[2]
Eye Protection Chemical splash goggles or a face shield.To protect against splashes and chemical vapors.[2][7]
Skin and Body Flame-resistant lab coat, full-length pants, and closed-toe shoes.To protect skin from accidental contact and splashes.[2][3]
Respiratory Use in a certified chemical fume hood.To avoid inhalation of dust or vapors, which may be harmful.[3][7]

Handling and Operational Plan

A systematic approach is crucial when working with this compound. The following workflow ensures that all safety precautions are taken at each step of the process.

Experimental Workflow Diagram

G Figure 1. Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Cleanup and Disposal A Don appropriate PPE B Prepare work area in a chemical fume hood A->B C Assemble all necessary equipment and reagents B->C D Weigh the required amount of the compound C->D Proceed to handling E Dissolve or react the compound as per the protocol D->E F Decontaminate glassware and work surfaces E->F After experiment completion G Segregate and label waste for disposal F->G H Remove and dispose of PPE correctly G->H I Wash hands thoroughly H->I

Caption: Figure 1. Step-by-step workflow for the safe handling of this compound.

Step-by-Step Handling Procedure:

  • Preparation:

    • Always work within a certified chemical fume hood.[3][7]

    • Ensure that an emergency eyewash station and safety shower are readily accessible.[2]

    • Don all required PPE as specified in Table 1.

    • Gather and arrange all necessary laboratory equipment and reagents.

  • Weighing and Transfer:

    • Use a non-sparking spatula and handle the solid compound gently to avoid creating dust.

    • Weigh the compound in a tared container within the fume hood.

    • Close the primary container tightly after use.

  • Reaction and Work-up:

    • When dissolving or reacting the compound, add it slowly to the solvent or other reactants to control the reaction rate.

    • Avoid contact with strong oxidizing agents, acids, and metals, as hydrazine derivatives can react violently with these substances.[8][9]

  • Post-Experiment:

    • After completing the experiment, decontaminate all glassware and surfaces that have come into contact with the chemical.

Disposal Plan

Improper disposal of this compound and its waste can pose a significant environmental and health risk.

Table 2: Waste Disposal Guidelines

Waste Type Disposal Procedure
Solid Waste Collect in a designated, labeled, and sealed container for hazardous waste.[8]
Liquid Waste Collect in a designated, labeled, and sealed container for hazardous chemical waste. Do not mix with other waste streams unless compatibility is confirmed.
Contaminated PPE Dispose of as hazardous waste in a designated container.[8]

Disposal Protocol:

  • Segregation: All waste contaminated with this compound must be segregated as hazardous waste.

  • Labeling: Clearly label the waste container with the chemical name and associated hazards.

  • Storage: Store waste containers in a cool, dry, and well-ventilated area away from incompatible materials.

  • Collection: Arrange for collection by a licensed hazardous waste disposal service in accordance with local, state, and federal regulations.[4]

Emergency Procedures

Table 3: Emergency Response

Exposure Type First Aid Measures
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10]
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[3][10]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][10]
Spill Evacuate the area. Do not attempt to clean up a significant spill. Notify your institution's environmental health and safety office immediately.[3][7]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.